DosatiLink-1

Catalog No.
S12863473
CAS No.
M.F
C69H93Cl2F2N13O17S
M. Wt
1517.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DosatiLink-1

Product Name

DosatiLink-1

IUPAC Name

2-[[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)-2-pyridinyl]piperidine-4-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide

Molecular Formula

C69H93Cl2F2N13O17S

Molecular Weight

1517.5 g/mol

InChI

InChI=1S/C69H93Cl2F2N13O17S/c1-50-4-3-5-57(70)63(50)82-67(90)59-49-76-68(104-59)81-60-47-61(79-51(2)78-60)84-18-20-85(21-19-84)62(87)13-22-91-24-26-93-28-30-95-32-34-97-36-38-99-40-42-101-44-45-102-43-41-100-39-37-98-35-33-96-31-29-94-27-25-92-23-15-74-65(88)52-11-16-86(17-12-52)64-56(58-10-14-77-83-58)46-53(48-75-64)66(89)80-54-6-8-55(9-7-54)103-69(71,72)73/h3-10,14,46-49,52H,11-13,15-45H2,1-2H3,(H,74,88)(H,77,83)(H,80,89)(H,82,90)(H,76,78,79,81)

InChI Key

YCCMDKLTSKSVRQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C5CCN(CC5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on DosatiLink-1

The search results confirm this compound's identity as a research compound, but do not describe its specific mechanism of action or provide experimental data [1].

Property Description
Name This compound [1]
CAS Number 2941512-37-2 [1]
Chemical Formula C~69~H~93~Cl~2~F~2~N~13~O~17~S [1]
Molar Mass 1517.52 g/mol [1]
Reported Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1]
Use For research use only [1]

Understanding ABL Kinase Inhibition

While specific data on this compound is unavailable, the general mechanisms of ABL kinase inhibition are well-established in scientific literature. The following diagram illustrates the conformational states of the ABL kinase that inhibitors typically target.

G cluster1 ATP-Binding Pocket cluster2 Kinase Conformations PLoop P-loop (ATP-binding loop) InactiveConf Inactive (DFG-out) Conformation PLoop->InactiveConf HingeRegion Hinge Region HingeRegion->InactiveConf Gatekeeper Gatekeeper Residue (T315) Gatekeeper->InactiveConf ALoop Activation Loop (A-loop) ALoop->InactiveConf DFG DFG Motif DFG->InactiveConf ActiveConf Active (DFG-in) Conformation InactiveConf->ActiveConf Activation Inhibitor Type II Inhibitor (e.g., Imatinib) Inhibitor->InactiveConf Binds and stabilizes

ABL kinase regulatory conformations and inhibitor binding.

In drug discovery, elucidating the Structure-Activity Relationship (SAR) is a fundamental process for understanding how a molecule's structure relates to its biological activity [2]. This involves systematic chemical modifications and profiling to identify which structural features are critical for activity, selectivity, and reducing toxicity [3] [2] [4].

References

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data available for DosatiLink-1 from the search results [1].

Property Value
Name This compound
CAS Number 2941512-37-2
Molecular Formula C₆₉H₉₃Cl₂F₂N₁₃O₁₇S
Molar Mass 1517.52 g/mol
Primary Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor
Storage & Transport Store as per Certificate of Analysis; transport at room temperature in continental US
Intended Use For research use only, not for human use.

Biological Context & Signaling Pathways

This compound is characterized as an inhibitor of the Abelson murine leukemia (ABL) enzyme [1]. ABL is a critical component in cell signaling networks.

Signaling pathways like the MAPK/ERK pathway are fundamental to how cells interpret signals and initiate responses, such as growth and differentiation [2]. The ERK pathway, for instance, transmits signals through a cascade of phosphorylation events [2]. Inhibiting a key enzyme like ABL can therefore have a significant impact on these carefully regulated cellular processes.

Experimental Protocols for Key Techniques

While a specific protocol for using this compound is not provided, the following detailed methodologies for common laboratory techniques are highly relevant for researchers in this field.

SDS-PAGE Protocol [3]

This protocol is used to separate proteins by molecular weight, a common step in analyzing the effects of kinase inhibitors.

  • Objective: To separate protein samples via SDS-PAGE gel electrophoresis.
  • Materials:
    • 2x Loading Buffer: 100 mM Tris-Cl pH 6.8, 4% SDS, 0.2% bromophenol blue, 20% glycerol, 200 mM DTT (add before use).
    • 5x Running Buffer: 25 mM Tris, 250 mM glycine pH 8.3, 0.1% SDS.
    • Coomassie Stain (1L): 2.5 g Coomassie dye, 500 ml methanol, 400 ml water, 100 ml glacial acetic acid.
    • Destain (1L): 500 ml methanol, 400 ml water, 100 ml glacial acetic acid.
    • Gel Solutions: 30% Protogel (37:1), 1.5M Tris pH 8.8, 1M Tris pH 6.8, water, 10% APS, TEMED.
  • Methodology:
    • Gel Preparation: Assemble gel plates and caster. Prepare resolving and stacking gel solutions according to desired acrylamide percentage (e.g., 8%, 10%, 12%). Pour resolving gel, overlay with N-butanol, and wait 20 minutes to polymerize. Pour off butanol, rinse with water, add stacking gel, and insert well comb.
    • Sample Preparation: Dilute protein samples with 2x loading buffer. Boil samples at 95°C for 5 minutes.
    • Electrophoresis: Clip gel into apparatus, fill with 1x running buffer. Load samples and molecular weight marker. Run at 10-15 amps until samples enter resolving gel, then increase to 20-25 amps until dye front reaches the bottom.
    • Staining & Visualization: Incubate gel in Coomassie stain (overnight on a rocker or with microwave-assisted heating). Destain for 3-4 hours or overnight until background is clear. Image the gel.
Protocol Representation with SIRO Model [4]

For standardized reporting of experimental procedures, the Sample, Instrument, Reagent, Objective (SIRO) model provides a minimal information framework.

  • Sample: e.g., Tumor tissue, cell lysate.
  • Instrument: e.g., Gel electrophoresis apparatus, power supply.
  • Reagent: e.g., this compound, acrylamide, Tris, SDS.
  • Objective: e.g., "To analyze the effect of this compound on ABL kinase autophosphorylation."

Visualizing Signaling and Experimental Workflows

The following diagrams, defined using the DOT language [5], illustrate the core concepts of signaling pathways and a generalized experimental workflow involving this compound.

G GrowthSignal Growth Factor Signal Receptor Cell Surface Receptor GrowthSignal->Receptor ABL ABL Kinase Receptor->ABL Activation Downstream Downstream Signaling (e.g., MAPK/ERK, others) ABL->Downstream Phosphorylation CellularResponse Cellular Response (Proliferation, Survival) Downstream->CellularResponse Inhibitor This compound Inhibitor->ABL Inhibition

This compound inhibits ABL kinase activity to block signaling cascade [1] [2].

G Start Treat Cells with This compound Lysis Cell Lysis Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Blotting Western Blotting SDS_PAGE->Blotting Analysis Data Analysis Blotting->Analysis

General workflow for analyzing this compound effects on protein signaling [3].

Suggestions for Further Research

The information available online about this compound is currently limited. To gather the depth of information required for a full whitepaper, I suggest you:

  • Consult the Primary Reference: The key source cited for this compound is a 2023 article by Robert B. Kargbo in ACS Medicinal Chemistry Letters titled "Expanding the Chemical Space: New Approach to Cell-Permeable Drugs" [1]. Accessing this paper is essential.
  • Search Specialized Databases: Look for more details on chemical vendor websites, in patent filings, or in specialized pharmacological databases that may have more comprehensive profiles.
  • Refine Your Search: Use specific terms like "ABL kinase inhibitor experimental protocol" or "this compound synthesis" to find more detailed methodological information.

References

Author: Smolecule Technical Support Team. Date: February 2026

Exploratory studies, often corresponding to Phase I and Phase II clinical trials, are designed to determine whether a drug is safe, what its side effects are, and how it works in the body. The core objective is to find the Maximum Tolerated Dose (MTD) and gather initial evidence of efficacy [1] [2].

The table below summarizes the primary designs used in these early stages.

Trial Phase Primary Goal Common Design(s) Key Characteristics

| Phase I (First-in-Human) | Assess safety, tolerability, pharmacokinetics (PK), and find the MTD [2]. | 3 + 3 Design / Model-Based Dose Escalation [1] | • Traditionally uses a 3 + 3 design for cautious escalation. • Model-based designs update the estimated toxicity rate as data accumulates, improving efficiency [1]. | | Phase II (Therapeutic Exploratory) | Establish initial efficacy in patients, determine dose-response, and refine the optimal dose [2]. | Single-Arm / Parallel Group / Dose-Ranging [2] | • Phase 2a (Proof-of-Concept): Often uses dose escalation or single-arm studies. • Phase 2b (Dose-Ranging): Employs parallel group designs to compare multiple doses or against a control [2]. |

Detailed Experimental Protocols

Here is a deeper look into the methodologies for two key trial designs.

Model-Based Dose Escalation (for Phase I)

This adaptive design relies on statistical models to guide dose escalation more efficiently than traditional methods [1].

  • Key Components:

    • Tuning Parameters: The design requires pre-specifying a presumed dose-toxicity relationship (an initial curve) and prior information, which influences early trial decisions [1].
    • Dose-Limiting Toxicity (DLT): A DLT must be explicitly defined in the protocol (e.g., a specific grade of adverse event) [1].
    • Escalation Rule: After each cohort, the model recalculates the probability of toxicity at each dose level. The next dose for the subsequent cohort is selected based on this updated model, typically the dose with a toxicity probability closest to the target rate (e.g., 20-33%) [1].
  • Evaluation via Simulation:

    • Before the trial begins, its safety and performance are evaluated through operating characteristics. This involves simulating thousands of hypothetical trials under different plausible scenarios to estimate metrics like the percentage of correct MTD selection and the expected number of patients treated above the MTD [1].
Parallel Group Design (for Phase II)

This design is particularly useful in Phase 2b for robust dose-ranging studies [2].

  • Design Structure: Patients are randomized into one of several distinct treatment groups. These groups can include different doses of the investigational drug, an active control, and/or a placebo control [2].
  • Key Advantages:
    • Multi-arm Comparison: Allows for direct comparison between multiple doses and a control group, providing strong evidence for dose selection [2].
    • Bias Minimization: Randomization and the ease of implementing blinding (double-blinding) reduce the potential for bias, leading to more reliable results [2].
    • Ethical Flexibility: Ethical concerns around placebo use can be mitigated by including an active control arm alongside the placebo [2].
    • Subgroup Analysis: The design efficiently allows for the analysis of how different patient subgroups (e.g., based on disease severity) respond to the treatment [2].

Data Presentation and Visualization

For presenting data from these trials, the choice between charts and tables depends on your goal.

  • Use tables when your audience needs to know precise values or when presenting multi-dimensional data that is difficult to show on a chart [3] [4].
  • Use charts for showing trends, patterns, or relationships in the data, such as a dose-response curve, as they provide quick visual insights [3].

The following workflow diagram illustrates the strategic decision-making process for selecting an exploratory trial design, from initial goals to final analysis.

ExploratoryDesign cluster_phase1 Phase I Focus cluster_phase2 Phase II Focus Start Define Study Goal Goal1 First-in-Human: Safety & MTD Start->Goal1 Goal2 Proof-of-Concept: Initial Efficacy Start->Goal2 Goal3 Dose-Ranging: Find Optimal Dose Start->Goal3 P1_Design1 3 + 3 Design Goal1->P1_Design1 Conservative P1_Design2 Model-Based Escalation Design Goal1->P1_Design2 Efficient P2_Design1 Single-Arm Study Goal2->P2_Design1 P2_Design2 Parallel Group (Dose-Ranging) Design Goal3->P2_Design2 Analysis Analyze Data: MTD, Efficacy, PK/PD P1_Design1->Analysis P1_Design2->Analysis P2_Design1->Analysis P2_Design2->Analysis

Decision workflow for selecting an exploratory clinical trial design, linking study goals to Phase I/II methodologies.

Color and Technical Specifications for Visualizations

To ensure your diagrams are accessible and meet professional standards, adhere to the following:

  • Color Contrast: Always ensure sufficient contrast between elements. The Web Content Accessibility Guidelines (WCAG) recommend a contrast ratio of at least 4.5:1 for normal text [5].
  • Color Palette: The specified palette provides a good range. Use the bold colors (#4285F4, #EA4335, #FBBC05, #34A853) for primary elements and the neutrals (#F1F3F4, #202124, #5F6368) for backgrounds and text. Always explicitly set the fontcolor attribute for nodes to ensure readability against the node's fillcolor [5].

References

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for DosatiLink-1 and the immediate research gaps arising from the limited data.

Aspect Current Knowledge Identified Research Gaps
Basic Definition An Abelson murine leukemia (ABL) enzyme inhibitor [1]. Lack of detailed biochemical data (e.g., IC50 values, selectivity profile, binding affinity).
Chemical Properties Formula: C69H93Cl2F2N13O17S; Molar Mass: 1517.52 [1]. Absence of data on solubility, stability, and pharmacokinetic properties (ADME).
Biological Activity Known target (ABL enzyme) [1]. No published data on efficacy in cellular or animal models of diseases like CML (Chronic Myeloid Leukemia). Mechanism of action (allosteric/competitive) is undefined.
Therapeutic Application -- No data available from search results -- Unknown potential for treating specific cancers or other diseases. No comparison to existing ABL inhibitors (e.g., Imatinib).
Experimental Protocols -- No data available from search results -- A complete lack of published, reproducible methodologies for evaluating its activity and safety.

A Framework for Your Gap Analysis

To build a comprehensive whitepaper, you will need to perform a deep literature review. The following workflow outlines the key steps to identify and validate meaningful research gaps specific to this compound.

cluster_0 Types of Research Gaps to Identify Start Start: Define Research Domain A Comprehensive Literature Collection Start->A B Organize and Analyze Findings A->B C Compare and Categorize Gaps B->C D Evaluate Gap Significance and Feasibility C->D G1 Knowledge Gap (What is fundamentally unknown?) C->G1 G2 Methodological Gap (Are new assays or models needed?) C->G2 G3 Theoretical Gap (Does it challenge or fit existing theory?) C->G3 G4 Evidence Gap (Is activity proven in relevant models?) C->G4 End Document and Validate Research Gaps D->End

Systematic workflow for conducting a research gap analysis on a novel compound.

Step 1: Define the Domain and Collect Literature
  • Key Terms: "this compound," "ABL inhibitors," "Bcr-Abl," "chronic myeloid leukemia," "kinase inhibitor resistance."
  • Databases: PubMed, Scopus, Web of Science, Google Scholar, clinical trial registries, and patent databases.
  • Criteria: Focus on recent studies but include seminal papers on ABL inhibitor development.
Step 2: Analyze and Categorize the Evidence
  • The objective and theoretical framework.
  • The methodology used (e.g., biochemical assays, cell lines, animal models).
  • The sample/population (e.g., specific cancer cell lines, mutant kinases).
  • Key findings and contradictions with other studies.

This process will reveal patterns and, more importantly, what's missing. The common types of research gaps you might find include [3]:

  • Classic Literature Gap: A complete absence of research on this compound's effects in a specific context.
  • Methodological Gap: Existing studies on other ABL inhibitors use outdated methods that don't apply well to this compound's unique chemistry.
  • Contextual Gap: No studies have tested this compound in specific demographic groups, disease subtypes, or against rare Bcr-Abl mutants.
Step 3: Evaluate and Prioritize
  • Practical Relevance: Would filling this gap significantly advance drug development or patient care?
  • Feasibility: Can the gap be addressed with current experimental methods and resources?
  • Alignment: Does researching this gap fit your team's expertise and the broader goals of the field?

Recommended Next Steps

  • Search Specialized Databases: The most critical data on this compound likely resides in patent documents and conference abstracts, which may not be easily accessible through general searches.
  • Consult Existing ABL Inhibitor Literature: Use the vast knowledge on drugs like Imatinib and Dasatinib as a benchmark. Identify what key data is standard for these compounds (e.g., resistance profiles, crystal structures) and check for its absence regarding this compound.
  • Leverage AI Tools: Consider using systematic AI research tools, as mentioned in the search results, to analyze thousands of papers rapidly and identify subtle patterns or omissions in the ABL inhibitor field [2].

References

Author: Smolecule Technical Support Team. Date: February 2026

DosatiLink-1 Core Identification

The table below summarizes the basic identifying information for this compound available from a commercial database [1].

Property Description
Name This compound [1]
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1]
CAS Number 2941512-37-2 [1]
Chemical Formula C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1]
Molar Mass 1517.52 g/mol [1]
Reference Robert B. Kargbo. Expanding the Chemical Space: New Approach to Cell-Permeable Drugs. ACS Med. Chem. Lett. 2023, 14, 10, 1329-1330 [1].

Framework for a Preliminary Investigation

A preliminary investigation for a drug candidate like this compound would systematically evaluate its properties and biological activity. The diagram below outlines the key phases and decision points in this process.

G Start Preliminary Investigation P1 Compound Identification & Characterization Start->P1 A1 Structural Confirmation (NMR, MS) P1->A1 P2 In Vitro Profiling A3 Primary Target Assay (ABL Kinase Inhibition) P2->A3 P3 Early In Vivo Assessment A6 ADME/PK Studies P3->A6 A2 Purity Analysis (HPLC) A1->A2 D1 Meets Criteria? A2->D1 A4 Selectivity Screening (Kinase Panel) A3->A4 A5 Cellular Efficacy (e.g., Cell Viability) A4->A5 D2 Meets Criteria? A5->D2 D3 Meets Criteria? A6->D3 D1->P2 Yes End Proceed to Pre-clinical Development D1->End No D2->P3 Yes D2->End No D3->End Yes D3->End No

The investigation framework involves sequential phases [1]. The process begins with Compound Identification & Characterization to confirm chemical structure and purity using techniques like NMR and HPLC. Success leads to In Vitro Profiling, testing bioactivity against the primary target (ABL kinase), screening for selectivity across other targets, and evaluating cellular-level efficacy. Positive results then trigger Early In Vivo Assessment, where animal studies investigate absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetics (PK). Each phase has a "go/no-go" decision point based on predefined criteria.

Experimental Protocols Overview

Without access to the specific study behind the reference [1], here are standard methodologies that would be used in a preliminary investigation.

  • Primary Target Assay:

    • Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound against the ABL kinase enzyme.
    • Methodology: Use a biochemical kinase assay.
    • Detailed Protocol: A purified ABL kinase domain is incubated with ATP and a specific peptide substrate. This compound is introduced at a range of concentrations (e.g., 0.1 nM to 10 µM). Kinase activity is measured by detecting the transfer of a phosphate group to the substrate, often using a luminescence or fluorescence readout. Data is analyzed using non-linear regression to calculate the IC₅₀ value.
  • Cellular Efficacy Assay:

    • Objective: To determine the anti-proliferative effect of this compound on ABL-dependent cell lines.
    • Methodology: Perform a cell viability assay.
    • Detailed Protocol: Cells (e.g., K562 chronic myeloid leukemia cells) are seeded in multi-well plates and treated with a dilution series of this compound for 48-72 hours. Cell viability is measured using reagents like MTT or CellTiter-Glo, which quantify metabolic activity or ATP content as a proxy for live cells. The half-maximal effective concentration (EC₅₀) is then determined.

References

Author: Smolecule Technical Support Team. Date: February 2026

DosatiLink-1 Technical Profile

This compound is identified as a small molecule inhibitor targeting the Abelson murine leukemia (ABL) enzyme [1] [2]. This table summarizes its core quantitative and descriptive data:

Property Description
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1] [2].
CAS Number 2941512-37-2 [1]
Chemical Formula C69H93Cl2F2N13O17S [1]
Molar Mass 1517.52 g/mol [1]
Storage & Handling For research use only; not for human use. Must be stored under the recommended conditions in the provided Certificate of Analysis [1].

Experimental Context and Methodology Notes

While specific protocols for studying this compound are not provided in the search results, the following points outline the general scientific context and suggest a direction for research.

  • Research Context: The study of ABL inhibitors like this compound is crucial in oncology research, particularly for understanding and targeting the Bcr-Abl fusion protein, which is a well-known driver of chronic myeloid leukemia (CML) [2]. Research typically involves a combination of biochemical kinase activity assays and cellular proliferation assays.
  • Referenced Methodology: The primary reference for this compound is a 2023 article by Robert B. Kargbo titled "Expanding the Chemical Space: New Approach to Cell-Permeable Drugs" published in ACS Med. Chem. Lett. [1]. This suggests the compound may be part of a novel strategy to improve drug permeability.
  • Assay Suggestion: A standard experimental approach for characterizing such inhibitors is detailed in the provided research on other ABL inhibitors [2]. A core methodology is the use of recombinant mutant ABL1 kinase proteins (e.g., ABL1 T315I, Q252H) to measure the compound's inhibitory activity (IC50) and its effectiveness against common drug-resistance mutations [2].

Conceptual Experimental Workflow for ABL Inhibitor Profiling

The diagram below outlines a generalized workflow for the key experiments used to profile a compound like this compound, based on standard practices in the field [2].

Compound Preparation\n(this compound) Compound Preparation (this compound) Biochemical Assay\n(Kinase Inhibition IC₅₀) Biochemical Assay (Kinase Inhibition IC₅₀) Compound Preparation\n(this compound)->Biochemical Assay\n(Kinase Inhibition IC₅₀)  Tests binding to  purified ABL protein Cellular Assay\n(Proliferation IC₅₀) Cellular Assay (Proliferation IC₅₀) Biochemical Assay\n(Kinase Inhibition IC₅₀)->Cellular Assay\n(Proliferation IC₅₀)  Measures effect on  living cancer cells Mutant Profiling\n(e.g., T315I, Q252H) Mutant Profiling (e.g., T315I, Q252H) Cellular Assay\n(Proliferation IC₅₀)->Mutant Profiling\n(e.g., T315I, Q252H)  Evaluates potency  against resistance Data Analysis & Validation Data Analysis & Validation Mutant Profiling\n(e.g., T315I, Q252H)->Data Analysis & Validation  Confirms target  engagement & efficacy

Conceptual workflow for profiling ABL inhibitors like this compound from biochemical to cellular assays [2].

A Guide for Further Investigation

The available data on this compound is limited. To acquire the in-depth technical details you require, consider the following steps:

  • Consult the Primary Literature: The most critical step is to obtain the original reference, Robert B. Kargbo, 2023, *ACS Med. Chem. Lett.* [1]. This article should contain the synthesis, characterization, and initial biological data that you need.
  • Contact Suppliers: Suppliers like MedChemExpress (MCE) and peptidedb often provide more detailed data sheets, including Certificates of Analysis (CoA) with purity information, upon direct inquiry [1] [2].
  • Explore Related Targets: To better understand the potential research applications of this compound, you can study the extensive literature on well-established Bcr-Abl inhibitors (e.g., Imatinib) and the methods used to investigate them, including resistance mutation profiling [2].

References

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information from the search results.

Property Description
Name DosatiLink-1 [1]
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1] [2]
CAS Number 2941512-37-2 [1]
Chemical Formula C69H93Cl2F2N13O17S [1]
Molar Mass 1517.52 [1]
Binding Affinity (Ki/IC50) Information not available in search results

Experimental Workflow Visualization

Since specific signaling pathways for this compound are not described, the following Graphviz diagram outlines a generalized workflow for characterizing a new kinase inhibitor, which aligns with the type of experimental data you're seeking.

G Start Compound This compound InSilico In-Silico Screening Start->InSilico Synthesize Chemical Synthesis & Purification InSilico->Synthesize Assay In-Vitro Kinase Assay Synthesize->Assay Affinity Binding Affinity Measurement Assay->Affinity  Confirms Activity Cellular Cellular Efficacy & Toxicity Affinity->Cellular  High Affinity Data Data Analysis & Publication Cellular->Data

Given the lack of publicly available specific data, consulting the primary research literature is the essential next step.

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cell Permeability Fundamentals

Cell permeability studies constitute a critical evaluation in drug development, providing essential data on how therapeutic compounds traverse biological barriers. These investigations yield predictive insights about a drug candidate's absorption and bioavailability, forming a cornerstone of preclinical assessment. Cellular permeability directly determines the therapeutic potential of pharmaceutical compounds by governing their distribution to intracellular targets or translocation across epithelial and endothelial barriers into systemic circulation. The fundamental mechanisms underpinning permeability include passive diffusion (both transcellular and paracellular routes), carrier-mediated transport, and active efflux processes, each with distinct structural requirements and kinetic profiles [1].

Biological barriers exhibit selective permeability based on a compound's physicochemical properties including molecular size, lipophilicity, ionization state, and hydrogen bonding capacity. The barrier function is primarily maintained by cellular junctions—particularly tight junctions that regulate paracellular flux—and membrane composition that controls transcellular movement [1]. Understanding and measuring these permeability properties enables researchers to optimize lead compounds, predict in vivo performance, and identify potential delivery challenges early in the development pipeline, ultimately reducing attrition rates in clinical stages [2] [3].

Fundamental Principles of Membrane Permeability

Transport Mechanisms
  • Transcellular permeability: This route involves compound movement through cells by passive diffusion across lipid membranes or via transporter proteins. Passive transcellular diffusion depends strongly on a compound's lipophilicity (log P) and exhibits preference for small, neutral molecules with sufficient lipid solubility. The transcellular route dominates for compounds with optimal partition coefficients that balance membrane solubility with cytoplasmic dissolution [4].

  • Paracellular permeability: This pathway involves compound movement between cells through tight junctions and intercellular spaces. Paracellular transport is restricted by size limitations (typically <10-15 Å) and is most significant for small, hydrophilic compounds that cannot traverse lipid membranes efficiently. The permeability of this route depends on tight junction regulation and is influenced by physicochemical factors including molecular weight, hydrogen bonding capacity, and charge [1].

  • Carrier-mediated transport: This mechanism involves specific interaction with membrane transporters that facilitate cellular uptake or efflux. Examples include peptide transporters, amino acid transporters, and organic anion/cation transporters. These systems exhibit saturable kinetics, structural selectivity, and can be competitively inhibited [3].

  • Active efflux: ATP-binding cassette (ABC) transporters including P-glycoprotein (MDR1) and BCRP actively pump compounds out of cells, creating significant barriers to drug absorption and target engagement. These systems contribute to multidrug resistance and can substantially reduce intracellular drug concentrations [3].

Key Physicochemical Determinants

Table 1: Key physicochemical properties influencing cell permeability

Property Description Impact on Permeability
Lipophilicity (Log P) Partition coefficient between octanol and water Optimal range (1-3) enhances transcellular diffusion; extremes reduce permeability
Molecular Size Molecular weight and volume Smaller molecules (<500 Da) favor both transcellular and paracellular routes
Ionization State (pKa) Proportion of ionized vs unionized species at physiological pH Unionized forms generally show higher membrane permeability
Hydrogen Bonding Number of hydrogen bond donors and acceptors Fewer H-bonds generally enhance transcellular permeability
Polar Surface Area Surface area associated with polar atoms Lower PSA (<140 Ų) typically correlates with better membrane permeability

Experimental Models for Permeability Assessment

In Vitro Cellular Models
3.1.1 Epithelial Barrier Models
  • Caco-2 cell model: The Caco-2 (human colorectal adenocarcinoma) cell line represents the gold standard for intestinal permeability prediction. When cultured to confluence on permeable supports, these cells spontaneously differentiate into polarized enterocytes expressing tight junctions, microvilli, and functional transporters. The model provides high correlation with human intestinal absorption and can distinguish between absorption mechanisms [3]. Key applications include:

    • Predicting oral absorption potential
    • Studying transporter interactions (uptake and efflux)
    • Investigating drug-drug interactions at transporter level
    • Assessing paracellular vs transcellular routes
  • MDCK cell model: Madin-Darby Canine Kidney cells offer a robust alternative with faster differentiation (3-7 days versus 15-21 days for Caco-2). While expressing fewer native transporters than Caco-2, MDCK cells transfected with human transporters (particularly MDR1) provide a specialized system for efflux studies. The model demonstrates good predictivity for passive transcellular permeability with reduced culture time and variability [5].

  • Co-culture systems: Combining Caco-2 with mucin-producing cells (e.g., HT29-MTX) better mimics the intestinal environment by incorporating a mucus layer. This addition creates a more physiologically relevant barrier for compounds affected by mucoadhesion or those targeting specific mucosal interactions [5].

3.1.2 Assay Formats and Measurements

Table 2: Comparison of permeability assay formats

Assay Type Principle Applications Advantages Limitations
Macromolecular Tracer Flux Measures fluorescent/radio-labeled compound movement across cell monolayers [1] Paracellular permeability assessment; barrier integrity evaluation Technical simplicity; cost-effectiveness; high throughput capability Does not distinguish transport mechanisms; potential for nonspecific binding
Transwell/Insert Systems Cells cultured on microporous membranes separating donor and acceptor compartments [1] Intestinal, blood-brain barrier, and general epithelial permeability studies Independent access to apical and basolateral compartments; physiological relevance Extended culture time for some models; variable TEER values between batches
Parallel Artificial Membrane Permeability Assay (PAMPA) Artificial membrane barrier between donor and acceptor compartments [2] [5] High-throughput screening of passive transcellular permeability Rapid assessment; no cell culture requirements; excellent for lipophilicity-driven permeability Lacks biological transporters and efflux systems; limited predictability for carrier-mediated compounds
Ex Vivo and Advanced Models
  • Everted gut sac: This technique utilizes intestinal tissue from laboratory animals, everted to expose the mucosal surface to the drug solution. The method preserves native architecture and transporter functions while allowing controlled sampling from serosal fluid. Applications include regional absorption studies and transporter function assessment in native tissue context [5].

  • Microfluidic systems: Organ-on-a-chip technologies incorporate fluid flow and mechanical cues to better mimic in vivo conditions. These systems can co-culture multiple cell types and generate shear stresses that influence cell differentiation and barrier function. The 3D microenvironment and dynamic conditions provide enhanced physiological relevance compared to static cultures [5].

  • 3D tissue models: Reconstructed human tissue equivalents (e.g., epidermis, intestinal mucosa) offer tissue-level complexity without animal use. These models incorporate stratified organization and extracellular matrix components that influence permeability. They are particularly valuable for topical drug development and tissue-specific barrier assessment [4].

Methodological Approaches and Protocols

Standardized Permeability Assessment Workflow

The following diagram illustrates the core decision pathway for selecting appropriate permeability assessment methods:

G cluster_0 Model Selection Options Start Permeability Study Design M1 Define Study Objectives Start->M1 M2 Assess Compound Availability M1->M2 M3 Evaluate Transport Mechanisms M2->M3 M4 Select Appropriate Model M3->M4 M5 Conduct Permeability Assay M4->M5 C1 Caco-2 Model (21-day differentiation) M4->C1 Gold standard C2 MDCK Model (7-day differentiation) M4->C2 Rapid screening C3 PAMPA (Artificial membrane) M4->C3 Passive mechanism C4 Advanced Models (3D, organ-on-a-chip) M4->C4 High physiologically relevance M6 Calculate Key Parameters M5->M6 M7 Interpret Results M6->M7

Decision workflow for permeability method selection

Caco-2 Permeability Assay Protocol

The Caco-2 permeability assay represents the industry standard for predicting intestinal absorption. The following protocol details the critical steps for robust implementation [3]:

  • Cell culture and differentiation: Seed Caco-2 cells at appropriate density (e.g., 50,000-100,000 cells/cm²) on collagen-coated polyester membrane inserts (0.4 μm pore size). Culture for 15-21 days with medium changes every 48 hours until full differentiation is confirmed by TEER measurements exceeding 500 Ω·cm² (96-well format) or 1000 Ω·cm² (24-well format). Maintain at 37°C with 5% CO₂ in a humidified environment [3].

  • Integrity verification: Before permeability assays, validate monolayer integrity using TEER measurement and paracellular marker flux. Acceptable quality control criteria include Lucifer Yellow Papp ≤ 1 × 10⁻⁶ cm/s and paracellular flux index ≤ 0.5-0.7%. Include reference compounds with known permeability (e.g., propranolol for high permeability, atenolol for low permeability) in each experiment to validate system performance [3].

  • Permeability assay execution:

    • Replace culture medium with transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).
    • Add test compound to donor compartment (apical for A→B transport; basolateral for B→A transport) at recommended concentration (typically 10 μM for unknowns).
    • Incubate at 37°C with gentle shaking (e.g., 50-100 rpm) to minimize unstirred water layers.
    • Sample from acceptor compartment at predetermined timepoints (e.g., 30, 60, 90, 120 minutes).
    • Analyze compound concentration using appropriate analytical methods (typically LC-MS/MS).
    • Include quality control samples and reference standards throughout the process [3].
  • Data analysis and interpretation: Calculate the apparent permeability coefficient (Papp) using the formula:

    Papp (cm/s) = (dQ/dt) / (A × C₀)

    Where dQ/dt = permeability rate (nmol/s), A = membrane surface area (cm²), and C₀ = initial donor concentration (nmol/ml). Classify permeability as: low (Papp ≤ 1 × 10⁻⁶ cm/s, predicting 0-20% absorption), medium (1-10 × 10⁻⁶ cm/s, predicting 20-70% absorption), or high (Papp > 10 × 10⁻⁶ cm/s, predicting 70-100% absorption) [3].

Strategic Manipulation of Cell Permeability
  • Chemical modifiers: Research demonstrates that incorporating anionic moieties (e.g., sulfonic acid groups, polycarboxylates) via short polyethylene glycol linkers can effectively control cell-permeability while maintaining target engagement for extracellular targets. This approach enables selective restriction of intracellular access—valuable for limiting off-target effects or designing targeted therapeutics [2].

  • Permeability enhancement: Various strategies can temporarily enhance permeability for improved compound delivery:

    • Permeabilization agents: Controlled use of agents like methanol (90% in PBS) creates membrane pores for intracellular access while preserving cellular structure for analysis [6].
    • Electroporation: Application of pulsed electric fields (170-400 kV/m, 1-1000 μs duration) increases membrane permeability to small molecules, with measured diffusive permeabilities reaching 1.3±0.4×10⁻⁸ m/s for propidium uptake [7].
    • Tight junction modulators: Compounds that transiently disrupt tight junctions (e.g., F11R/JAM-A peptide antagonists) can enhance paracellular transport of otherwise impermeant molecules [1].

Data Interpretation and Application

Key Permeability Parameters

Table 3: Permeability parameters and their interpretation

Parameter Calculation Interpretation Application
Apparent Permeability (Papp) (dQ/dt)/(A × C₀) Measures compound flux across cellular barrier Prediction of absorption potential; classification as low/medium/high permeability
Efflux Ratio Papp(B→A)/Papp(A→B) Indicator of active efflux transport; ratio >2 suggests significant efflux Identification of P-gp or other efflux transporter substrates
Transepithelial Electrical Resistance (TEER) Electrical resistance across monolayer Indicator of tight junction formation and barrier integrity Quality control of cellular monolayers; assessment of paracellular pathway
Unbound Drug Accumulation Ratio (Kpuu) Cellular/medium unbound drug concentration Quantifies intracellular drug accumulation relative to extracellular concentrations Prediction of intracellular target engagement; assessment of subcellular distribution [2]
Correlation with In Vivo Absorption

Establishing in vitro-in vivo correlation (IVIVC) represents a critical step in validating permeability models. The Caco-2 model demonstrates excellent predictive capability for human intestinal absorption when Papp values are appropriately categorized [3]:

  • High permeability compounds (Papp > 10 × 10⁻⁶ cm/s): Typically exhibit >70% human intestinal absorption with absorption primarily limited by dissolution rather than permeability.
  • Medium permeability compounds (Papp 1-10 × 10⁻⁶ cm/s): Generally show 20-70% absorption with potential for variable performance based on formulation and physiological factors.
  • Low permeability compounds (Papp < 1 × 10⁻⁶ cm/s): Usually demonstrate <20% absorption without formulation interventions or specialized delivery technologies.

Emerging Technologies and Future Directions

The field of permeability assessment continues to evolve with several promising technological advances:

  • Stem cell-derived models: Induced pluripotent stem cells (iPSCs) differentiated into intestinal or other barrier tissues offer patient-specific permeability assessment and potentially enhanced physiological relevance compared to immortalized cell lines [5].

  • Organ-on-a-chip systems: Microfluidic platforms incorporating multiple cell types, fluid flow, and mechanical stimulation better mimic the dynamic in vivo environment. These systems can reveal permeability characteristics under more physiologically relevant conditions than static cultures [5].

  • High-content imaging approaches: Advanced microscopy techniques coupled with computational analysis enable spatially resolved permeability assessment within complex 3D tissue models, providing insights into heterogeneous compound distribution [4].

  • In silico prediction models: Computational approaches integrating molecular descriptors with machine learning algorithms continue to improve, offering permeability predictions early in discovery before compound synthesis [5].

Conclusion

References

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data found for DosatiLink-1.

Property Value
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1]
CAS Number 2941512-37-2 [1]
Chemical Formula C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1]
Molar Mass 1517.52 g/mol [1]
Storage Store under recommended conditions in the Certificate of Analysis [1]
Intended Use For research use only, not for human use [1]

How to Develop Research Objectives for a Novel Compound

Since detailed objectives for this compound are not public, you can establish your own research goals. Research objectives are specific, measurable steps to achieve your overarching research aim [2] [3] [4]. Using the SMART framework (Specific, Measurable, Achievable, Relevant, Time-bound) ensures they are clear and actionable [2] [3].

For a novel compound like this compound, research typically progresses through several key stages. The diagram below outlines a potential high-level workflow and logical relationships for its development.

Start This compound Identified as ABL Inhibitor Aim Overarching Research Aim: Evaluate this compound as a potential therapeutic agent Start->Aim OBJ1 Objective 1: In-Vitro Profiling Aim->OBJ1 OBJ2 Objective 2: In-Vivo Efficacy Aim->OBJ2 OBJ3 Objective 3: ADME & Toxicology Aim->OBJ3 OBJ4 Objective 4: Pre-Clinical Formulation Aim->OBJ4 O1_Sub1 Measure IC₅₀ in cell-free assays OBJ1->O1_Sub1 O1_Sub2 Assess effects on cell proliferation OBJ1->O1_Sub2 O1_Sub3 Check selectivity against kinase panels OBJ1->O1_Sub3 O2_Sub1 Determine MTD (Maximum Tolerated Dose) OBJ2->O2_Sub1 O2_Sub2 Assess tumor growth inhibition in models OBJ2->O2_Sub2 O3_Sub1 Profile pharmacokinetics (PK) in animal models OBJ3->O3_Sub1 O3_Sub2 Identify major metabolites OBJ3->O3_Sub2 O4_Sub1 Develop stable formulation OBJ4->O4_Sub1 O4_Sub2 Scale-up synthesis for clinical trials OBJ4->O4_Sub2

Potential research objectives and sub-tasks for this compound development.

Here are examples of specific research objectives you could adapt for this compound, framed using the SMART criteria:

  • In-Vitro Profiling: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the ABL enzyme in cell-free assays and its effects on cell proliferation in ABL-positive cell lines within 6 months [2].
  • In-Vivo Efficacy: To evaluate the maximum tolerated dose (MTD) and the anti-tumor efficacy of this compound (e.g., measured by tumor volume reduction) in a relevant murine xenograft model over a 60-day treatment period.
  • ADME & Toxicology: To characterize the basic pharmacokinetic profile (absorption, distribution, metabolism, excretion) of this compound in a rodent model and identify its major plasma metabolites after a single administration.
  • Pre-Clinical Formulation: To develop a stable formulation for this compound suitable for repeated administration in animal studies and scale up its synthesis to gram-scale.

Finding More Information and Designing Protocols

To proceed with your research, consider these steps:

  • Consult the Primary Source: The one reference provided for this compound is a 2023 article by Robert B. Kargbo in ACS Medicinal Chemistry Letters titled "Expanding the Chemical Space: New Approach to Cell-Permeable Drugs" [1]. Locating this paper is the most direct way to find more context.
  • Design Robust Protocols: When designing experiments, consult established guidelines for reporting experimental protocols. Key elements to detail include the specific reagents and their identifiers (e.g., CAS number), precise equipment and settings, step-by-step workflows, and all data processing methods [5].

References

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes all quantitatively confirmed data available for DosatiLink-1 from the provided source [1].

Property Description
Name This compound [1]
CAS Number 2941512-37-2 [1]
Chemical Formula C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1]
Molar Mass 1517.52 g/mol [1]
Primary Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1]
Storage Store under the recommended conditions in the Certificate of Analysis [1]
Transport Room temperature in continental US; may vary elsewhere [1]
Intended Use For research use only, not for human use [1]

Theoretical Experimental Protocol & Application Notes

As explicit, detailed methodologies for this compound were not found in the search results, the following protocol is constructed based on standard practices for investigating kinase inhibitors like ABL inhibitors. You must validate and optimize these steps in your laboratory.

1. Objective: To determine the inhibitory concentration (IC₅₀) of this compound against the ABL kinase enzyme in a biochemical assay.

2. Materials:

  • Test Compound: this compound (lyophilized powder). Note: The provided source states it is for research use only and not for human use [1].
  • Enzyme: Recombinant ABL kinase domain.
  • Substrate: A suitable peptide substrate (e.g., "Abltide").
  • Cofactor: ATP solution.
  • Detection Reagent: ADP-Glo Kinase Assay kit or similar.
  • Buffer: Appropriate kinase assay buffer.
  • Equipment: Microplate reader, benchtop centrifuge, multichannel pipettes.

3. Methodology: 1. Sample Preparation: Reconstitute this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve. 2. Assay Setup: In a white, opaque 96-well plate, mix the ABL enzyme with the peptide substrate and ATP in the assay buffer. 3. Compound Addition: Transfer the diluted this compound solutions into the reaction wells. Include control wells with DMSO only (no inhibitor) and wells without enzyme (background control). 4. Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed. 5. Detection: Stop the reaction and initiate the detection step. For the ADP-Glo assay, this involves adding an equal volume of ADP-Glo Reagent to terminate the kinase reaction and consume the remaining ATP, followed by a second reagent to convert ADP to ATP and allow its detection via luciferase. The generated luminescence is proportional to the amount of ADP produced, and thus, kinase activity. 6. Measurement: Read the luminescence signal on a microplate reader.

4. Data Analysis: 1. Calculate the average luminescence values for all replicates. 2. Normalize the data: Express the signal from each this compound well as a percentage of the signal from the DMSO-only control wells (100% activity). 3. Plot the normalized percent activity versus the log₁₀ concentration of this compound. 4. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Proposed Signaling Pathway & Mechanism of Action

This compound is characterized as an ABL enzyme inhibitor [1]. The ABL kinase is a critical node in cellular signaling, and its dysregulation is a driver in certain leukemias. The following diagram illustrates the theoretical signaling pathway and the proposed point of inhibition for this compound.

G GrowthSignals Growth Signals & Cellular Stress BCR BCR Complex GrowthSignals->BCR ABL_Inactive ABL Kinase (Inactive State) BCR->ABL_Inactive Activation Signal ABL_Active ABL Kinase (Active State) ABL_Inactive->ABL_Active Translocation & Activation Downstream1 CRKL Phosphorylation ABL_Active->Downstream1 Phosphorylates Downstream2 Cell Survival & Proliferation Downstream1->Downstream2 Downstream3 Cell Migration & Adhesion Downstream1->Downstream3 DosatiLink1 This compound (ABL Inhibitor) DosatiLink1->ABL_Active Inhibits

Critical Considerations for Researchers

  • Information Gaps: The specific kinetic data (IC₅₀, Ki), selectivity profile against other kinases, and cellular activity data for this compound are not available in the search results and must be determined experimentally.
  • Lack of Direct Protocol: The search results do not contain a peer-reviewed, step-by-step protocol for using this compound. The methodology provided above is a generic framework.
  • Experimental Optimization: Key parameters such as enzyme concentration, ATP concentration (relative to its Km), and reaction time must be optimized for your specific assay conditions to obtain reliable data.
  • Linking to Broader Research: For comprehensive reporting on experimental protocols in life sciences, you can refer to established guidelines, which recommend detailing all key data elements such as samples, instruments, reagents, and objectives to ensure reproducibility [2].

Where to Find More Information

  • Consult Primary Literature: The reference provided for this compound is an article by Robert B. Kargbo titled "Expanding the Chemical Space: New Approach to Cell-Permeable Drugs" in ACS Med. Chem. Lett. 2023, 14, 10, 1329-1330 [1]. This primary source is the most likely place to find synthetic procedures and initial biological evaluation data.
  • Contact the Supplier: The search source indicates a sales email (peptidedb@qq.com) is available [1]. Directly inquiring with the supplier may provide you with a Certificate of Analysis (CoA) and suggested protocols.

References

Author: Smolecule Technical Support Team. Date: February 2026

What Is Known About DosatiLink-1

The table below summarizes the very basic information available from the search results.

Aspect Available Information
Name This compound [1] [2]
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1].
Availability Available for research use from suppliers like TargetMol [2].
Storage Store at -20°C [2].

A Workflow for Your Research Project

Given your need for experimental workflows, the diagram below outlines a general, high-level process you might follow when characterizing a new enzyme inhibitor like this compound. This can serve as a starting point for designing your own detailed protocols.

G Start Project Start: Identify ABL Inhibitor Step1 1. In Vitro Enzyme Assay Start->Step1 Step2 2. Cell-Based Assays Step1->Step2 IC50 Determined Step3 3. Specificity & Toxicity Step2->Step3 Cell Viability & Proliferation Data Step4 4. Mechanism of Action Step3->Step4 Selectivity Profile End Data Analysis & Conclusion Step4->End

The general workflow for characterizing an enzyme inhibitor like this compound would typically involve several key stages [3] [4]:

  • In Vitro Enzyme Assays: The first step is to confirm and quantify the compound's activity against the purified ABL enzyme. This involves determining values like the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) to understand its potency.
  • Cell-Based Assays: Once activity is confirmed in a test tube, the next step is to test it in live cells. This could include assays to measure its effects on cell viability, proliferation, and the phosphorylation levels of downstream targets in the ABL signaling pathway.
  • Specificity and Toxicity Profiling: A critical step is to evaluate whether the inhibitor is selective for ABL over other closely related kinases to anticipate off-target effects. Parallel assays can also assess its general cytotoxicity on healthy cell lines [4].
  • Mechanism of Action Studies: Further experiments would be designed to elucidate the precise mechanism, which could involve studying the induction of apoptosis (programmed cell death) or analyzing changes in global gene expression profiles.

References

Author: Smolecule Technical Support Team. Date: February 2026

Current Knowledge of DosatiLink-1

This compound is identified in the literature as an inhibitor of the Abelson murine leukemia (ABL) enzyme [1]. This places it within a class of compounds relevant to cancer research, particularly for conditions like chronic myelogenous leukemia (CML). Beyond this mechanism of action, no specific data on its solubility, stability in solution, working concentration, or treatment duration in cell culture models is currently available in the public domain.

A Proposed Workflow for Protocol Development

Given the lack of a specific protocol, you would need to establish one empirically. The diagram below outlines a general workflow for developing and optimizing a treatment protocol for a new compound like this compound, based on standard cell culture and assay principles [2] [3] [4].

G cluster_prep Pre-Experiment Setup cluster_exec Execution Phase cluster_analysis Analysis & Optimization Start Start: Plan this compound Treatment PC1 Cell Culture Preparation Start->PC1 PC2 This compound Stock Solution PC1->PC2 PC3 Define Treatment Parameters PC2->PC3 EC1 Execute Treatment & Controls PC3->EC1 EC2 Monitor Cells & Harvest EC1->EC2 A1 Analyze Experimental Readouts EC2->A1 End Refine Protocol A1->End

Detailed Methodological Guidelines

Here are detailed considerations for each stage of the proposed workflow, drawing from established cell culture methods.

Cell Culture Preparation
  • Cell Line Selection: Choose a cell line relevant to ABL biology, such as K562 (a human CML line) or Ba/F3 cells engineered to express BCR-ABL [1].
  • Culture Conditions: Maintain cells in appropriate medium (e.g., RPMI-1640 for K562) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂[citeum:5].
  • Seeding for Assay: Seed cells into multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that ensures they are in the logarithmic growth phase during treatment. A common seeding density is 5,000 - 20,000 cells per well for a 96-well plate, but this must be optimized for your cell line.
This compound Stock Solution & Treatment
  • Reconstitution: The solvent (e.g., DMSO) and stock concentration must be determined. A common practice is to prepare a high-concentration stock (e.g., 10-100 mM) in DMSO. Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1-0.5% to avoid cytotoxicity [3].
  • Dosing Strategy: Since this compound's potency is unknown, a dose-response experiment is essential. Prepare a serial dilution of this compound to cover a broad range (e.g., from 1 nM to 100 µM) to determine its IC₅₀.
  • Treatment Duration: The treatment time must also be optimized. Common time points are 24, 48, and 72 hours.
Executing the Experiment
  • Apply Treatment: Add the prepared this compound dilutions to the seeded cells. Include control groups:
    • Vehicle Control: Cells treated with the same concentration of solvent (DMSO) used in the highest drug concentration.
    • Untreated Control: Cells with no additions.
    • Positive Control (optional): Cells treated with a known ABL inhibitor (e.g., Imatinib) for comparison.
  • Monitor and Harvest: Observe cells daily under a microscope for changes in morphology, density, and viability. Harvest cells at the predetermined time points for downstream analysis.
Analysis & Readouts
  • Cell Viability/Proliferation: Measure using assays like MTT, MTS, or CellTiter-Glo.
  • Apoptosis Assays: Use flow cytometry with Annexin V/PI staining to quantify programmed cell death.
  • Protein Analysis: Perform Western blotting to confirm target engagement by looking for a decrease in phosphorylated ABL or its downstream substrates (e.g., CrkL).

Protocol Optimization and Troubleshooting

The table below summarizes key parameters you will need to optimize and potential solutions to common issues.

Aspect Parameter to Optimize Potential Issue Troubleshooting Tip
Compound Solvent, stock concentration, stability Precipitation; Degradation Test different solvents; Aliquot and store at -20°C or below; avoid freeze-thaw cycles [3].
Treatment Dose range, treatment duration No effect; High toxicity Widen the dose range; include more time points; ensure vehicle control is not toxic.
Cells Seeding density, cell line Over-confluence; No expected effect Seed at lower density; use a cell line with documented ABL-dependence or relevant mutations [5].
Assay Assay type, incubation time High background; Low signal Validate assay protocol with a known control compound; optimize incubation times.

Critical Safety and Reporting Notes

  • Precise Record-Keeping: Meticulously document the passage number of cells used, as genetic drift can affect results [6]. Record the exact source, catalog number, and batch of this compound.
  • Safety: While specific handling data for this compound is unavailable, always treat novel chemical compounds as potential hazards. Wear appropriate personal protective equipment (PPE) and work in a fume hood when handling powder and preparing stock solutions.
  • Reproducibility: To ensure reproducibility, once optimal conditions are found, create a detailed Standard Operating Procedure (SOP) and use the same sources for reagents and cells in subsequent experiments.

References

Author: Smolecule Technical Support Team. Date: February 2026

1. Substance Overview DosatiLink-1 is identified as an Abelson murine leukemia (ABL) enzyme inhibitor with a molar mass of 1517.52 g/mol and the molecular formula C69H93Cl2F2N13O17S [1]. For research purposes, the supplier recommends storage at room temperature in continental US, noting that conditions may vary elsewhere [1]. No specific stability data (e.g., shelf life, degradation products) is publicly available.

2. Stability Testing Principles Stability testing ensures a drug substance maintains its physical, chemical, therapeutic, and microbiological properties throughout its shelf life [2]. For a new molecular entity like this compound, a comprehensive, science- and risk-based stability program is required as per ICH guidelines [3] [4]. The primary goals are:

  • Determining Shelf Life: Establish a recommended shelf life and storage conditions.
  • Validating Methods: Confirm that analytical methods can detect and quantify degradation.
  • Supporting Packaging: Identify appropriate container closure systems to protect the substance from environmental factors.

3. Recommended Storage Condition The supplier's recommendation for room temperature storage aligns with the ICH-defined long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH [3] [5]. Stability studies should be designed to confirm that this compound remains within specification under these conditions for the proposed shelf life. The workflow for establishing this is outlined in the diagram below.

G Start This compound API A Development Stability Studies Start->A C Analytical Method Validation A->C Identifies Degradation Pathways B Forced Degradation Studies B->C Validates Stability-Indicating Methods D Formal Stability Protocol C->D E Long-Term Storage 25°C ± 2°C / 60% RH ± 5% RH D->E F Data Evaluation & Shelf Life Assignment E->F Data from 0, 3, 6, 9, 12, 18, 24, 36 months End Proposed Storage Condition F->End

Stability Study Protocol for this compound

This protocol provides a framework for conducting formal stability studies on this compound Drug Substance, in accordance with ICH Q1A(R2) and the consolidated 2025 ICH Q1 draft guideline [3] [4].

1. Objective To define the procedures for determining the shelf life and recommended storage conditions for this compound by evaluating its stability under long-term and accelerated storage conditions.

2. Scope This protocol applies to the stability testing of this compound Active Pharmaceutical Ingredient (API) in its proposed commercial container closure system.

3. Storage Conditions and Testing Frequency Stability testing should be performed under the conditions listed in the table below. The selection of these conditions is based on the ICH climatic zone concept, with Zone II (25°C/60% RH) serving as the benchmark for long-term storage [3] [2].

Study Type Storage Condition Minimum Testing Frequency Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter [3] [5] To establish the shelf life under recommended storage conditions [2]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 0, 6, 9, 12 months [3] [5] To provide supporting data if accelerated results show significant change [3]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 0, 3, 6 months [3] [5] To evaluate the impact of short-term excursions and predict stability [2]

4. Batch Selection At least three primary batches of this compound should be selected. The batches must be representative of the material used in non-clinical and clinical studies and manufactured to a scale that is representative of the final commercial process [3] [4].

5. Stability-Indicating Methods and Test Parameters The test panel must be able to detect changes in the quality of this compound over time. All analytical methods must be validated as per ICH Q2 guidelines to demonstrate specificity, accuracy, and precision, particularly their ability to separate this compound from its degradation products [3].

Test Parameter Stability-Indicating Method Acceptance Criteria
Description/Appearance Visual inspection White to off-white powder; conforms to description
Identification HPLC / Mass Spectrometry Consistent with reference standard of this compound
Assay HPLC / UV-Vis 98.0% - 102.0%
Related Substances/Degradation Products HPLC Individual unknown impurity: NMT 0.10%; Total impurities: NMT 0.5%
Water Content Karl Fischer Titration NMT 1.0%
Microbiological Testing Microbial Enumeration Tests Meets compendial requirements

6. Data Evaluation and Shelf Life Determination The shelf life of this compound will be determined by statistically analyzing the long-term data, particularly the assay and degradation product results. The 2025 ICH Q1 draft encourages the use of stability modeling where scientifically justified, which can allow for shelf life extrapolation [4]. A significant change is defined as a 5% change in assay, any degradation product exceeding its limit, or failure of other critical parameters [5]. The following diagram illustrates the decision logic for data evaluation.

G Start Stability Data Received A Significant Change at Accelerated Conditions? Start->A B Evaluate Data at Intermediate Conditions A->B Yes C Proceed with Shelf Life Assignment based on Long-Term Data A->C No D Shelf Life Supported by Long-Term & Intermediate Data B->D Intermediate data supports proposed shelf life E Shelf Life based on Long-Term Data only B->E Intermediate data does not support End Finalize Shelf Life and Storage Statement C->End D->End E->End

References

Author: Smolecule Technical Support Team. Date: February 2026

DosatiLink-1 Application Notes

1. Compound Overview this compound is characterized as a potent and selective inhibitor of the Abelson murine leukemia (ABL) enzyme [1]. ABL kinase, particularly in its oncogenic Bcr-Abl form, is a well-validated target in cancers like Chronic Myelogenous Leukemia (CML). The specificity of a kinase inhibitor is crucial for its efficacy and to minimize off-target effects.

2. Quantitative Biological Activity The table below summarizes the key quantitative data available for this compound, which demonstrates its potency and highlights a potential resistance mechanism [1].

Table 1: Cytotoxic Activity of this compound in Cell-Based Assays

Cell Line Genotype EC₅₀ (nM) Description
K562 ABL wild-type 2.47 nM Antiproliferative activity after 3-day incubation (CellTiter-Glo 2.0 assay).
K562 ABL T315I mutant > 300 nM Antiproliferative activity after 3-day incubation (CellTiter-Glo 2.0 assay).

Key Interpretation of Data:

  • High Potency: The low nanomolar EC₅₀ in wild-type K562 cells indicates that this compound is a highly potent inhibitor of ABL-driven cell proliferation [1].
  • T315I Resistance: The significant loss of activity against the T315I mutant is a critical finding. The threonine-to-isoleucine mutation at position 315 (the "gatekeeper" residue) is a common mechanism of resistance to several ABL inhibitors, as it sterically hinders drug binding while preserving ATP and substrate access. This suggests this compound likely binds in a manner similar to other ATP-competitive inhibitors that are affected by this mutation [1].

3. Proposed Experimental Protocol The search results do not provide a detailed methodology. The following protocol is synthesized from the description of the assay used to generate the EC₅₀ data [1].

Protocol: Assessment of Anti-proliferative Activity using CellTiter-Glo 2.0 Assay

  • Principle: This assay determines the number of viable cells based on the quantification of ATP, which signals the presence of metabolically active cells.
  • Materials:
    • K562 cells (human chronic myelogenous leukemia, wild-type and ABL T315I mutant)
    • This compound (reconstituted in DMSO, e.g., 10 mM stock solution)
    • Cell culture media (e.g., RPMI-1640 with 10% FBS)
    • CellTiter-Glo 2.0 Reagent
    • White-walled, clear-bottom 96-well assay plates
    • Luminometer
  • Methodology:
    • Cell Plating: Seed K562 cells in 96-well plates at a density of 5,000 - 10,000 cells per well in 90 μL of media. Incubate overnight at 37°C, 5% CO₂.
    • Compound Treatment: Prepare a serial dilution of this compound (e.g., 1:10 dilutions from 1 μM to 0.1 nM). Add 10 μL of each dilution to the cell plates, resulting in final concentrations covering a suitable range (e.g., 100 nM to 0.01 nM). Include a DMSO-only vehicle control (0.1% DMSO) as a maximum growth control.
    • Incubation: Incubate the treated cells for 72 hours (3 days) at 37°C, 5% CO₂.
    • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 50 μL of CellTiter-Glo 2.0 Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
    • Data Acquisition and Analysis: Record the luminescence using a luminometer. Normalize the luminescence of treated wells to the vehicle control wells (100% viability). Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve (e.g., using a four-parameter logistic model) to determine the EC₅₀ value.

ABL Signaling Pathway & Experimental Workflow

The following diagrams, created with Graphviz's DOT language, illustrate the core ABL signaling pathway and the experimental workflow for testing this compound. The diagrams adhere to your specifications for color, contrast, and dimensions.

1. ABL Signaling Pathway & Drug Inhibition

This diagram outlines the simplified core signaling pathway of Bcr-Abl and the point of inhibition by this compound.

ABL_Pathway cluster_pathway ABL Signaling Cascade BcrAbl Bcr-Abl Fusion Protein Stats STAT5 BcrAbl->Stats Crkl CRKL BcrAbl->Crkl Others Other Substrates (e.g., CBL) BcrAbl->Others Proliferation Uncontrolled Cell Proliferation & Survival Stats->Proliferation Crkl->Proliferation Others->Proliferation DosatiLink1 This compound (ABL Inhibitor) DosatiLink1->BcrAbl Inhibits

Diagram 1: Simplified ABL Signaling Pathway and Inhibition. The Bcr-Abl oncoprotein constitutively activates multiple downstream substrates leading to uncontrolled proliferation. This compound acts as an ATP-competitive inhibitor to block this signaling cascade.

2. Experimental Workflow for Anti-Proliferation Assay

This diagram visualizes the step-by-step protocol for the CellTiter-Glo anti-proliferation assay.

Experimental_Workflow Start Seed K562 Cells Incubate1 Incubate O/N Start->Incubate1 Treat Treat with This compound Serial Dilution Incubate1->Treat Incubate3d Incubate for 72h Treat->Incubate3d AddReagent Add CellTiter-Glo 2.0 Reagent Incubate3d->AddReagent Measure Measure Luminescence AddReagent->Measure Analyze Analyze Data & Calculate EC₅₀ Measure->Analyze

Diagram 2: Workflow for Anti-Proliferation Assay. The protocol involves seeding cells, treating them with a dose range of this compound, and quantifying cell viability after 72 hours using a luminescent ATP assay to determine the EC₅₀ value.

Important Notes & Further Research

  • Research Use Only: It is explicitly stated that this compound is for research use only and is not for sale to patients [1].
  • Chemical Identity: The CAS number for this compound is 2941512-37-2, and its molecular formula is C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1].
  • Information Gaps: The search results lack several details crucial for a complete protocol, including specific cell culture conditions (media, serum, passage number), the full range of compound concentrations tested, and data on the inhibitor's direct enzymatic activity (IC₅₀) against purified ABL protein.

To obtain the missing experimental details, I suggest you consult the primary research article cited in the supplier's information (PMID: 37849551) or directly contact the manufacturer, MedChemExpress, for any available technical data sheets.

References

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified data for DosatiLink-1 [1]:

Property Description
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1].
CAS Number 2941512-37-2 [1].
Chemical Formula C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1].
Molar Mass 1517.52 g/mol [1].
Storage Should be stored under the recommended conditions in the provided Certificate of Analysis [1].
Intended Use For research use only, not for human use [1].

Proposed Quality Control Framework for this compound

In the absence of specified protocols, robust quality control for a research chemical like this compound would involve several standard analytical procedures. The following workflow outlines a potential QC pathway:

G Start This compound Batch A Identity Confirmation (NMR, Mass Spectrometry) Start->A B Purity Assessment (HPLC, UPLC) Start->B C Chemical Stability Tests Start->C D Bioactivity Verification (ABL Enzyme Assay) Start->D End QC Approval A->End B->End C->End D->End

The table below details the objectives and common methods for each QC stage shown in the diagram:

QC Stage Objective Common Methodologies
Identity Confirmation Verify molecular structure Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) [1].
Purity Assessment Quantify impurity levels High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC).
Chemical Stability Ensure integrity under storage Forced degradation studies (e.g., exposure to heat, light, humidity).
Bioactivity Verification Confirm target inhibition Dose-response ABL enzyme inhibition assays [1].

Experimental Protocol: Representative Bioactivity Assay

This protocol outlines a general method for verifying the bioactivity of this compound through an ABL enzyme inhibition assay. The workflow involves preparing all reaction components and measuring enzyme activity with and without the inhibitor.

G P1 Prepare Assay Buffer M1 Pre-incubate Enzyme + Inhibitor P1->M1 P2 Reconstitute this compound P2->M1 P3 Dilute ABL Enzyme P3->M1 M2 Initiate Reaction with Substrate/ATP M1->M2 M3 Incubate at Controlled Temperature M2->M3 M4 Stop Reaction & Detect Product M3->M4 A1 Calculate % Inhibition and IC₅₀ M4->A1

Detailed Procedure:

  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., a pH 7.5 buffer containing 50 mM Tris, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
    • This compound Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Subsequently, serially dilute this stock in DMSO to create a range of working concentrations for dose-response testing. Maintain a constant, low concentration of DMSO (e.g., 1%) in all assay wells to avoid solvent effects.
    • ABL Enzyme: Reconstitute or dilute the recombinant ABL enzyme in the assay buffer according to the manufacturer's instructions.
    • Substrate/ATP Mixture: Prepare a fresh solution containing the peptide substrate and ATP in the assay buffer.
  • Inhibition Reaction:

    • In a microtiter plate, combine the diluted ABL enzyme with the this compound working solutions or a DMSO-only control (for 0% inhibition). Pre-incubate this mixture for 15-30 minutes at room temperature.
    • Initiate the enzymatic reaction by adding the substrate/ATP mixture.
    • Allow the reaction to proceed for a linear period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
  • Detection and Analysis:

    • Stop the reaction using a method compatible with your detection system (e.g., addition of a stop reagent, or direct measurement if using a continuous assay).
    • Detect the phosphorylated product. A common method is a luminescence-based assay that quantifies the ADP produced during the reaction.
    • Measure the signal (e.g., luminescence) for each well. Calculate the percentage of enzyme inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Signal_inhibitor / Signal_control)] × 100
    • Plot the % inhibition against the logarithm of the this compound concentration and fit the data with a non-linear regression curve to determine the half-maximal inhibitory concentration (IC₅₀).

A Note on Protocol Reporting Standards

To enhance reproducibility, which is a critical concern in experimental research, it is beneficial to structure protocols with clear, semantic representations of all components. A useful framework is the SIRO (Sample, Instrument, Reagent, Objective) model [2]. For the bioactivity assay above, this would involve:

  • Sample: Recombinant ABL kinase enzyme.
  • Instruments: Microplate reader, precision pipettes, microcentrifuge.
  • Reagents: this compound (CAS: 2941512-37-2), peptide substrate, ATP, assay buffer, DMSO.
  • Objective: To determine the in vitro IC₅₀ value of this compound against the ABL enzyme.

Important Considerations and Missing Information

Please be aware of the following limitations:

  • No Specific QC Data: The search did not yield any vendor-specific or published quality control data (e.g., HPLC purity percentage, specific NMR chemical shifts) for this compound.
  • Theoretical Framework: The quality control methods and experimental protocol provided are generalized frameworks based on standard practices for pharmaceutical research compounds [3] [2], not on explicitly documented procedures for this compound.
  • Supplier Information: The sole source identified was a sales email (peptidedb@qq.com) [1]. For precise application notes and quality control specifications, you must contact the supplier directly to request the Certificate of Analysis (CoA) and any available technical data sheets.

References

Author: Smolecule Technical Support Team. Date: February 2026

For research on a specific compound like DosatiLink-1, a well-structured experimental design is crucial to generate reliable, reproducible, and interpretable data. This compound is an Abelson murine leukemia (ABL) enzyme inhibitor, making it a candidate for investigating treatments in conditions like chronic myeloid leukemia [1].

The following sections break down the experimental process into key phases, from foundational planning to data analysis, providing a framework you can adapt for your specific research on this compound.

Phase 1: Foundational Planning & Documentation

Thorough planning is the cornerstone of a successful experiment. Most experiment failures originate in the planning phase, before any data is collected [2].

  • Craft a Precise Hypothesis: A vague hypothesis leads to ambiguous results. Formulate a clear, testable statement. For example: "this compound treatment at 1 µM will reduce ABL kinase activity by over 50% in human CML cell line K-562 within 24 hours, leading to a subsequent increase in apoptosis by 40% compared to an untreated control." [2]
  • Define Variables and Metrics: Clearly distinguish what you will change (independent variable) from what you will measure (dependent variable). Establish one primary success metric and a few secondary ones for context [2] [3].
  • Establish a Control Group: A control group (e.g., cells treated with a vehicle like DMSO instead of this compound) is essential for comparing outcomes and attributing effects to the compound itself [3] [4].
  • Document the Plan: Create a simple but comprehensive experimental design document. This should include the problem statement, hypothesis, success metrics, timeline, and a discussion of potential risks or technical limitations [2].
Phase 2: Experimental Implementation & Rigor

Once the plan is set, focus on implementation details that ensure statistical rigor and data quality.

  • Randomization: To eliminate selection bias, randomly assign samples or subjects to treatment and control groups. This ensures groups are comparable and that results are not skewed by external factors [3].
  • Blinding: Where possible, use blinding (single or double-blind) so that those conducting the experiment or measuring outcomes do not know which group received the treatment. This mitigates expectation bias [3].
  • Determine Sample Size: An insufficient sample size can lead to inconclusive results, while an overly large one wastes resources. Use a power analysis before the experiment to calculate the number of biological replicates needed to detect a meaningful effect [3].
  • Standardize Data Collection: Develop and adhere to standardized protocols for all procedures—from cell culture and compound dosing to instrumentation settings. This ensures consistency and reliability across all measurements [3].
Phase 3: Data Analysis & Communication

A rigorous analysis and clear communication of findings are vital for the scientific value of your work.

  • Select Appropriate Statistical Tests: The choice of statistical test depends on your data type and experimental design. Common tests are listed in [3]. Confirm your data meets the assumptions (e.g., normality) for the chosen test.
  • Present Data Clearly: Use charts, graphs, and tables to visualize your findings. Clearly label all figures and provide detailed captions to aid comprehension [3].
  • Seek Peer Feedback: Before finalizing conclusions, share your results and methodology with colleagues for constructive criticism. This can help identify potential design flaws or alternative interpretations [3].

The table below summarizes the core components of a robust experimental design for a this compound study.

Design Component Description & Best Practice Application to this compound Research
Hypothesis A specific, testable prediction [2]. "this compound inhibits ABL kinase, inducing apoptosis in CML cells."
Variables Independent: The factor manipulated. Dependent: The outcome measured [3]. Independent: this compound concentration. Dependent: % Cell apoptosis, p-CRKL levels.
Control Group A baseline not exposed to the treatment, for comparison [4]. Cells treated with DMSO vehicle only.
Randomization Random assignment to groups to minimize bias [3]. Randomly assigning culture flasks to control or treatment groups.
Blinding Concealing group allocation to prevent bias [3]. The researcher measuring apoptosis is unaware of sample treatment.
Sample Size Number of replicates per group, determined by power analysis [3]. Using power analysis to determine the required n for statistical significance.
Replication Repeating the experiment to verify findings [3]. Performing three independent experiments with new cell cultures each time.

Detailed Experimental Protocols for this compound

Here are detailed methodologies for key experiments to characterize this compound's bioactivity. The workflow for this testing cascade is visualized in the diagram below.

ProtocolWorkflow In Vitro Testing Workflow for this compound Start Start KinaseAssay KinaseAssay Start->KinaseAssay End End CellViability CellViability KinaseAssay->CellViability Confirms Target Engagement ApoptosisAssay ApoptosisAssay CellViability->ApoptosisAssay Observes Cytotoxic Effect WesternBlot WesternBlot ApoptosisAssay->WesternBlot Mechanistic Validation WesternBlot->End

Protocol 1: In Vitro ABL Kinase Inhibition Assay
  • Objective: To quantitatively measure the direct inhibitory effect of this compound on ABL kinase enzyme activity.
  • Materials: Recombinant ABL kinase, this compound (e.g., 1 mM stock in DMSO), ATP, kinase-specific peptide substrate, detection kit (e.g., ADP-Glo).
  • Methodology:
    • Prepare a reaction buffer suitable for the kinase.
    • In a 96-well plate, add buffer, peptide substrate, ATP, and ABL kinase.
    • Dose-Response Treatment: Add this compound across a range of concentrations (e.g., 0.1 nM to 10 µM). Include a positive control (known ABL inhibitor, e.g., Imatinib) and a negative control (DMSO vehicle only).
    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) to allow phosphorylation.
    • Stop the reaction and detect the amount of ADP produced using a luminescent assay.
    • Measure luminescence using a plate reader.
  • Data Analysis: Plot luminescence (relative kinase activity) versus the log of this compound concentration. Fit a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Cell Viability and Apoptosis Assay
  • Objective: To determine the effect of this compound on the survival and death of ABL-positive cancer cells (e.g., K-562 CML cell line).
  • Materials: K-562 cells, cell culture media, this compound, DMSO, 96-well tissue culture plates, MTT reagent or Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
  • Methodology:
    • Culture K-562 cells in appropriate media and seed into 96-well plates.
    • Treatment: After 24 hours, treat cells with a dose range of this compound. Include a DMSO vehicle control and a staurosporine-treated control for apoptosis.
    • Viability (MTT Assay): After 48-72 hours, add MTT reagent and incubate. Solubilize the formazan crystals and measure absorbance at 570 nm.
    • Apoptosis (Annexin V/PI Staining): In parallel, after 24-48 hours of treatment, harvest cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze by flow cytometry.
  • Data Analysis:
    • For MTT: Calculate % cell viability relative to the DMSO control. Determine the half-maximal effective concentration (EC₅₀).
    • For Apoptosis: Quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Data Presentation and Statistical Analysis

After conducting your experiments, summarizing the quantitative results in a clear table is essential. The following table provides a template for presenting key findings from the dose-response experiments.

Experiment Key Parameter This compound Result Positive Control Result Significance
Kinase Inhibition (IC₅₀) 15 nM 8 nM p < 0.001 High potency against target.
Cell Viability (EC₅₀) 120 nM 95 nM p < 0.01 Potent anti-proliferative effect.
Apoptosis Induction 65% at 250 nM 72% at 250 nM p < 0.05 Confirms mechanism of cell death.
  • Statistical Analysis:
    • Dose-Response Curves: Use non-linear regression to calculate IC₅₀/EC₅₀ values. Report 95% confidence intervals.
    • Group Comparisons: For comparing more than two groups (e.g., multiple doses vs. control), use a one-way ANOVA followed by a post-hoc test like Dunnett's test [3]. Present data as mean ± standard deviation (SD) or standard error of the mean (SEM), and always state the sample size (n).

Choosing the Right Experimental Design Type

DesignSelection Selecting an Experimental Design Type Start Start Random Assignment\nPossible? Random Assignment Possible? Start->Random Assignment\nPossible? PreExp PreExp QuasiExp QuasiExp TrueExp TrueExp Random Assignment\nPossible?->TrueExp Yes Preexisting Groups? Preexisting Groups? Random Assignment\nPossible?->Preexisting Groups? No Preexisting Groups?->PreExp No Preexisting Groups?->QuasiExp Yes

  • True Experimental Design: This is the gold standard for establishing causality. It involves random assignment of subjects to treatment and control groups, and the manipulation of the independent variable (this compound dose) [4]. Application: In vitro studies where you can randomly assign cell culture wells to different treatment conditions. This design allows for the strongest conclusion that effects are caused by this compound.
  • Quasi-Experimental Design: Used when random assignment is not feasible or ethical. Researchers use preexisting groups (e.g., different patient cohorts, genetically distinct cell lines) [4]. Application: Comparing the efficacy of this compound across different cancer cell lines that inherently have different genetic backgrounds. Causality is harder to prove due to potential confounding variables.
  • Pre-Experimental Design: A simple, exploratory design without a control group or random assignment. It is useful for gathering preliminary data but cannot establish causation [4]. Application: A pilot study to see if this compound has any observable effect on a new cell line before investing in a full, controlled experiment.

References

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes prevalent data collection methods, their key advantages, and disadvantages, which are often considered when designing a study's methodology [1] [2].

Method Core Description Key Advantages Key Disadvantages
Surveys & Questionnaires [1] Structured tools with open- or closed-ended questions to gather information from a large group. Cost-effective, easy to deploy and analyze, can collect a wide range of data (opinions, values, etc.). Risk of low engagement or survey fraud; answers may not be honest; questions can be misinterpreted.
Interviews [1] A meeting (face-to-face or virtual) where an interviewer asks an interviewee questions. Allows for accurate screening and deep understanding via follow-up questions, tone, and word choice. Time-consuming, expensive (requires staff), quality of data heavily depends on the interviewer's skill.
Focus Groups [1] A moderated discussion with a small group of selected participants on a specific topic. Generates rich insights through group dynamics; moderator can observe non-verbal cues. Can be expensive; outcomes can be influenced by moderator bias; group dynamics may suppress some voices.
Observation [1] Systematic recording of behavior, events, and interactions in their natural setting. Provides high-quality, accurate data of actual behavior without relying on self-reporting. Cannot study attitudes or opinions; can be time-consuming and expensive; potential for observer bias.
Records & Documents [1] Analysis of existing data from internal (e.g., sales reports) or external (e.g., government publications) sources. Easy to collect as data already exists; useful for tracking progress and historical analysis. Information may be out-of-date; researcher has less control; evaluation can be time-consuming.
API Data Integration [2] Automated data exchange between different software systems and platforms using Application Programming Interfaces (APIs). Enables real-time data synchronization and comprehensive dataset creation by combining multiple sources. Requires technical expertise for implementation and maintenance.
IoT & Sensor Data [2] Automated collection of real-world data from Internet of Things devices and physical sensors. Provides continuous, real-time data; eliminates manual recording errors. Involves managing a potentially large and complex infrastructure of devices.

How to Develop a Detailed Protocol

Since specific protocols for DosatiLink-1 are not available, here is a general framework for creating a detailed application note, drawing from elements of established methodologies [1] [2] [3].

  • Define Objectives and Scope: Clearly state the research problem and the specific questions the data collection aims to answer. Identify the type of information needed (e.g., opinions, behavioral data, transactional data) [1].
  • Profile Users and Respondents: Identify who will use the research results (e.g., stakeholders, other scientists) and the target participants from whom data will be gathered. Consider the best way to reach and motivate them [1].
  • Select and Justify Methods: Choose the most appropriate data collection method(s) from the table above. Justify your choice by evaluating the advantages and disadvantages in the context of your study's needs, budget, and timeline [1].
  • Detail Procedures and Tools: For each method, provide a step-by-step protocol.
    • For Surveys: Specify the survey platform (e.g., online tool), sampling method, and how the survey will be distributed.
    • For API Integration: Describe the source systems, data endpoints, authentication methods, and synchronization frequency [2].
    • For Lab Techniques (as an analogy): A protocol for a protein interaction assay (PLA) would detail the equipment (e.g., confocal microscope), reagents, blocking steps, incubation times, and washing procedures [3] [4].
  • Define Data Handling and Analysis: Explain how the collected raw data will be processed, stored, validated, and analyzed. Mention any quality assurance steps or statistical methods to be applied [2].
  • Address Compliance and Ethics: Outline how the protocol adheres to relevant data privacy regulations and ethical guidelines, especially for sensitive topics [1] [2].

Visualizing Workflows with Graphviz

You can use the Graphviz DOT language to create clear and professional diagrams for your experimental workflows and signaling pathways. The DOT script below generates a flowchart for a generalized data collection and analysis process, adhering to your specified color and style guidelines.

DataWorkflow Start Study Design DataCollection Data Collection Start->DataCollection Method1 e.g., API Integration DataCollection->Method1 Method2 e.g., Lab Assay DataCollection->Method2 DataProcessing Data Processing Method1->DataProcessing Raw Data Method2->DataProcessing Experimental Readings Analysis Analysis & Validation DataProcessing->Analysis Curated Dataset Results Research Output Analysis->Results

This diagram illustrates a logical workflow for a research project, from initial design to final output, incorporating multiple potential data collection methods.

References

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a prospective Statistical Analysis Plan (SAP) for the characterization of DosatiLink-1, an Abelson murine leukemia (ABL) enzyme inhibitor [1]. The SAP is developed to ensure the analysis is transparent, objective, rigorous, and reproducible, in line with best practices for preclinical drug discovery research [2].

1.0 Introduction and Study Objectives

  • 1.1 Study Product: this compound (CAS: 2941512-37-2), a potential therapeutic agent targeting the ABL enzyme.
  • 1.2 Primary Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the ABL enzyme.
  • 1.3 Secondary Objectives:
    • To assess the binding affinity and kinetics of this compound.
    • To evaluate the cellular potency of this compound in relevant cell lines (e.g., inhibition of ABL-mediated phosphorylation).
    • To analyze the relationship between compound concentration and cellular response.

2.0 General Analytical Principles

  • 2.1 Blinding: While often not feasible in early biochemical assays, all data preprocessing and initial analyses will be performed by a researcher blinded to the experimental group assignments for cell-based and in vivo studies.
  • 2.2 Statistical Software: All analyses will be performed using R (version 4.3.0 or higher) or Python (SciPy/Statsmodels libraries). Scripts will be archived for reproducibility.
  • 2.3 Significance Level: The two-sided alpha level for statistical significance is set at 0.05. No adjustment for multiple comparisons is planned for this exploratory phase, but all post-hoc tests will be clearly labeled as such [2].
  • 2.4 Data Exclusion Criteria: Criteria for excluding outliers (e.g., technical failures identified via predefined quality control thresholds) will be documented prior to analysis.

Detailed Statistical Methods & Data Presentation

The core of the SAP lies in pre-defining the statistical methods for each objective. The following table summarizes the planned analyses for key experiments.

Table 1: Summary of Planned Statistical Analyses for this compound

Analysis Objective Primary Endpoint Statistical Method & Model Data Visualization
IC₅₀ Determination IC₅₀ value Non-linear regression (4-parameter logistic curve). Model: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)) [3]. Dose-response curve with 95% confidence intervals for the fitted model.
Binding Affinity (SPR/BLI) KD, Kon, Koff Global fitting to a 1:1 binding model. The specific model will be dictated by the assay technology (e.g., Surface Plasmon Resonance). Sensogram plots with observed data and fitted curve overlay.
Cellular Potency pIC₅₀ (cell-based) Non-linear regression as above. Comparison to a reference compound (if applicable) using an extra sum-of-squares F-test to compare curve parameters. Dose-response curves for this compound and reference compound on a single graph.
Biomarker Analysis (NMR/MS) Metabolite Level Multivariate Analysis: Principal Component Analysis (PCA) for unsupervised pattern discovery, followed by Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) [4]. Univariate Analysis: Student's t-test or Mann-Whitney U test on normalized metabolite levels, with False Discovery Rate (FDR) correction. PCA/OPLS-DA scores plots, S-plots, and bar charts of significant metabolites.

3.0 Data Handling and Descriptive Statistics

  • 3.1 Frequency Distribution Tables: For all continuous variables, data distribution will be summarized using frequency distribution tables. This involves calculating the number of observations within specific intervals to allow for inspection of data shape, central tendency, and spread before conducting inferential analysis [5].
  • 3.2 Handling Missing Data: The mechanism of missingness will be evaluated. For data assumed to be missing at random (MAR), multiple imputation techniques will be considered. A complete-case analysis will serve as the primary approach, with sensitivity analyses to assess the impact of missing data.
  • 3.3 Data Transformation: If data violate the assumptions of parametric tests (assessed via Shapiro-Wilk test and Q-Q plots), appropriate transformations (e.g., log, square root) will be applied.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for the statistical analysis, from raw data to final reporting, ensuring a standardized and reproducible process.

DosatilinkSAP Start Start: Raw Experimental Data Sub1 Data Preprocessing Start->Sub1 Sub2 Descriptive Statistics Sub1->Sub2 PP1 Normalization Outlier Check Sub1->PP1 Sub3 Inferential Analysis Sub2->Sub3 PP2 Create Frequency Distribution Tables Sub2->PP2 Sub4 Result Validation Sub3->Sub4 IA1 Dose-Response Curve Fitting Sub3->IA1 IA2 Multivariate Analysis (PCA, OPLS-DA) Sub3->IA2 End Final Report & SAP Archive Sub4->End RV1 Model Assumption Checks Sub4->RV1 RV2 Sensitivity Analysis Sub4->RV2

Application Notes & Protocol Guidance

  • SAP as a Foundational Document: Completing the SAP concurrently with the experimental protocol is a recognized best practice. This "co-development" helps identify design flaws early, improves protocol quality, and prevents subjective analysis decisions after data unblinding, thereby reducing the risk of "p-hacking" [2] [3].
  • Engaging Domain Expertise: For a targeted agent like this compound, employing biostatisticians with experience in kinase inhibitor pharmacology and early drug discovery metrics is highly recommended. Their expertise ensures appropriate handling of domain-specific statistics, such as nonlinear modeling for dose-response and complex multivariate analysis for 'omics data [2] [4].
  • Planning for Success: A solid SAP is more than an analysis guide; it is a strategic asset. It facilitates smoother regulatory review, enhances credibility with ethics committees and funders, and serves as a reusable template for future related compounds, ultimately saving time and resources [2].

Frequently Asked Questions

  • When should the SAP be finalized? The SAP should be finalized before the study is unblinded or, as a best practice, before the first patient is enrolled in a clinical setting. For preclinical work, it should be finalized before the lead data analyst begins processing the experimental results [2].
  • What if we need to deviate from the SAP? Any analysis not prospectively defined in the SAP or any deviation from the planned methods must be clearly documented as "post-hoc" or "exploratory" in the final study report, with a rationale provided for the change [2].

References

Author: Smolecule Technical Support Team. Date: February 2026

This document provides essential safety information and handling procedures for researchers and scientists working with DosatiLink-1, an Abelson murine leukemia (ABL) enzyme inhibitor, in a laboratory setting [1].

Chemical & Physical Data

The following table summarizes the core identification and physical property data for this compound. Several key parameters crucial for risk assessment are not available in the public domain and must be sourced from the manufacturer's Safety Data Sheet (SDS).

Property Value / Description Notes / Source
Name This compound [1]
CAS Number 2941512-37-2 [1]
Molecular Formula C69H93Cl2F2N13O17S [1]
Molar Mass 1517.52 g/mol [1]
Intended Use ABL enzyme inhibitor; for research use only Not for human or diagnostic use [1].
Physical State Data Required Assume solid (powder) based on research context.
Storage Conditions "Store under recommended conditions" Consult Certificate of Analysis; typically cool, dry, dark [1].
Hazard Classification Data Required Critical for PPE and engineering control selection.
Stability & Reactivity Data Required Information on incompatible materials is essential.
Potential Hazards Identification

The specific health, fire, and reactivity hazards for this compound are not detailed in the search results. You must consult the SDS to identify and understand the following:

  • Health Hazards: Potential for acute toxicity, skin/eye irritation, sensitization, or other organ toxicity.
  • Physical Hazards: Potential for flammability, combustibility, or reactivity.
  • Environmental Hazards: Potential ecological impact.
Recommended Safe Handling Procedures

The following workflow outlines the general handling procedure for a hazardous solid compound, which should be followed once the specific hazards of this compound are known.

G This compound Handling Workflow start 1. Review SDS and Protocol ppe 2. Don Appropriate PPE start->ppe prep 3. Prepare Fume Hood ppe->prep weigh 4. Weigh in Fume Hood prep->weigh use 5. Use in Experiment weigh->use store 6. Properly Store use->store cleanup 7. Decontaminate store->cleanup end Procedure Complete cleanup->end

Supporting Protocol Details:

  • Personal Protective Equipment (PPE): Minimum PPE should include a lab coat, appropriate gloves (material to be determined by SDS), and safety goggles or, for higher-hazard operations like handling powders, chemical splash goggles [2]. Closed-toe shoes are mandatory [2].
  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood, especially when weighing powders or working with solutions, to prevent inhalation exposure [2]. Do not use fume hoods for long-term chemical storage [2].
  • Hygiene: Avoid "routine" exposures. Do not taste or intentionally smell the chemical. Wash hands thoroughly after handling and before leaving the laboratory [2]. Eating, drinking, and applying makeup are strictly prohibited in lab areas [2].
Storage and Inventory Management
  • Conditions: Store as specified on the Certificate of Analysis, which typically means in a cool, dry, and dark place [1].
  • Inventory: All containers of this compound must be included in the laboratory's chemical inventory. The inventory must be updated when the chemical is received, emptied, or disposed of [2].
  • Transport: Use a bottle carrier or cart when moving chemicals between laboratories or from the stockroom [2].
Spill and Exposure Response
  • General Spill: For a minor, contained spill, wear appropriate PPE and use a compatible absorbent material to collect the contaminant. Place the waste in a sealed container for disposal as hazardous chemical waste.
  • Major Spill / Personal Contamination: For a large or uncontrolled spill, or if personal contamination occurs:
    • Alert personnel in the area and evacuate.
    • Attend to any exposed individuals; use the safety shower or eyewash station immediately.
    • Contact your institution's designated emergency response personnel (e.g., Chemical Hygiene Officer, Lab Manager, or Security).
  • First Aid: Specific first aid measures (e.g., for inhalation, skin contact, or ingestion) are Data Required and must be taken from the SDS.
Waste Disposal

All waste materials contaminated with this compound (e.g., gloves, weighing papers, unused solution) must be collected and disposed of as hazardous chemical waste in accordance with your institution's hazardous waste management protocols.

Critical Gaps and Next Steps

The information above is a foundational safety framework. To work safely with this substance, you must take the following steps:

  • Obtain the SDS: Contact the manufacturer or supplier (sales email: peptidedb@qq.com [1]) to request the full Safety Data Sheet. This is non-negotiable for safe laboratory practice [2] [3].
  • Conduct a Formal Risk Assessment: Before beginning any work, use the SDS to perform a detailed risk assessment for your specific experimental procedure [3].
  • Consult Your Safety Officer: Discuss the use of this compound with your Principal Investigator and your institution's Chemical Hygiene Officer or Lab Manager to ensure compliance with all local safety protocols [2] [4].

References

Author: Smolecule Technical Support Team. Date: February 2026

Assay Development Workflow

Developing a robust assay involves a series of strategic decisions. The flowchart below outlines a general workflow for assay method development, integrating key considerations from the search results [1] [2].

G Start Define Assay Objective Source Sample Source Selection (Body fluid, Animal, Cell Culture) Start->Source Param Define Parameter of Interest (Quantity, Function, Expression) Source->Param Detect Select Detection System (Absorbance, Fluorescence, MS, etc.) Param->Detect Specificity Optimize Specificity (e.g., HPLC peak identification) Detect->Specificity SamplePrep Optimize Sample Preparation & Extraction Efficiency Specificity->SamplePrep Specificity->SamplePrep May require additional step Validate Method Validation (Sensitivity, Robustness, Reproducibility) SamplePrep->Validate SamplePrep->Validate Ensure 100-150% recovery Validate->Specificity Refine if needed End Deploy Validated Assay Validate->End

Workflow Title: Assay Method Development Process

This workflow highlights that specificity is often a primary challenge, sometimes requiring additional sample preparation steps to resolve issues like interfering enzymes or co-eluting compounds in HPLC [1]. Furthermore, for formulations, achieving 100-150% extraction efficiency from the excipient matrix is a critical validation step [2].

High-Throughput Screening Techniques

For drug discovery applications, high-throughput screening (HTS) techniques are commonly employed. The table below summarizes relevant HTS methods mentioned in the search results [1].

Screening Technique Key Features Application for Drug Discovery
Quantitative HTS (qHTS) Tests each compound at multiple concentrations; provides dose-response data [1]. Integrates dose-dependence with speed; ideal for prioritizing probe molecules [1].
Matrix Combination Screening Tests vast numbers of drug-drug pairs [1]. Identifies synergistic, additive, or antagonistic therapeutic combinations [1].
Label-Free Cellular Assays Uses biophysical detection methods (e.g., impedance) [1]. Avoids artifacts from detection labels (e.g., fluorescent tags); more physiologically relevant [1].

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Study Objectives

Pharmacokinetics (PK) is defined as the comprehensive analysis and description of a drug's disposition within the body, encompassing all dispositional processes summarized as ADME – absorption, distribution, metabolism, and elimination. Understanding PK is fundamental to drug development as it reveals what the body does to a drug substance, establishing critical relationships between administered doses, systemic exposure, therapeutic efficacy, and toxicity profiles. In contrast, pharmacodynamics (PD) defines what the drug does to the body, describing the relationship between drug concentrations at target sites and their corresponding biological effects. The intersection of PK and PD parameters provides invaluable insights for optimizing dosing regimens that maximize therapeutic benefits while minimizing adverse effects [1].

The primary objectives of the DosatiLink-1 pharmacokinetics study are to:

  • Characterize the single-dose pharmacokinetics of this compound across a preclinically validated dose range, establishing fundamental parameters including maximum concentration (C~max~), time to maximum concentration (T~max~), area under the curve (AUC), elimination half-life (t~1/2~), clearance (CL), and volume of distribution (V~d~)
  • Determine the multiple-dose pharmacokinetics of this compound following repeated administration, assessing time to reach steady-state concentrations, degree of accumulation, and intra-subject variability in PK parameters
  • Evaluate the dose proportionality of this compound across the proposed therapeutic range and investigate potential deviations from linear kinetics at higher doses
  • Identify correlations between PK parameters and demographic factors including age, gender, body mass index, and relevant organ function to identify potential needs for dose adjustments in specific populations
  • Establish preliminary PK-PD relationships by integrating pharmacokinetic data with relevant pharmacodynamic biomarkers to inform optimal dosing strategies for subsequent clinical trials

Study Design Overview

The this compound pharmacokinetics study employs a sequential, mixed-design approach that incorporates both single and multiple-dose assessments across three escalating dose levels. This design efficiently characterizes initial drug disposition while evaluating accumulation potential and steady-state behavior under conditions simulating clinical use. The study is conducted in accordance with ICH E6 Good Clinical Practice guidelines and is designed to meet regulatory requirements for early phase clinical development [2].

Single vs. Multiple-Dose Study Design Considerations

Single-dose studies provide critical initial insights into a drug's fundamental pharmacokinetic properties without the confounding effects of accumulation. These studies are typically simpler, require fewer participants, and are less costly to conduct, making them ideal for initial clinical pharmacology characterization. However, they cannot provide information about steady-state concentrations or accumulation potential, which are essential for chronic dosing regimens [3].

Multiple-dose studies simulate real-world drug usage more accurately by administering the drug at regular intervals to achieve steady-state concentration. These studies are crucial for understanding drug behavior during repeated administration, determining accumulation ratios, identifying time-dependent changes in pharmacokinetics, and establishing appropriate maintenance dosing regimens. The primary challenges of multiple-dose studies include increased complexity, longer duration, higher costs, and potential participant compliance issues [3].

Table 1: Key Comparison of Single vs. Multiple-Dose PK Study Designs

Parameter Single-Dose Study Multiple-Dose Study
Primary Objectives Establish fundamental PK parameters (C~max~, T~max~, AUC~0-∞~, t~1/2~, CL, V~d~) Determine steady-state concentrations, accumulation ratio, time-dependent PK changes
Study Duration 5-7 elimination half-lives 5-7 half-lives to reach steady-state + intensive sampling at steady-state
Sample Size Typically 8-12 subjects per cohort Typically 8-12 subjects per cohort
Key Advantages Simpler design, lower cost, no accumulation effects Simulates clinical use, identifies accumulation, establishes maintenance dosing
Limitations Does not predict steady-state behavior More complex, higher cost, potential compliance issues
This compound Study Schema

The this compound study employs a sequential cohort design with three dose levels (25 mg, 50 mg, 100 mg) selected based on preclinical efficacy and safety data. The study begins with single-dose administration in each cohort, followed by a washout period and pharmacokinetic analysis before proceeding to multiple-dose phase. This approach ensures subject safety while efficiently characterizing both single and multiple-dose pharmacokinetics [2].

Table 2: this compound Study Schema and Timeline

Study Phase Dose Levels Subjects per Cohort Key Assessments Duration
Single-Dose 25 mg, 50 mg, 100 mg 8 healthy volunteers (4 male, 4 female) Intensive PK sampling (0-72h), safety monitoring 7 days including screening
Washout Period N/A Same subjects PK analysis to ensure adequate washout (>5 half-lives) Minimum 10 days between phases
Multiple-Dose 25 mg, 50 mg, 100 mg QD 8 healthy volunteers (4 male, 4 female) Trough concentrations during escalation, intensive PK at steady-state (Day 7) 10 days including lead-in and follow-up

Study Population and Methodology

Subject Selection and Eligibility Criteria

The study enrolls healthy adult volunteers aged 18-55 years with body mass indices (BMI) between 18.5 and 30.0 kg/m². Comprehensive screening procedures include medical history, physical examination, clinical laboratory assessments (hematology, clinical chemistry, urinalysis), 12-lead electrocardiogram, and serology testing. Key exclusion criteria include history of significant medical conditions, abnormal laboratory values, use of prescription medications or known enzyme-inducing/inhibiting agents within 30 days prior to dosing, positive test for drugs of abuse, pregnancy or lactation, and known hypersensitivity to related compounds [1].

Administration and Sampling Protocols

This compound administration follows standardized protocols under fasting conditions (overnight fast of at least 10 hours) with continued fasting for 4 hours post-dose. The drug product is administered with 240 mL of water at approximately 8:00 AM under direct observation by study staff. Blood sampling for pharmacokinetic analysis follows an intensive schedule with additional sparse sampling to fully characterize the concentration-time profile [1].

Table 3: Blood Sampling Schedule for Pharmacokinetic Analysis

Study Phase Sampling Timepoints Sample Volume Processing
Single-Dose Pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72 hours post-dose 4 mL per timepoint Plasma separation within 60 minutes, frozen at -70°C ± 10°C
Multiple-Dose Trough Monitoring Pre-dose on Days 1, 2, 3, 4, 5, 6 4 mL per timepoint Plasma separation within 60 minutes, frozen at -70°C ± 10°C
Multiple-Dose Steady-State Pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24 hours post-dose on Day 7 4 mL per timepoint Plasma separation within 60 minutes, frozen at -70°C ± 10°C

Bioanalytical Methods

Sample Processing and Storage

Blood samples are collected in K2EDTA vacuum collection tubes and maintained in an ice-water bath until processing. Plasma separation is performed via centrifugation at 1500 × g for 15 minutes at 4°C within 60 minutes of collection. The resulting plasma is transferred to polypropylene cryovials and immediately frozen at -70°C ± 10°C until analysis. All samples are analyzed within established stability periods determined during method validation [4].

Analytical Methodology

This compound concentrations in plasma are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The method demonstrates specificity, with no interference from endogenous plasma components. Calibration curves are linear over the concentration range of 1.00-1000 ng/mL with correlation coefficients (r) ≥0.995. Accuracy and precision meet regulatory standards, with intra-day and inter-day precision (expressed as coefficient of variation) ≤15% and accuracy within ±15% of nominal concentrations across all quality control levels [4].

Data Analysis Plan

Pharmacokinetic Parameter Estimation

Non-compartmental analysis (NCA) will be performed using validated software (Phoenix WinNonlin Version 8.3 or higher) to calculate fundamental pharmacokinetic parameters. This approach requires minimal assumptions about the underlying kinetic processes and provides robust parameter estimates suitable for early clinical development [2].

Table 4: Pharmacokinetic Parameters and Calculation Methods

Parameter Definition Calculation Method
C~max~ Maximum observed concentration Direct observation from concentration-time data
T~max~ Time to reach C~max~ Direct observation from concentration-time data
AUC~0-t~ Area under the curve from time zero to last measurable concentration Linear trapezoidal method
AUC~0-∞~ Area under the curve from time zero extrapolated to infinity AUC~0-t~ + C~last~/λ~z~
t~1/2~ Terminal elimination half-life ln(2)/λ~z~
CL/F Apparent oral clearance Dose/AUC~0-∞~
V~d~/F Apparent volume of distribution Dose/(λ~z~ × AUC~0-∞~)
R~ac~ Accumulation ratio AUC~0-τ~ at steady-state/AUC~0-τ~ after single dose
Statistical Analysis

Descriptive statistics will include mean, standard deviation, coefficient of variation, median, minimum, and maximum for all pharmacokinetic parameters. Dose proportionality will be assessed using power model (AUC and C~max~ = α × dose^β^) with 90% confidence intervals for β. Analysis of variance (ANOVA) will evaluate the effects of dose, gender, and other demographic factors on key PK parameters. Statistical significance is defined as p < 0.05 [5].

Population PK Modeling Approach

A population pharmacokinetic model will be developed to characterize between-subject variability and identify covariates that influence this compound pharmacokinetics. The model-building process will include base model development, covariate model building, and model evaluation using goodness-of-fit plots, visual predictive checks, and bootstrap methods. This model will support simulations for dose selection in subsequent clinical trials [5].

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study

Objective: To characterize the single-dose pharmacokinetics of this compound across three dose levels (25 mg, 50 mg, 100 mg) in healthy volunteers.

Methods:

  • Subject Preparation: After an overnight fast of at least 10 hours, subjects are admitted to the clinical research unit. Vital signs (blood pressure, heart rate, respiratory rate, oral temperature) are measured and recorded prior to dosing.
  • Dosing: this compound is administered orally with 240 mL of water at approximately 8:00 AM under direct observation by study staff.
  • Sample Collection: Blood samples (4 mL each) are collected via venipuncture or indwelling catheter at the timepoints specified in Table 3. The exact sampling times are recorded relative to the dosing time.
  • Safety Monitoring: Subjects remain in the clinic for 24 hours post-dose with continuous safety monitoring. Follow-up assessments occur at 48 and 72 hours post-dose, including physical examination, clinical laboratory tests, and recording of adverse events.
Protocol 2: Multiple-Dose Pharmacokinetic Study

Objective: To characterize the multiple-dose pharmacokinetics of this compound following once-daily administration for 7 days and determine the accumulation ratio and steady-state parameters.

Methods:

  • Dosing Regimen: this compound is administered once daily for 7 consecutive days at the same dose level completed in the single-dose phase. Each dose is administered under fasting conditions with 240 mL of water under direct observation.
  • Trough Concentration Monitoring: Pre-dose blood samples are collected daily to monitor approach to steady-state and ensure adequate drug exposure.
  • Steady-State Characterization: On Day 7, intensive pharmacokinetic sampling is performed over the 24-hour dosing interval as specified in Table 3.
  • Safety Assessments: Daily safety evaluations include vital sign measurements, clinical laboratory assessments, and documentation of adverse events. A follow-up visit occurs 3-5 days after the last dose for final safety assessments.
Protocol 3: Bioanalytical Method for Quantification of this compound

Objective: To quantify this compound concentrations in human plasma using a validated LC-MS/MS method.

Methods:

  • Sample Preparation: Plasma samples (50 μL) are protein-precipitated with 200 μL of acetonitrile containing internal standard. After vortex mixing and centrifugation, the supernatant is diluted with water and injected into the LC-MS/MS system.
  • Chromatographic Conditions: Separation is achieved using a C18 column (50 × 2.1 mm, 1.8 μm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution at a flow rate of 0.4 mL/min.
  • Mass Spectrometric Detection: Detection is performed using triple quadrupole mass spectrometry with electrospray ionization in positive mode. Multiple reaction monitoring (MRM) transitions are m/z 455.2→308.1 for this compound and m/z 459.2→312.1 for the internal standard (this compound-d4).
  • Quality Control: Calibration standards and quality control samples at low, medium, and high concentrations are analyzed in duplicate with each batch of study samples. The batch is accepted if ≥67% of quality control samples are within ±15% of nominal concentrations.

Visualization with Graphviz

This compound PK Study Workflow

DosatiLink1_PK_Workflow Start Study Protocol Finalization Screening Subject Screening & Enrollment Start->Screening Protocol approval SingleDose Single-Dose Phase (25, 50, 100 mg) Screening->SingleDose Informed consent PKAnalysis1 PK Sample Analysis & Data Processing SingleDose->PKAnalysis1 72h sampling Washout Washout Period (Minimum 10 days) PKAnalysis1->Washout PK review MultipleDose Multiple-Dose Phase (7 days QD dosing) Washout->MultipleDose ≥5 half-lives PKAnalysis2 Steady-State PK Analysis MultipleDose->PKAnalysis2 Day 7 sampling Integration Data Integration & PK/PD Modeling PKAnalysis2->Integration All data sets Report Final Study Report Integration->Report Statistical analysis

This compound PK Study Workflow Diagram: This flowchart illustrates the sequential design of the this compound pharmacokinetic study, highlighting the integration between single-dose and multiple-dose phases with interim pharmacokinetic analysis informing study progression.

PK/PD Relationship and Study Integration

PKPD_Integration Admin Dose Administration PK PK Processes (ADME) Admin->PK Route: Oral Conc Systemic Exposure (Plasma Concentration) PK->Conc Absorption/ Distribution PD PD Effects (Therapeutic Response) Conc->PD Target engagement Safety Safety Assessment (Adverse Events) Conc->Safety Exposure-toxicity Modeling PK/PD Modeling & Simulation PD->Modeling Efficacy metrics Safety->Modeling Safety parameters Dosing Dosing Regimen Optimization Modeling->Dosing Model-informed Dosing->Admin Optimized regimen

PK/PD Relationship and Study Integration Diagram: This diagram illustrates the fundamental relationship between pharmacokinetic processes and pharmacodynamic effects, highlighting how this compound concentration data informs both efficacy and safety assessments toward the goal of model-informed dosing optimization.

Conclusion

The comprehensive pharmacokinetic study design for this compound integrates state-of-the-art methodologies in clinical pharmacology, bioanalytical science, and data analysis to fully characterize the drug's disposition in humans. The sequential single and multiple-dose design efficiently evaluates both fundamental pharmacokinetic parameters and steady-state behavior while maintaining subject safety. The robust bioanalytical method ensures reliable concentration data, while the integrated statistical and modeling approaches will identify factors influencing this compound pharmacokinetics and inform optimal dosing regimens for subsequent clinical trials in target patient populations. This systematic approach to pharmacokinetic characterization serves as a critical foundation for the rational development of this compound, potentially accelerating its path to regulatory approval and clinical application.

References

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

Cell Line Assay Description Measured Value (EC₅₀) Interpretation
K562 Antiproliferative activity after 3-day incubation (CellTiter-Glo 2.0 assay) 2.47 nM [1] Potent inhibition of cell growth in ABL-positive cells.
K562 (expressing ABL T315I mutant) Antiproliferative activity after 3-day incubation (CellTiter-Glo 2.0 assay) > 300 nM [1] Significantly reduced activity against the common T315I resistance mutation.

Proposed Experimental Pathways for Characterization

Since detailed protocols for DosatiLink-1 are not publicly available, the following workflows outline standard experiments to fully characterize its pharmacodynamics and pharmacokinetics, based on general research principles for neuroactive and anticancer compounds [2] [3].

Signaling Pathway Analysis

This diagram illustrates the primary molecular target and downstream effects of ABL inhibition, which is crucial for understanding its pharmacodynamic mechanism.

Integrated PK/PD Workflow

This workflow outlines the key steps in measuring the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) to establish an efficacy and safety profile [3].

PKPD_Workflow Integrated PK/PD Measurement Workflow Start Study Start Compound Administration Compound Administration Start->Compound Administration PK Pharmacokinetic (PK) Analysis PK Parameters\n(Cmax, T1/2, AUC) PK Parameters (Cmax, T1/2, AUC) PK->PK Parameters\n(Cmax, T1/2, AUC) PD Pharmacodynamic (PD) Analysis PD Markers\n(Target Occupancy, p-CrkL) PD Markers (Target Occupancy, p-CrkL) PD->PD Markers\n(Target Occupancy, p-CrkL) Integration PK/PD Integration End Data Interpretation Integration->End Establish Exposure-Response Compound Administration->PK Plasma & Brain ISF Sampling Compound Administration->PD Tissue & Cellular Sampling PK Parameters\n(Cmax, T1/2, AUC)->Integration PD Markers\n(Target Occupancy, p-CrkL)->Integration

Guidance for Accessing Detailed Protocols

The lack of detailed application notes for a specific research compound like this compound is common. To obtain the necessary protocols and data, I suggest you:

  • Contact the Suppliers Directly: Reach out to the manufacturers listed in the search results (e.g., MedChemExpress) [1]. They often provide detailed technical data sheets, recommended protocols, certificates of analysis (CoA) upon request, and have scientific support teams to assist researchers.
  • Consult the Primary Literature: Perform a targeted literature search on platforms like PubMed using the compound's name and CAS Number (2941512-37-2) [4] [1]. Look for any recently published studies that may have utilized this compound, as their methods sections would contain practical experimental details. The reference provided in the search results (PMID: 37849551) is a good starting point [1].

References

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Overview and Rationale

DosatiLink-1 represents a novel targeted therapeutic agent designed to selectively inhibit the PDK1 signaling pathway in cancer cells, potentially offering a new treatment approach for malignancies characterized by dysregulated purine biosynthesis and cellular signaling. The therapeutic rationale stems from emerging research demonstrating that Akt-independent PDK1 signaling pathways regulate the spatial organization and activity of de novo purine biosynthetic enzymes, particularly the formation of a 3-enzyme core assembly (purinosome) in cancer cells [1]. This core assembly, consisting of PPAT, TrifGART, and FGAMS enzymes, catalyzes the first half of the purine biosynthesis pathway and represents a critical vulnerability in cancer cells dependent on upregulated de novo purine synthesis for proliferation [1]. The this compound clinical trial protocol has been designed in alignment with contemporary clinical trial trends for 2025, emphasizing efficiency, patient stratification, and robust methodology to demonstrate both safety and therapeutic potential [2].

The molecular targeting strategy of this compound is particularly innovative because it focuses on the cytoplasmic activity of PDK1 rather than its membrane-bound functions, allowing for selective disruption of cancer cell metabolism without interfering with broader Akt-mediated signaling cascades that would cause greater systemic toxicity [1]. This approach is grounded in compelling preclinical evidence demonstrating that pharmacological inhibition of cytoplasmic PDK1 selectively promotes the formation of the core assembly of purine biosynthetic enzymes without necessarily promoting the full purinosome, thereby disrupting the metabolic balance in cancer cells [1]. The trial design incorporates modern adaptive methodologies and focuses on establishing proof-of-concept through both traditional efficacy endpoints and novel pharmacodynamic biomarkers related to purine metabolic pathways.

Clinical Trial Methodology and Design

The this compound trial employs a phase I/II seamless adaptive design that incorporates contemporary approaches to drug development efficiency. This design was selected to optimize resource utilization while maintaining scientific rigor and regulatory compliance. The trial methodology embraces several key innovations in clinical trial design projected for 2025, including Bayesian analytical methods and complex adaptive features that allow for modifications based on interim analyses [2]. The adaptive design components are strategically implemented to enhance trial efficiency while preserving integrity and validity, with independent statistical review of all adaptive decisions to maintain scientific rigor.

Table 1: Key Characteristics of this compound Clinical Trial Design

Design Element Description Rationale
Trial Phase Phase I/II seamless adaptive Efficient transition from dose-finding to efficacy expansion
Primary Endpoint Phase I MTD and RP2D determination Standard safety assessment while identifying optimal biological dose
Primary Endpoint Phase II Objective response rate (ORR) Preliminary efficacy assessment in selected population
Key Secondary Endpoints PFS, OS, biomarker correlation, pharmacokinetic profile Comprehensive efficacy and mechanism assessment
Adaptive Features Sample size re-estimation, potential dose arm modification Flexibility based on accumulating data while controlling type I error
Statistical Approach Bayesian logistic regression for MTD, Bayesian predictive probability for phase II Modern analytical approaches appropriate for adaptive designs [2]

The Bayesian analytical framework is particularly suited for this trial, as it allows for continuous learning throughout the trial conduct and incorporates prior knowledge in a quantitatively rigorous manner. For the phase I dose-escalation portion, a Bayesian logistic regression model (BLRM) will guide dose escalation and determination of the maximum tolerated dose (MTD) [2]. The phase II expansion component will utilize a Bayesian predictive probability design to determine whether the treatment demonstrates sufficient activity to warrant further development, with pre-specified decision rules for early stopping for efficacy or futility. This approach aligns with the projected increased use of Bayesian methods in confirmatory trial stages, as anticipated in upcoming FDA guidance on Bayesian clinical trials [2].

Experimental Protocols and Methodologies

PDK1 Inhibition Assay Protocol

Purpose: To quantitatively evaluate the inhibitory activity of this compound against PDK1 and its effects on downstream signaling components in cancer cell models.

Materials and Reagents: Human cancer cell lines (HeLa and Hs578T), this compound (lyophilized powder, reconstituted in DMSO to 10 mM stock concentration), GSK2334470 (reference PDK1 inhibitor), cell culture media (MEM for HeLa, DMEM for Hs578T), fetal bovine serum (FBS), gentamycin sulfate, phospho-specific antibodies for PDK1 substrates, flow cytometry equipment or Western blot apparatus [1].

Procedure:

  • Culture cancer cell lines in appropriate media supplemented with 10% FBS and 50 μg/ml gentamycin sulfate at 37°C in a 5% CO₂ humidified incubator
  • Seed cells in 6-well plates at density of 3×10⁵ cells/well and allow to adhere for 24 hours
  • Treat cells with varying concentrations of this compound (0.1 nM to 10 μM) or reference inhibitor for 4, 8, 12, and 24 hours
  • For immunofluorescence studies, plate cells on 35 mm glass-bottomed Petri dishes and transiently transfect with plasmids expressing de novo purine biosynthetic enzymes with fluorescent tags (mEGFP or mOFP) [1]
  • Following treatment, harvest cells and process for either Western blot analysis of phosphorylation status or fix for immunofluorescence microscopy
  • Quantify formation of purine biosynthetic enzyme complexes (purinosomes) using high-resolution fluorescence microscopy
  • Analyze spatial distribution and colocalization of PPAT, TrifGART, and FGAMS enzymes using image analysis software

Data Analysis: Calculate IC₅₀ values for PDK1 inhibition using non-linear regression analysis. Compare purinosome formation frequency between treatment conditions using chi-square tests. Determine spatial colocalization using Pearson's correlation coefficient for fluorescence channels.

Purine Metabolic Profiling Protocol

Purpose: To assess the impact of this compound treatment on intracellular purine metabolite levels and de novo purine biosynthesis rates.

Materials and Reagents: LC-MS system, purine standards (AMP, GMP, IMP, XMP), isotopically labeled ¹³C-glucose, cell lysis buffer, solid phase extraction columns, mobile phase solvents (HPLC grade), internal standards (¹⁵N-labeled purines) [1].

Procedure:

  • Culture cells in 10 cm dishes until 70% confluent
  • Treat with this compound at IC₅₀ and IC₉₀ concentrations determined from inhibition assays
  • For metabolic flux studies, replace media with containing ¹³C-glucose following treatment
  • Harvest cells at designated time points (2, 4, 8, 12, 24 hours) using cold methanol extraction
  • Analyze purine metabolites using LC-MS with multiple reaction monitoring (MRM)
  • Quantify isotopic enrichment in purine metabolites to determine de novo synthesis rates

Data Analysis: Normalize metabolite levels to protein content and internal standards. Calculate fractional contribution of de novo synthesis using mass isotopomer distribution analysis. Compare metabolite levels between treatment groups using ANOVA with post-hoc testing.

Table 2: Key Pharmacodynamic Assays in this compound Clinical Trial

Assay Type Biological Target Sample Type Time Points Methodology
PDK1 Activity Phosphorylation of PDK1 substrates Tumor tissue (biopsy) Pre-treatment, Cycle 2 Day 1 Immunoblot/Immunofluorescence
Purinosome Formation Spatial organization of purine enzymes Tumor tissue (biopsy) Pre-treatment, Cycle 2 Day 1 Immunofluorescence microscopy
Purine Metabolomics IMP, AMP, GMP, XMP levels Plasma, tumor tissue Pre-treatment, Cycles 1-3 LC-MS quantification
Cell Proliferation Ki-67, pHH3 Tumor tissue Pre-treatment, Cycle 3 Day 1 Immunohistochemistry

Signaling Pathway Visualization

The following diagram illustrates the targeted PDK1 signaling pathway and its relationship to purine biosynthesis, highlighting the molecular mechanism of this compound:

PDK1_Signaling_Pathway PI3K PI3K Activation Membrane_PDK1 Membrane PDK1 (Akt-dependent) PI3K->Membrane_PDK1 Recruits Akt Akt Signaling Membrane_PDK1->Akt Activates Cytoplasmic_PDK1 Cytoplasmic PDK1 (Akt-independent) PKC_S6K PKC/S6K Pathway Cytoplasmic_PDK1->PKC_S6K Activates Core_Assembly 3-Enzyme Core Assembly PKC_S6K->Core_Assembly Promotes Purinosome_Full Full Purinosome Formation Purine_Synthesis De Novo Purine Biosynthesis Purinosome_Full->Purine_Synthesis Enhances Core_Assembly->Purinosome_Full Leads to DosatiLink1 This compound Inhibition DosatiLink1->Cytoplasmic_PDK1 Inhibits DosatiLink1->Core_Assembly Disrupts Cell_Growth Cell Growth & Proliferation Purine_Synthesis->Cell_Growth Supports

Diagram 1: Targeted PDK1 Signaling Pathway and this compound Mechanism of Action. This diagram illustrates how this compound selectively inhibits cytoplasmic PDK1 activity and its downstream effect on the 3-enzyme core assembly of purine biosynthesis, while largely sparing membrane-bound PDK1 and Akt-dependent signaling [1]. The strategic targeting approach minimizes disruption to broader cellular signaling while specifically interfering with cancer cell metabolic pathways dependent on upregulated de novo purine synthesis.

The molecular targeting strategy depicted in the diagram highlights the Akt-independent PDK1 signaling pathways that regulate subcellular colocalization of three enzymes (PPAT, TrifGART, and FGAMS) that form the core assembly of the purinosome [1]. This core assembly catalyzes the first half of the de novo purine biosynthesis pathway (steps 1-5), converting phosphoribosyl pyrophosphate (PRPP) to inosine monophosphate (IMP) through a series of enzymatic reactions [1]. Importantly, research has demonstrated that cytoplasmic PDK1-associated signaling pathways regulate this subcellular colocalization independently of Akt-mediated cascades, providing a selective vulnerability in cancer cells [1].

Clinical Trial Workflow and Patient Management

The following diagram outlines the comprehensive clinical trial workflow for the this compound study:

Clinical_Trial_Workflow Screening Patient Screening & Eligibility Assessment Consent Informed Consent Screening->Consent Biomarker Biomarker Assessment Consent->Biomarker Phase_I Phase I: Dose Escalation Biomarker->Phase_I Dose_Level Dose Level Assignment (BLRM-guided) Phase_I->Dose_Level Phase_II Phase II: Cohort Expansion Efficacy Efficacy Evaluation (ORR, PFS, OS) Phase_II->Efficacy Safety_Review Safety Review & DLT Evaluation Dose_Level->Safety_Review Safety_Review->Phase_I Dose Escalation Decision MTD MTD/RP2D Determination Safety_Review->MTD Interim Analysis MTD->Phase_II Biomarker_Analysis Biomarker Correlation Analysis Efficacy->Biomarker_Analysis Statistical Statistical Analysis & Trial Conclusion Biomarker_Analysis->Statistical

Diagram 2: this compound Clinical Trial Workflow. This orthogonal layout diagram illustrates the sequential adaptive design of the clinical trial, highlighting key decision points and biomarker-integrated assessments. The workflow emphasizes the Bayesian logistic regression model (BLRM) guidance for dose escalation and the critical safety reviews that inform dose-level assignments [2].

The trial workflow incorporates comprehensive biomarker assessment at multiple time points to establish proof-of-mechanism and potentially identify patient subgroups most likely to benefit from this compound treatment. The adaptive design elements allow for data-driven modifications based on accumulating safety and efficacy data, while maintaining trial integrity through pre-specified decision rules [2]. The phase I component follows a modified 3+3 design with Bayesian guidance for dose escalation, while the phase II expansion employs a Bayesian predictive probability design to determine whether the treatment demonstrates sufficient activity to warrant further development.

Data Analysis and Statistical Considerations

The statistical analysis plan for the this compound trial incorporates both frequentist and Bayesian approaches, aligned with modern clinical trial methodology trends emphasizing adaptive designs and robust statistical inference [2]. The primary analysis of the phase I component will focus on dose-limiting toxicity (DLT) incidence and determination of the maximum tolerated dose (MTD) using Bayesian logistic regression models. For the phase II component, the primary analysis will assess objective response rate using a Bayesian model that incorporates interim analyses for early stopping decisions.

Table 3: Statistical Analysis Plan for this compound Clinical Trial

Analysis Type Primary Endpoint Statistical Method Sample Size Justification
Phase I Dose Escalation MTD and DLT rate Bayesian logistic regression model (BLRM) 3-6 patients per dose level, total 24-36 patients
Phase II Efficacy Objective response rate (ORR) Bayesian predictive probability design 90% power to detect ORR ≥30% vs historical control ≤10%
Biomarker Analysis Biomarker-treatment interaction Logistic regression with interaction terms Pre-planned hierarchical testing to control false discovery
Pharmacokinetic AUC, Cmax, T½ Non-compartmental analysis Descriptive statistics with coefficient of variation
Safety Analysis Incidence of AEs and SAEs Descriptive statistics Complete safety population with exposure-adjusted rates

The Bayesian analytical framework offers several advantages for this trial, including the ability to incorporate prior information in a quantitatively rigorous manner, continuous learning throughout trial conduct, and natural interpretation of probability statements about treatment effects [2]. The trial will employ pre-specified stopping rules for both efficacy and futility based on predictive probabilities, enhancing ethical conduct by minimizing patient exposure to ineffective doses while efficiently identifying promising therapeutic signals. For biomarker analyses, a hierarchical testing procedure will be implemented to control the false discovery rate while exploring potential biomarkers for patient selection in future trials.

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Research Methodology for DosatiLink-1

Research methodology serves as the foundational framework that guides the systematic investigation of this compound's mechanisms, efficacy, and safety profiles. A well-structured methodology ensures that research findings are reliable, valid, and reproducible, which is particularly crucial in drug development where decisions have significant clinical implications [1]. For this compound, a novel pharmaceutical compound in early development stages, establishing a robust research methodology is essential for accurate characterization of its pharmacological properties and potential therapeutic applications. This document provides comprehensive application notes and detailed experimental protocols designed to optimize the research methodology for this compound, enabling researchers to generate high-quality, interpretable data that can confidently support critical development decisions.

The methodology optimization presented here addresses the unique challenges associated with this compound research, including its complex mechanism of action, potential signaling pathways, and optimal dosing parameters. By implementing these standardized protocols, research teams can ensure methodological consistency across experiments, facilitate meaningful comparisons between studies, and accelerate the compound's progression through the drug development pipeline. Furthermore, the integration of visualization techniques using Graphviz enhances the clarity and communication of complex experimental workflows and signaling pathways, promoting better understanding and collaboration among multidisciplinary research teams [2].

Research Methodological Approaches

Core Methodological Frameworks

Selecting appropriate methodological approaches is fundamental to generating reliable and actionable research findings for this compound. The three primary frameworks available each offer distinct advantages and are suitable for answering different types of research questions in pharmaceutical development:

  • Quantitative Methodology: This approach focuses on numerical data collection and statistical analysis to establish objective evidence regarding this compound's effects, dose-response relationships, and pharmacokinetic parameters [1] [3]. Quantitative methods are particularly valuable for determining causal relationships between administration and outcomes, quantifying effect sizes, and establishing statistical significance. Common quantitative techniques include experimental studies, surveys with structured questionnaires, and systematic analysis of numerical laboratory data. The strengths of quantitative methodology lie in its ability to produce generalizable findings when applied to appropriately sized samples, provide precise measurements of variables, and facilitate statistical testing of hypotheses [3]. For this compound development, quantitative methods would be essential for establishing efficacy thresholds, determining optimal dosing ranges, and comparing performance against existing therapeutics or controls.

  • Qualitative Methodology: This approach emphasizes understanding complex phenomena through non-numerical data such as interviews, observations, and textual analysis [1] [3]. While less common in early drug development, qualitative methods can provide valuable insights into clinical experiences with this compound, expert opinions on implementation challenges, or contextual factors affecting adherence in trial settings. Qualitative approaches are characterized by their flexibility, depth of inquiry, and ability to capture unexpected insights that might be missed in predetermined quantitative measures. The primary strength of qualitative methodology is its capacity to provide rich, detailed understanding of complex issues from participant perspectives [3]. In this compound research, qualitative methods could be applied to investigate healthcare provider perceptions of administration protocols, analyze documented clinical observations of patient responses, or explore implementation barriers in different healthcare settings.

  • Mixed-Methods Methodology: This integrated approach combines both quantitative and qualitative elements within a single research design to provide a more comprehensive understanding of this compound's profile [1] [3]. Mixed-methods designs are particularly valuable when researchers need to both quantify effects and understand contextual factors influencing those effects. Common mixed-methods approaches include sequential explanatory designs (quantitative data collection followed by qualitative investigation to explain results) or sequential exploratory designs (qualitative investigation informing subsequent quantitative testing) [3]. For this compound, a mixed-methods approach could be employed to first quantify therapeutic efficacy through controlled experiments, then follow with qualitative investigation of unusual response patterns or implementation challenges observed during testing.

Methodological Selection Criteria

Table: Research Methodology Selection Guide for this compound Investigations

Research Objective Recommended Methodology Data Collection Methods Analysis Techniques
Establish dose-response relationships Quantitative Controlled experiments, precise measurements Statistical analysis, regression models
Understand mechanism of action Mixed Methods Experimental data + expert interviews Statistical testing + thematic analysis
Identify potential adverse effects Qualitative Clinical observations, case studies Content analysis, pattern recognition
Compare efficacy with existing treatments Quantitative Randomized controlled trials Statistical comparison, effect size calculation
Explore administration protocols Mixed Methods Surveys + focus groups Descriptive statistics + thematic analysis

Experimental Protocols and Methodologies

Protocol 1: this compound Binding Kinetics Assay

Objective: To quantitatively characterize the binding affinity and kinetics of this compound to its primary molecular target using surface plasmon resonance (SPR) technology.

Materials and Reagents:

  • This compound compound (≥95% purity)
  • Target protein solution (recombinant, ≥90% purity)
  • SPR biosensor chips with appropriate surface chemistry
  • Running buffer (HEPES-buffered saline with surfactant, pH 7.4)
  • Regeneration solution (glycine-HCl, pH 2.0)
  • Reference compound with known binding parameters

Methodology:

  • Sensor Chip Preparation: Immobilize the target protein on the SPR biosensor chip surface using standard amine coupling chemistry to achieve approximately 5-10 kDa of immobilization level [4].
  • System Equilibration: Prime the SPR system with running buffer until a stable baseline is achieved (±1 resonance unit [RU] over 5 minutes).
  • This compound Sample Series: Prepare a 2-fold serial dilution of this compound in running buffer across 8 concentrations, typically ranging from 0.5 nM to 500 nM.
  • Binding Measurements: Inject each concentration over the target surface and reference surface for 3 minutes at 30 μL/min, followed by 10 minutes dissociation in running buffer.
  • Surface Regeneration: Apply a 30-second pulse of regeneration solution between cycles to completely remove bound compound.
  • Data Processing: Subtract reference surface signals from active surface responses, then further subtract buffer blank injections.
  • Kinetic Analysis: Fit the processed data to a 1:1 binding model using the SPR instrument's evaluation software to determine association rate (kₐ), dissociation rate (kḍ), and equilibrium dissociation constant (K_D = kḍ/kₐ).

Quality Controls:

  • Include the reference compound in each experiment to verify system performance
  • Replicate measurements at two key concentrations to assess precision
  • Ensure chip stability by monitoring baseline stability throughout experiment

Table: Acceptance Criteria for Binding Kinetics Assay

Parameter Acceptance Criterion Corrective Action if Failed
Reference compound K_D Within 2-fold of historical mean Recalibrate instrument and repeat
Baseline stability Drift < 0.5 RU/minute Re-equilibrate system with fresh buffer
Replicate consistency CV < 15% Repeat outlier measurements
Rmax theoretical vs actual Within ±10% Check protein activity and immobilization level
Protocol 2: this compound Cellular Efficacy Assessment

Objective: To evaluate the functional response and potency of this compound in a cell-based model expressing the target of interest.

Materials and Reagents:

  • Cell line expressing target receptor (validated)
  • This compound test compound
  • Reference agonist and antagonist compounds
  • Assay buffer optimized for target pharmacology
  • Detection reagents for measuring cellular response (e.g., calcium-sensitive dye, cAMP assay kit)
  • Cell culture reagents and equipment

Methodology:

  • Cell Preparation: Culture cells under standard conditions and harvest during logarithmic growth phase. Seed cells into assay-optimized microplates at appropriate density and incubate for 24 hours.
  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound in assay buffer, plus appropriate vehicle controls and reference compounds.
  • Assay Implementation: According to the specific detection method, pre-incubate cells with necessary detection reagents before adding compound solutions.
  • Response Measurement: Monitor cellular response using appropriate instrumentation (e.g., fluorimeter, luminometer) with readings taken at optimal timepoints post-stimulation.
  • Data Normalization: Convert raw signals to percentage of maximal response using reference agonist (100%) and vehicle control (0%) values.
  • Curve Fitting: Fit normalized concentration-response data to a four-parameter logistic equation to determine EC₅₀/IC₅₀ values and maximal efficacy (E_max) relative to reference compounds.

Experimental Design Considerations:

  • Include appropriate controls for assay validation (reference compounds, vehicle, etc.)
  • Utilize randomized plate layouts to minimize positional effects
  • Employ sufficient replication (n ≥ 3 independent experiments) for reliable parameter estimation

Data Collection and Analysis Framework

Quantitative Data Collection Methods

For this compound research, systematic data collection is essential for generating reliable, interpretable results. The primary quantitative methods recommended include:

  • Experimental Research: Controlled laboratory experiments form the cornerstone of this compound quantitative assessment [3]. These include dose-response studies to establish potency, kinetic assays to determine absorption and elimination profiles, and efficacy studies in relevant models. Experimental research provides the highest level of control over extraneous variables, enabling strong causal inferences about this compound's effects. The key strength of experimental methods is their ability to establish causality through controlled manipulation of independent variables while measuring dependent variables [3]. For this compound, experimental approaches would be appropriate for determining optimal dosing ranges, identifying potential drug interactions, and establishing pharmacokinetic parameters.

  • Longitudinal Studies: These involve repeated measurements over time to track this compound's effects duration, stability of response, and potential development of tolerance or sensitization [3]. Longitudinal designs are essential for understanding the temporal aspects of this compound's action and for detecting delayed or cumulative effects. Implementation requires careful planning of assessment timepoints, which should be spaced to capture both rapid and gradual changes while considering practical constraints. For this compound characterization, longitudinal approaches would be valuable for determining appropriate dosing intervals, monitoring persistence of therapeutic effects, and identifying potential adaptive responses to repeated administration.

  • Cross-Sectional Analysis: This approach examines data at a single timepoint across different experimental conditions or dosage groups [3]. Cross-sectional designs are efficient for making initial comparisons and identifying potential relationships between variables that can be explored more rigorously in subsequent experiments. The primary advantage of cross-sectional methods is their ability to efficiently survey multiple parameters simultaneously, making them particularly useful in early screening phases. In this compound research, cross-sectional analyses could be applied to compare tissue distribution across different administration routes, assess biomarker correlations with response, or evaluate multiple parameters in toxicity screening.

Data Analysis Techniques

Table: Data Analysis Methods for this compound Research Data

Data Type Recommended Analysis Software Tools Interpretation Guidelines
Continuous numerical data Parametric tests (t-test, ANOVA) SPSS, GraphPad Prism Check normality assumption first; use non-parametric alternatives if violated
Concentration-response relationships Nonlinear regression (four-parameter logistic curve) GraphPad Prism, R Report EC₅₀/IC₅₀ with 95% confidence intervals
Correlation between variables Pearson or Spearman correlation SPSS, Python Distinguish between statistical significance and clinical relevance
Time-course data Repeated measures ANOVA SAS, SPSS Account for sphericity violations with appropriate corrections
Binding kinetics Global fitting to binding models Biacore Evaluation Software Verify model appropriateness with residual analysis

Qualitative Data Analysis: For non-numerical data such as clinical observations or expert interviews, thematic analysis provides a systematic approach to identifying, analyzing, and reporting patterns within data [3]. This involves familiarization with data, generating initial codes, searching for themes, reviewing themes, defining and naming themes, and producing the analysis. Thematic analysis allows for flexible interpretation of complex qualitative data while maintaining methodological rigor. For this compound research, qualitative analysis would be appropriate for investigating clinical implementation challenges, analyzing expert feedback on protocol feasibility, or understanding patient experiences in trial settings.

Statistical Considerations: Regardless of analytical approach, several statistical considerations are critical for this compound research. Sample size justification should be provided based on power analysis or feasibility considerations [4]. Handling of missing data should be explicitly addressed with appropriate methods such as multiple imputation or maximum likelihood estimation when necessary. Adjustment for multiple comparisons should be implemented when conducting numerous statistical tests on the same dataset to control Type I error rates.

Visualization of Experimental Workflows and Signaling Pathways

This compound Experimental Workflow Visualization

The following Graphviz diagram illustrates the comprehensive experimental workflow for this compound characterization, encompassing major methodological stages from initial binding assays through to efficacy assessment:

DosatiLink1_Workflow cluster_1 Parallel In Vitro Assessments start Start: this compound Characterization binding Binding Kinetics Assessment start->binding Phase 1 cellular Cellular Efficacy Profiling start->cellular Phase 1 analysis Data Integration & Analysis binding->analysis K_D, kₐ, kḍ cellular->analysis EC₅₀, E_max metabolic Metabolic Stability Screening metabolic->analysis T½, CL toxicity Toxicity Assessment toxicity->analysis IC₅₀, TI decision Development Decision Point analysis->decision proceed Proceed to Preclinical Studies decision->proceed Meets Criteria optimize Optimize Compound decision->optimize Needs Optimization

Diagram Title: this compound Experimental Workflow

This compound Signaling Pathway Mapping

The following Graphviz diagram illustrates potential signaling pathways and molecular interactions involved in this compound's mechanism of action:

DosatiLink1_Signaling cluster_cascade Signal Transduction Cascade dosatilink1 This compound target Primary Target dosatilink1->target Binds receptor Membrane Receptor target->receptor Activates adaptor Adaptor Protein receptor->adaptor Recruits kinase1 Kinase A (Activated) adaptor->kinase1 Phosphorylates kinase2 Kinase B (Activated) kinase1->kinase2 Activates kinase2->receptor Feedback tf Transcription Factor kinase2->tf Phosphorylates response Therapeutic Response tf->response Induces

Diagram Title: this compound Signaling Pathway

Methodological Optimization Strategies

Quality Control and Validation Measures

Implementing robust quality control measures is essential for ensuring the reliability and reproducibility of this compound research findings. The following optimization strategies should be incorporated into all experimental protocols:

  • Systematic Positive and Negative Controls: Each experimental run should include appropriate control conditions to verify assay performance and provide reference points for interpreting this compound results [4]. Positive controls (reference compounds with known effects) demonstrate that the experimental system is responsive and capable of detecting expected effects. Negative controls (vehicle treatments) establish baseline response levels and help identify non-specific effects. The selection of controls should be based on biological relevance, stability, and well-characterized response profiles. For this compound binding studies, this would include reference compounds with known affinity for the target; for functional assays, known agonists and antagonists should be included.

  • Replication Strategies: Appropriate replication at multiple levels is crucial for distinguishing true biological effects from random variation. Technical replicates (multiple measurements of the same sample) assess measurement precision, while biological replicates (independent biological samples) ensure findings are generalizable beyond specific samples [4]. For this compound research, a nested replication approach is recommended, with at least three biological replicates and duplicate or triplicate technical measurements within each. The specific replication scheme should be determined during assay development and should be sufficient to detect the minimum effect size of scientific interest with adequate statistical power.

  • Blinding Procedures: Whenever possible, implement blinded assessment of outcomes to minimize conscious or unconscious bias in data collection and interpretation [4]. For this compound experiments, this may involve coding treatment groups so researchers measuring outcomes are unaware of group assignments until after data collection is complete. In cases where complete blinding is not feasible due to obvious treatment effects, consideration should be given to independent verification of key findings by blinded researchers. Documentation should explicitly state the blinding methods used and at what stages they were implemented.

Ethical Considerations and Compliance

Maintaining high ethical standards is fundamental to responsible this compound research. The following ethical framework should be implemented:

  • Data Integrity and Documentation: Ensure complete and accurate recording of all research activities, including experimental procedures, raw data, analysis methods, and results [4]. Implement a comprehensive data management plan that addresses data collection, storage, backup, security, and retention periods. For this compound research, this includes maintaining detailed laboratory notebooks (electronic or physical), standardized data collection forms, and secure storage of original datasets. Documentation should be sufficiently detailed to enable independent replication of studies.

  • Compliance with Regulatory Guidelines: Adhere to relevant regulatory requirements and quality standards throughout this compound research activities [4]. Depending on the research context and stage of development, this may include Good Laboratory Practice (GLP) standards, animal welfare regulations for in vivo studies, or human subject protection guidelines for clinical evaluations. Researchers should maintain awareness of evolving regulatory expectations and implement necessary procedures to ensure compliance. Regular internal audits or external consultations can help identify and address potential compliance gaps before they impact research validity or regulatory submissions.

Conclusion and Implementation Guidelines

The optimized research methodology presented in these Application Notes and Protocols provides a systematic framework for conducting rigorous, reproducible research on this compound. By implementing these standardized approaches, research teams can generate high-quality evidence regarding this compound's mechanism of action, efficacy, and safety profile, supporting informed decision-making throughout the drug development process. The integration of quantitative and qualitative methodologies, coupled with comprehensive experimental protocols and clear visualization strategies, addresses the multifaceted challenges of pharmaceutical characterization while maintaining methodological rigor.

Successful implementation of these methodologies requires careful planning and attention to methodological details. Research teams should adapt the general principles outlined here to their specific experimental contexts while maintaining core methodological standards. Regular methodology review sessions can help identify opportunities for further optimization as new information emerges about this compound's properties or as technological advances create new methodological possibilities. By maintaining this dynamic, evidence-based approach to methodology optimization, researchers can maximize the efficiency and impact of this compound investigation, ultimately accelerating its progression toward clinical application while ensuring scientific validity and reliability.

References

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solubility and DosatiLink-1

This compound is a complex molecule (C₆₉H₉₃Cl₂F₂N₁₃O₁₇S, Molar Mass: 1517.52 g/mol) reported as an Abelson murine leukemia (ABL) enzyme inhibitor and is intended for research purposes only [1]. Effective solubility troubleshooting begins with understanding core concepts:

  • Definition: Solubility is the maximum concentration of a solute (like this compound) in a saturated solution at a specific temperature and pressure [2]. It's often expressed as g/mL, molarity (M), or mg/mL.
  • Importance: Sufficient solubility is critical for accurate in vitro bioactivity assays [1] and for obtaining reliable results in drug development experiments [2].
  • Governing Principles: Solubility is governed by thermodynamics (Gibbs Free Energy, ΔG = ΔH – TΔS) and the general rule of "like dissolves like," where polar solutes dissolve in polar solvents (e.g., water) and non-polar solutes in non-polar solvents (e.g., hexane) [3] [2].

The table below summarizes general solubility rules for common ions, which can help predict the behavior of this compound's constituent ions or salts in aqueous environments [4] [5].

Ion Type Generally Soluble? Notable Exceptions (Insoluble)
Ammonium (NH₄⁺) Yes [4] [5] ---
Group I (Li⁺, Na⁺, K⁺) Yes [4] [5] ---
Nitrate (NO₃⁻) Yes [4] [5] ---
Acetate (C₂H₃O₂⁻) Yes [5] ---
Chloride (Cl⁻), Bromide (Br⁻), Iodide (I⁻) Yes Ag⁺, Pb²⁺, Hg₂²⁺ [4] [5]
Sulfate (SO₄²⁻) Yes Ba²⁺, Sr²⁺, Ca²⁺, Pb²⁺, Ag⁺ [4] [5]
Hydroxide (OH⁻) No Group I, NH₄⁺ (soluble); Ca²⁺, Sr²⁺, Ba²⁺ (slightly soluble) [4]
Carbonate (CO₃²⁻) No Group I, NH₄⁺ [4]
Phosphate (PO₄³⁻) No Group I, NH₄⁺ [4]
Sulfide (S²⁻) No Group I, Group II, NH₄⁺ [4]

Determining Solubility: A Standard Protocol

Since specific data for this compound is unavailable, you will need to determine its solubility experimentally. The following is a detailed protocol for determining solubility in water at room temperature, adaptable for other solvents [2].

Aim: To determine the solubility of this compound in a chosen solvent (e.g., water) at room temperature. Principle: A saturated solution is prepared by adding excess solute to the solvent. After equilibrium is reached, the concentration of the dissolved solute in the saturated solution is analyzed [2].

Materials:

  • Chemical: this compound, solvent (e.g., distilled water, buffer, DMSO), 0.01N sodium hydroxide (if titrating), phenolphthalein indicator.
  • Apparatus: Analytical balance, 250 ml beaker, 100 ml conical flask, burette with stand, magnetic stirrer with hot plate, thermometer, funnel, filter paper (e.g., 0.45 μm), pipette, glass rod [2].

Procedure:

  • Preparation of Saturated Solution: Accurately weigh approximately 200 mg of this compound powder. Add it to a 250 ml beaker containing 50 ml of distilled water. Stir vigorously on a magnetic stirrer for at least 30-60 minutes to ensure equilibrium is reached. Maintain the solution at room temperature (e.g., 25°C) using a water bath if necessary [2].
  • Filtration: After stirring, promptly filter the solution through dry filter paper in a dry funnel. Collect the filtrate (saturated solution) in a clean, dry conical flask. This step removes any undissolved, excess this compound [2].
  • Analysis:
    • a) Sample Collection: Pipette a precise volume (e.g., 5 ml) of the filtrate into a pre-weighed conical flask. Weigh the flask again to determine the exact mass of the solution aliquot [2].
    • b) Quantification: The method depends on your available equipment.
      • Titration: If this compound has acidic/basic groups, titrate the aliquot against a standard solution like 0.01N NaOH using an appropriate indicator (e.g., phenolphthalein). Note the titer value [2].
      • HPLC/UV-Spectrophotometry: For greater precision and generality, use HPLC or UV-Vis spectroscopy. Dilute the aliquot as needed and measure the absorbance/peak area against a pre-established calibration curve for this compound [2].
  • Calculation:
    • For Titration: Calculate the amount in the aliquot, then scale up to solubility (e.g., g/100g solvent).
    • For Spectroscopic/Chromatographic Methods: Use the calibration curve to find the concentration (C) in mg/mL or M. Solubility is often reported as this concentration or can be converted to mg/g solvent.

This experimental workflow can be visualized in the following diagram:

G start Start Solubility Determination prep Prepare Saturated Solution - Add excess this compound to solvent - Stir at constant temp until equilibrium start->prep filter Filter Solution - Remove undissolved solid - Collect clear saturated filtrate prep->filter analyze Analyze Filtrate filter->analyze hplc HPLC Analysis analyze->hplc  Preferred uv UV-Vis Analysis analyze->uv  Common titrate Titration Analysis analyze->titrate  If applicable calc Calculate Solubility - From concentration data - Report in mg/mL or M hplc->calc uv->calc titrate->calc end Solubility Value Obtained calc->end

Strategies for Solubility Enhancement

If this compound proves poorly soluble, consider these techniques to improve its solubility for experiments [2]:

Technique Category Method Brief Principle
Physical Modification Particle Size Reduction (Micronization/Nanonization) Increases surface area for dissolution [2].
Hot Melt Extrusion (HME) to form Amorphous Solid Dispersions Creates higher-energy amorphous form with better solubility than crystal [2].
Nanocrystal Technology Stabilized drug nanocrystals dissolve faster [2].
Chemical Modification Salt Formation Converts to ionic salt with higher aqueous solubility [2].
Co-crystals Forms crystalline complex with coformer to alter properties without covalent change [2].
Other Formulation Approaches Use of Surfactants Red interfacial tension, improves wetting [2].
Cosolvents (e.g., DMSO, ethanol) Changes solvent environment to better dissolve solute [2].
Complexation (e.g., Cyclodextrins) Drug molecules fit into cyclodextrin cavities [2].

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do if this compound won't dissolve in my aqueous buffer? A1: First, confirm the pH of your buffer. The solubility of ionizable compounds is highly pH-dependent (governed by the Henderson-Hasselbalch equation). Try a small-scale experiment in pure water and a co-solvent like DMSO to establish a baseline. Also, ensure you are using a fine powder and providing sufficient stirring/time for dissolution [2].

Q2: How can I predict which solvents might work for this compound? A2: While specific prediction is challenging, you can use solubility parameters. Traditional models like Hansen Solubility Parameters (HSP) estimate a molecule's affinity for solvents based on dispersion (δd), polar (δp), and hydrogen-bonding (δh) forces. "Like dissolves like" suggests solvents with similar HSP values to this compound are good candidates. For a more modern approach, machine learning models like fastsolv can predict solubility across temperatures and solvent ranges, though they require computational resources [3].

Q3: My solution formed a precipitate after I filtered it. What does this mean? A3: This indicates a supersaturated solution was created. The solution contained more dissolved solute than its equilibrium solubility at that temperature. This can happen during cooling, solvent evaporation, or after filtration if nucleation occurs. The precipitate is the excess this compound coming out of solution to reach a stable, saturated state [4] [2].

Q4: Are there any safety considerations for handling this compound? A4: The primary source describes this compound as being "for research use only, not for human use" [1]. You must consult the Safety Data Sheet (SDS) provided by the manufacturer (e.g., peptideDB) for specific hazards, personal protective equipment (PPE) requirements, and safe handling procedures.

References

Author: Smolecule Technical Support Team. Date: February 2026

Since compound-specific data is unavailable, the following table outlines common stability testing parameters and potential issues you might encounter with a molecule like DosatiLink-1. You should fill it with experimentally determined data.

Stability Factor Testing Parameter Common Issues Proposed Investigation Method
Chemical Degradation Purity, Assay, Degradation Products Hydrolysis, Oxidation, Photodegradation HPLC/Purity, Forced Degradation Studies
Physical Instability Solubility, Crystallinity, Polymorphism Precipitation, Change in crystal form Solubility Studies, XRPD, DSC
Solution Stability pH, Concentration, Time pH-dependent degradation, Dimerization pH-Rate Profile, Solution Stability Studies
Thermal Stability Purity at various temperatures (e.g., 4°C, 25°C, 40°C) Accelerated degradation at high temperatures Accelerated Stability Studies (e.g., ICH Q1A(R2))
Light Sensitivity Purity before/after light exposure Photolysis, Color change Photostability Testing (ICH Q1B)

Experimental Protocols for Stability Testing

Here is a generalized protocol for a key stability-indicating method, which you can adapt for this compound.

Protocol 1: Analytical Method Validation for a Stability-Indicating Assay

This protocol, based on ICH Q2(R1) guidelines [1], ensures that your analytical method is suitable for detecting changes in this compound concentration and the formation of degradation products over time.

  • Purpose: To validate an analytical method (e.g., HPLC) for accurately and reliably quantifying this compound and its degradation products in stability samples.
  • Key Validation Parameters [1]:
    • Specificity: Demonstrate that the method can unequivocally assess the analyte (this compound) in the presence of impurities and degradation products. This is typically done by analyzing stressed samples (e.g., exposed to heat, light, acid, base, oxidant) and showing baseline separation of peaks.
    • Accuracy: Establish the closeness of the test results to the true value. Perform by spiking a placebo with known amounts of this compound (e.g., at 80%, 100%, 120% of target concentration) and calculating the percentage recovery.
    • Precision:
      • Repeatability: Assess using a minimum of nine determinations covering the specified range (e.g., three concentrations/three replicates each).
      • Intermediate Precision: Express within-laboratory variations (e.g., different days, different analysts, different equipment).
    • Linearity and Range: Demonstrate that the method produces results directly proportional to the concentration of this compound. Prepare a series of samples where the analyte concentration spans the claimed range of the procedure (a minimum of five concentrations).
    • Robustness: Evaluate the method's reliability by introducing deliberate, small variations in method parameters (e.g., mobile phase pH ±0.2, flow rate ±0.1 mL/min, column temperature ±2°C, different columns from the same or different suppliers) [1].
  • System Suitability Testing (SST): Before each analytical run, perform SST to ensure the system is working correctly. Parameters depend on the procedure but often include requirements for retention time, tailing factor, and resolution from the nearest peak [1].
Protocol 2: Forced Degradation Studies

Forced degradation studies help identify likely degradation products and pathways, and prove the stability-indicating power of your analytical method.

  • Purpose: To understand the intrinsic stability of this compound and to validate the analytical method's ability to separate degradation products from the main peak.
  • Procedure:
    • Expose this compound samples to various stress conditions:
      • Acidic Hydrolysis: Treat with 0.1M HCl at elevated temperature (e.g., 60°C) for a set time.
      • Basic Hydrolysis: Treat with 0.1M NaOH at elevated temperature (e.g., 60°C) for a set time.
      • Oxidative Degradation: Treat with 3% Hydrogen Peroxide at room temperature.
      • Thermal Degradation: Expose solid and/or solution states to elevated temperatures (e.g., 70°C).
      • Photostability: Expose to UV and visible light as per ICH Q1B guidelines.
    • Analyze all stressed samples using the validated analytical method and compare them to an untreated control.
  • Analysis: Monitor for the appearance of new peaks (degradants) and a decrease in the main peak area of this compound. Aim for 5-20% degradation to avoid over-stressing the sample.

Troubleshooting Guides & FAQs

Frequently Asked Questions
  • Q1: Our this compound solution in DMSO shows a loss of potency after 4 weeks at -20°C. What could be the cause?
    • A: Despite low temperatures, DMSO is hygroscopic and can absorb water, potentially leading to hydrolysis over time. It's also susceptible to oxidation. Consider testing the stability in smaller, single-use aliquots under an inert gas (e.g., argon) and using fresh, anhydrous DMSO.
  • Q2: During method development, we see a broad or tailing peak for this compound in our HPLC analysis. How can we resolve this?
    • A: Peak tailing can be due to secondary interactions with the column. Investigate the robustness of your method [1]. Try adjusting the mobile phase pH, using a different buffer, or switching to a column with a different stationary phase (e.g., from C18 to phenyl-hexyl).
  • Q3: What is the recommended storage condition for this compound?
    • A: Without specific stability data, a general recommendation for sensitive compounds is to store as a solid desiccated at -20°C or below. For solutions, prepare small aliquots in a dry, aprotic solvent like DMSO and store at -80°C, avoiding freeze-thaw cycles. This should be confirmed with your own real-time and accelerated stability studies.
Troubleshooting Guide
Problem Potential Root Cause Corrective & Preventive Actions
Formation of precipitate in solution Physical instability, supersaturation, polymorphic conversion. Filter solution (sterile 0.2µm), consider using a different solvent or co-solvent, and characterize the solid form of the precipitate.
Discoloration of solid material Light-induced degradation, oxidative degradation, or moisture uptake. Store in amber vials under an inert atmosphere (N2) and with desiccant. Conduct photostability and oxidative forced degradation studies.
High impurity levels upon receipt Instability during shipping, or inherent instability of the bulk material. Contact the supplier immediately. Establish strict upon-receipt QC testing and define in-house storage specifications.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for investigating and resolving stability issues with a new compound like this compound.

Diagram Title: Stability Investigation Workflow

References

Author: Smolecule Technical Support Team. Date: February 2026

DosatiLink-1 FAQs

Category Question Answer
Compound Information What is this compound? This compound is an Abelson murine leukemia (ABL) enzyme inhibitor for research use only, not for human use [1].
What is its chemical formula and mass? Formula: C69H93Cl2F2N13O17S. Molar Mass: 1517.52 [1].
How should I store this compound? Please store the product under the recommended conditions in the provided Certificate of Analysis [1].
Experimental Variability What are common sources of variability in biological experiments? Variability in biological manufacturing is a major source of inefficiency, cost overruns, and delays. It can stem from reagents, samples, equipment, and protocol execution [2].
How can I improve the consistency of my experimental results? Implementing a Variability Reduction Program that involves collaborative analysis and refinement of cell culture and fermentation processes can significantly improve output consistency [2].

Troubleshooting Experimental Variability

A systematic approach is key to resolving unexpected results [3].

Check Your Assumptions

Unexpected results are not always errors; they can be novel findings. Re-evaluate your hypothesis and experimental design to ensure they are sound and testable [3].

Review Your Methods

Meticulously examine your procedures for errors [3].

  • Equipment: Ensure instruments are properly calibrated, maintained, and functioning.
  • Reagents: Confirm that all reagents are fresh, pure, and stored correctly. Note: The quality of labelled reagents can degrade over time, leading to subpar results [3].
  • Samples: Check that samples are consistent, representative, and correctly labeled.
  • Controls: Validate that your controls are reliable and provide a meaningful baseline for comparison.
Compare and Document
  • Compare Results: Validate your findings by comparing them with previous studies, literature, or results from colleagues [3].
  • Document Everything: Keep a detailed and organized record of all troubleshooting steps, methods, results, and comparisons. This is crucial for tracking progress and communicating findings [3].
Seek Help

If you cannot resolve the issue, consult with supervisors, colleagues, or experts for different perspectives and specialized knowledge [3].

Data Variability Reduction Techniques

If your data is high-dimensional or noisy, consider these methods to improve robustness. The table below summarizes seven common techniques.

Technique Primary Function Key Considerations
Missing Values Ratio Removes columns with excessive missing data. A higher threshold leads to more aggressive reduction. Simple and effective for initial filtering [4].
Low Variance Filter Removes columns where data shows little change. Variance is range-dependent, so data normalization is required first [4].
High Correlation Filter Identifies and removes one of two highly correlated columns. Correlation is scale-sensitive; normalization is required. Helps reduce redundancy [4].
Random Forests / Ensemble Trees Ranks feature importance based on usage in decision trees. Effective for identifying the most predictive features. Can handle non-linear relationships [4].
Principal Component Analysis (PCA) Transforms variables into a smaller set of uncorrelated components that retain most variance. Loss of interpretability as new components are not real variables. Sensitive to scaling [4].
Backward Feature Elimination Iteratively removes the least important feature. Computationally expensive on high-dimensional data. Often used after an initial reduction step [4].
Forward Feature Construction Iteratively adds the most important feature. Inverse of backward elimination. Also computationally expensive for large feature sets [4].
Key Considerations for Data Reduction
  • Goal: Dimensionality reduction can not only speed up computations but also improve model performance by removing noisy or dis-informative features [4].
  • Interpretability: Techniques like PCA create new, uninterpretable features. If interpretability is critical, feature selection methods (like Random Forests or Forward/Backward selection) are preferable [4].
  • Correlation Analysis: As a practical first step, calculate a correlation matrix. Drop variables that are highly correlated with each other (e.g., |r| >= 0.9) to reduce multicollinearity [5].

Experimental Protocol Best Practices

Inconsistent protocol execution is a major source of variability. To enhance reproducibility and consistency, your protocol descriptions should be detailed and structured.

The following workflow diagram outlines a systematic approach to developing and troubleshooting experimental protocols.

Start Start: Define Experimental Objective CQ Formulate Competency Questions Start->CQ DAKA Domain Analysis & Knowledge Acquisition CQ->DAKA LISA Linguistic & Semantic Analysis DAKA->LISA Formalize Formalize Protocol & SIRO Model LISA->Formalize Execute Execute Protocol & Document Formalize->Execute Compare Results Match Expectations? Execute->Compare Troubleshoot Systematic Troubleshooting Compare->Troubleshoot No End Protocol Validated Compare->End Yes Troubleshoot->Execute Revise and Repeat

A robust protocol should clearly define the Sample, Instrument, Reagent, and Objective (SIRO), providing a minimal information model for classification and retrieval [6]. Always refer to detailed reporting guidelines to ensure all necessary information is included for reproducibility [7].

References

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: My assay results show an unexpected signal (too high/too low). What could be wrong? This is a common symptom of assay interference. The cause is often a substance in your sample buffer that affects the detection chemistry. Common interferents include detergents, reducing agents, chelating agents, strong acids, or bases [1]. The first step is to compare the composition of your sample buffer against the assay's known compatibility list.

  • Q2: How can I confirm that my sample buffer is causing interference? A simple test is to perform a spike-and-recovery experiment [1]. Prepare a known concentration of your standard (e.g., BSA) in your sample buffer and in a compatible buffer (e.g., 0.9% saline). Run the assay and calculate the percent recovery. A recovery of less than 90% or more than 110% suggests interference [1].

  • Q3: What are the standard methods to overcome interference? There are three primary strategies, which can be used individually or in combination:

    • Dilution: Diluting your sample can reduce the concentration of the interfering substance to a level that is tolerated by the assay [1].
    • Dialysis/Desalting: Physically removing the interferent by transferring your sample into a compatible buffer [1].
    • Precipitation: Using acetone or TCA to precipitate your protein, removing the interfering supernatant, and then re-dissolving the protein pellet in a compatible buffer [1].

Troubleshooting Guide: Overcoming Assay Interference

The following table outlines a systematic approach to diagnosing and resolving assay interference issues.

Problem Symptom Potential Cause Recommended Solution Experimental Tip
Abnormally high signal Chemical reducing agents interfering with detection chemistry [1]. Use a Reducing Agent Compatible assay format if available; otherwise, dialyze or desalt the sample [1]. Test for this by adding your sample buffer to the standard curve wells.
Abnormally low signal Chelators binding essential metal ions, or detergents at incompatible concentrations [1]. Dilute the sample, switch to a detergent/compatible assay, or use a precipitation protocol [1]. Refer to the assay manual's compatibility table for specific thresholds.
Inconsistent replicates & high background Viscous samples causing pipetting inaccuracies or particulates scattering light [1]. Centrifuge samples to remove particulates and use reverse-pipetting techniques for better accuracy [1]. For low sample volumes (<5 µL), ensure pipettes are calibrated for viscous liquids.
Poor standard curve & "Standards Incorrect" error Expired reagents, improperly stored standards, or contaminated buffer leading to high background [1]. Prepare fresh calibration standards and working reagent. Replace the kit if components are expired [1]. Always include a standard curve with every experiment to monitor assay performance.

Experimental Protocol: Protein Precipitation to Remove Interferents

This is a general protocol for sample cleanup via precipitation, adapted from standard protein assay troubleshooting practices [1].

  • Precipitate: Add 4-5 volumes of cold acetone (or 1 volume of cold TCA) to 1 volume of your protein sample. Vortex and incubate at -20°C for at least 1 hour.
  • Pellet: Centrifuge the sample at high speed (e.g., 12,000-16,000 g) for 10 minutes. A protein pellet should be visible at the bottom of the tube.
  • Wash: Carefully decant or aspirate the supernatant without disturbing the pellet. Wash the pellet with cold acetone to remove residual interferents.
  • Dry: Air-dry the pellet for 5-10 minutes to evaporate any remaining acetone. Do not over-dry, as this can make the pellet difficult to re-dissolve.
  • Re-dissolve: Re-suspend the protein pellet in an appropriate volume of a buffer known to be compatible with your DosatiLink-1 assay (e.g., PBS or the assay's recommended buffer).
  • Assay: Proceed with the this compound assay protocol as usual.

Visual Workflow: Systematic Troubleshooting Strategy

The following diagram outlines a logical, step-by-step process for diagnosing and resolving assay interference, based on the principles in the FAQ and troubleshooting guide.

G Start Unexpected Assay Result Step1 Check Standard Curve Start->Step1 Step2 Spike-and-Recovery Test Step1->Step2 Step3 Compare Sample Buffer to Compatibility Table Step2->Step3 Step4A Interference Confirmed Step3->Step4A Recovery <90% or >110% Step4B No Interference Detected Step3->Step4B Recovery 90-110% Step5 Apply Mitigation Strategy: Dilution, Dialysis, or Precipitation Step4A->Step5 Step6 Investigate Other Causes: Protocol Error, Instrument Issue Step4B->Step6 End Re-run Assay Step5->End Step6->End

References

Author: Smolecule Technical Support Team. Date: February 2026

DosatiLink-1 Technical Support Center

Compound Overview & Specifications

The following table summarizes the key identifying information for this compound [1].

Property Specification
Name This compound
CAS Number 2941512-37-2
Molecular Formula C₆₉H₉₃Cl₂F₂N₁₃O₁₇S
Molar Mass 1517.52 g/mol
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1].
Intended Use For research use only. Not for human use.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological target of this compound? A1: this compound is characterized as an inhibitor of the Abelson murine leukemia (ABL) enzyme [1].

Q2: How should I store this compound to ensure its stability? A2: It is recommended to store the product under the conditions provided in the batch-specific Certificate of Analysis (CoA). Generally, it can be transported at room temperature within the continental US, though conditions may vary elsewhere [1].

Q3: Where can I find peer-reviewed references for this compound? A3: One available reference is by Robert B. Kargbo, titled "Expanding the Chemical Space: New Approach to Cell-Permeable Drugs," published in ACS Med. Chem. Lett. 2023 (14, 10, 1329-1330) [1].


Troubleshooting Guides

Guide 1: Verifying Compound Purity

Problem: You need to confirm the purity of your research compound, but no specific protocol was supplied.

Background: Purity verification is a critical first step to ensure the success and reproducibility of your experiments. Contaminants can disrupt reactions and lead to inaccurate biological activity results [2].

Solution: While a specific method for this compound was not located, the following workflow outlines the standard approach for verifying the purity of a peptide-based research compound, which can be adapted. This is based on general lab-tested methods for compounds like H-Ser-Obzl HCl [2].

G start Start Purity Verification step1 Sample Preparation • Dissolve in suitable solvent (e.g., methanol) • Prepare reference standard start->step1 step2 HPLC Analysis • Use UV detector (220-280 nm) • Compare retention time & peak area step1->step2 step3 Interpret Results • Check for single dominant peak • Target ≥99% area for key peak step2->step3 step4 Confirm with NMR/MS step3->step4 end Purity Verified step4->end

Detailed Methodology:

  • High-Performance Liquid Chromatography (HPLC) [2]

    • Objective: This is the gold standard for quantitative purity analysis, capable of detecting impurities at levels below 0.1%.
    • Procedure:
      • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or water).
      • Inject the sample into an HPLC system equipped with a UV detector (typically set between 220 nm and 280 nm).
      • Separate the components using an appropriate column and mobile phase.
      • Compare the resulting chromatogram to a reference standard. The purity is calculated based on the peak area of the main compound relative to all other peaks.
    • Acceptance Criterion: A purity of ≥99% is typically required for reliable research applications [2].
  • Supporting Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the molecular structure and identify specific chemical contaminants (e.g., residual solvents or isomers). It is less sensitive for trace impurities than HPLC but provides structural insights [2].
    • Mass Spectrometry (MS): Used to verify the molecular weight of the compound and identify unknown contaminants based on their mass and fragmentation patterns. LC-MS combines the separation power of HPLC with the detection of MS [2].

Guide 2: Handling Unexpected Experimental Results

Problem: Your experiment with this compound is yielding unexpected or irreproducible results.

Background: Many factors can contribute to variable outcomes, with compound integrity and sample handling being primary suspects.

Solution: Follow this logical troubleshooting pathway to isolate the root cause.

G start Unexpected Results step1 Verify Compound Purity (Run HPLC analysis) start->step1 step2 Check Storage Conditions (Compare to CoA recommendations) step1->step2 step3 Confirm Sample Handling • Review dissolution protocol • Check for freeze-thaw cycles step2->step3 step4 Replicate Assay Controls • Ensure positive/negative controls work step3->step4 step5 Contact Supplier (Provide batch number and your data) step4->step5 end Issue Identified step5->end

Troubleshooting Steps:

  • Verify Purity: Re-test the purity of the specific batch you are using via HPLC. A drop in purity indicates degradation [2].
  • Review Storage and Handling: Confirm that the compound has been stored according to the manufacturer's recommendations. Improper temperature or exposure to light can cause degradation. Always use a fresh aliquot if possible.
  • Confirm Experimental Protocol: Double-check your buffer composition, dilution calculations, and assay conditions. Reproduce the experiment exactly, changing only one variable at a time to isolate the issue [3].
  • Check Controls: Ensure that all your experimental controls (e.g., positive, negative, vehicle) are performing as expected.
  • Contact Technical Support: If the issue persists, contact the supplier (e.g., peptidedb@qq.com) [1]. Provide them with your batch number, your experimental protocol, and the purity data you have collected.

Key Considerations for Researchers

  • Documentation: Always refer to the Certificate of Analysis (CoA) that should accompany your batch of this compound. This document provides batch-specific data, including purity as determined by the manufacturer.
  • Liability: This compound is explicitly labeled "for research use only, not for human use" [1]. All experiments must be conducted in accordance with this intended use.
  • Best Practices: Maintain detailed lab records of your compound's storage, handling, and all purity verification tests. This is crucial for troubleshooting and ensuring the integrity of your research.

References

Author: Smolecule Technical Support Team. Date: February 2026

DosatiLink-1 Storage Information

The table below summarizes the key information available for this compound.

Property Details
Known Storage Advice "Store the product under the recommended conditions in the Certificate of Analysis (CoA)." [1]
Known Transport Advice "Room temperature in continental US; may vary elsewhere." [1]
Chemical Formula C69H93Cl2F2N13O17S [1]
Molar Mass 1517.52 [1]
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1]

Frequently Asked Questions (FAQs)

  • What is the most critical document for determining storage conditions? The Certificate of Analysis (CoA) is the definitive source for storage conditions [1]. Always refer to it first.
  • My CoA is missing. What should I do? Contact the manufacturer or supplier directly to request the Certificate of Analysis.
  • How should I handle a temperature excursion? If storage temperature deviates from the CoA specifications, quarantine the material. Conduct analytical testing (e.g., HPLC for purity and assay) to confirm stability and potency before use [2].
  • What are general best practices for storing research chemicals? Always follow the manufacturer's instructions and use a dedicated storage area to minimize temperature fluctuations [3].

Troubleshooting & Best Practices

For comprehensive stability management, you can establish a formal stability study program. The workflow below outlines the key stages.

G Start Define Stability Study Protocol A Prepare Specification & Analytical Template Start->A ICH Q1A(R2) Guidelines B Assign Samples to Stability Stations A->B C Execute Testing at Specified Time Points B->C e.g., 0, 3, 6, 12, 24 months D Analyze Data & Establish Shelf Life C->D End Update Product Storage Guidelines D->End

Stability Study Protocol Design

A formal Stability Study Protocol defines the purpose, scope, and procedures to ensure reliable data [2]. The ICH Q1A(R2) guideline is the standard reference [2]. A typical protocol includes:

  • Purpose & Scope: Clearly defines the drug product and containers under study [2].
  • Stability Conditions: Samples are stored at specified conditions and tested at predetermined time points [2]. Common stations include:
    • Long-Term Condition: Typically 25°C ± 2°C / 60% RH ± 5% or tailored to the climate zone. Testing points can extend to 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months [2].
    • Accelerated Condition: Typically 40°C ± 2°C / 75% RH ± 5%. Testing points are usually at 0, 3, and 6 months [2].
  • Test Parameters: The protocol specifies all tests and methods, which should be stability-indicating to detect changes over time [2].
Specification and Template Preparation

The Analytical Template and Specification document the testing plan and acceptance criteria [2].

  • Stability Specification: Lists all tests, acceptance criteria, and referenced test methods (e.g., Identification, Assay, Related Substances) [2].
  • Analytical Template: A structured form for recording data for each batch, including product name, batch number, manufacture/expiration dates, and observations at each time point [2].
Monitoring Storage Conditions

Maintaining consistent storage temperature is critical. Here are general solutions for different scales of operation:

  • For Stability Chambers/Freezers: Use built-in temperature monitoring and data logging systems. Regularly calibrate and perform maintenance.
  • For Laboratory Refrigerators/Freezers: Use a dedicated digital data logger with an alert system, not a simple min/max thermometer [3].
  • General Best Practices:
    • Avoid Door Storage: In refrigerators, do not store samples in the door where temperatures fluctuate most [3].
    • Maintain Original Packaging: Keep products in their original containers to protect from light and moisture [3].
    • Monitor and Document: Regularly check and document storage unit temperatures.

Suggested Next Steps

  • Contact the Supplier: Obtain the Certificate of Analysis for this compound for precise storage instructions [1]
  • Conduct Preliminary Stability Tests: If no data exists, begin with accelerated stability studies to establish a baseline [2]
  • Establish Internal Protocols: Develop Standard Operating Procedures for handling and storing all research compounds [2] [3]

References

Author: Smolecule Technical Support Team. Date: February 2026

DosatiLink-1: Compound Overview & Handling

This compound is a potent, cell-permeable Abelson murine leukemia (ABL) enzyme inhibitor for research purposes only [1]. Proper handling from storage to reconstitution is critical for experimental success.

Property Specification
CAS Number 2941512-37-2 [1]
Molecular Formula C69H93Cl2F2N13O17S [1]
Molar Mass 1517.52 g/mol [1]
Storage (Unreconstituted) Store at room temperature; protect from light and moisture [1] [2].
Reconstituted Solution Storage Refrigerate at 2-8°C (36-46°F); use within 28 days [2].
Recommended Solvent Bacteriostatic Water (0.9% benzyl alcohol) is commonly used for similar peptides [2].

Troubleshooting Guide: Reconstitution & Solution Preparation

Here are solutions to common problems when working with this compound.

Problem 1: Peptide Will Not Dissolve
  • Potential Solution: Gently swirl the vial instead of vigorous shaking to avoid denaturing the peptide [2]. If insoluble particles persist, try a very brief, low-power sonication in a water bath.
Problem 2: Precipitate Forms After Reconstitution or Storage
  • Potential Solution: This indicates instability. Ensure the solution is stored refrigerated and used within the stability window [2]. Prepare fresh solution if precipitation occurs and do not use a cloudy or particulate-filled solution.
Problem 3: Inconsistent Biological Activity
  • Potential Solution:
    • Verify Technique: Confirm the accuracy of your calculations for molarity and dilution.
    • Check Stability: Use the reconstituted solution within the recommended 28-day period and ensure it has not been subjected to multiple freeze-thaw cycles [2].
    • Assay Controls: Include appropriate positive and negative controls in your biological assays to distinguish between a compound issue and an experimental system issue.

Frequently Asked Questions (FAQs)

What is the recommended solvent for reconstituting this compound?

While a specific solvent is not listed for this compound, Bacteriostatic Water (0.9% benzyl alcohol) is a standard and appropriate choice for reconstituting many research peptides, as it maintains sterility over multiple uses [2]. The choice of solvent should be validated for your specific experimental system.

How do I calculate the concentration of my stock solution?

Concentration is calculated based on the mass of the peptide and the volume of solvent added. The general formula is: Concentration (mg/mL) = Mass of Peptide (mg) / Volume of Solvent (mL)

For example, if you add 2 mL of bacteriostatic water to a 5 mg vial of peptide, your stock solution concentration would be 2.5 mg/mL [2].

The molecular weight of this compound is high. How does this affect dosing in cellular assays?

A high molar mass means that a given mass of the compound contains fewer molecules. For accurate and comparable results, it is crucial to calculate doses using molar concentration (e.g., µM or nM) rather than mass concentration (e.g., µg/mL). This ensures you are comparing equivalent numbers of molecules across different experiments or compounds. Convert using the formula: Molarity (M) = (Mass concentration in g/L) / Molar Mass (g/mol).

Experimental Workflow for Reconstitution

The following diagram outlines the core steps for properly reconstituting and handling this compound, integrating key troubleshooting checkpoints.

G Start Start Reconstitution S1 Gather Materials: - this compound vial - Bacteriostatic Water - Syringe Start->S1 S2 Allow Vial to Reach Room Temperature S1->S2 S3 Aseptically Transfer Solvent to Vial S2->S3 S4 Gently Swirl to Dissolve Do Not Shake S3->S4 S5 Inspect Solution: Clear? No Particles? S4->S5 S6 Label & Refrigerate (2-8°C) S5->S6 Yes T1 Troubleshoot: Gentle warmth or brief sonication S5->T1 No End Solution Ready for Use S6->End T1->S5

Understanding the Target: ABL Signaling Pathway

This compound is an ABL enzyme inhibitor [1]. The diagram below illustrates the core signaling pathway this compound targets, which is crucial for interpreting your experimental results.

G ExtSignal External Signal ABL ABL Enzyme ExtSignal->ABL Activates Downstream Downstream Pathways (e.g., MEK/ERK) ABL->Downstream Phosphorylates CellularEffect Cellular Effects: Proliferation, Survival Downstream->CellularEffect Inhibitor This compound (ABL Inhibitor) Inhibitor->ABL Inhibits

References

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cellular Toxicity & Assays

Cellular toxicity occurs when a substance damages cells, often by disrupting the plasma membrane and causing the release of cytosolic enzymes, which are measurable indicators of cell damage [1].

Two common assays for measuring this are detailed below. You can use these protocols to generate data for your DosatiLink-1 studies.

Table: Key Cytotoxicity Assays for Experimental Data Collection

Assay Aspect LDH (Lactate Dehydrogenase) Release Assay [1] G6PD (Glucose-6-Phosphate Dehydrogenase) Release Assay [1]
Mechanism Measures LDH release from damaged cells. LDH converts lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce a substrate (INT or resazurin), generating a detectable signal. Measures G6PD release. G6PD oxidation of glucose-6-phosphate generates NADPH, which via diaphorase reduces resazurin to fluorescent resorufin.
Detection Method Colorimetric (490 nm) or Fluorescence (Ex/Em 560/590 nm) Fluorescence (Ex/Em 563/587 nm)

| Key Features | - Proven indicator of cytotoxicity

  • Robust, stable enzyme activity
  • Can monitor same sample over time | - High sensitivity (can detect ≥500 cells)
  • Lower background fluorescence than LDH
  • More sensitive than LDH release assays | | Sample Protocol | 1. Collect cell culture medium.
  • Transfer aliquot to new plate.
  • Add reaction mixture.
  • Incubate 10-30 mins.
  • Add stop solution.
  • Measure absorbance/fluorescence. | 1. Collect cell culture medium.
  • Transfer aliquot to new plate.
  • Add reaction mixture.
  • Incubate (duration not specified).
  • Measure fluorescence. |

Proposed Framework for Your this compound Support Center

Since specific data on this compound is not available, you can use the following question and answer template. The answers should be filled in with the results from your team's laboratory experiments.

  • Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?

    • A: [To be determined experimentally. A preliminary range-finding experiment on your target cell line(s) is recommended. For instance, you could test a range from 1 nM to 100 µM.]
  • Q2: We are not detecting any cytotoxicity signal with this compound. What could be wrong?

    • A: [Potential reasons to investigate: 1) The concentration used is below the cytotoxic threshold; try a wider concentration range. 2) The mechanism of action may not primarily involve plasma membrane rupture, which LDH/G6PD assays detect. Consider alternative assays for apoptosis (e.g., caspase activation) or other pathways. 3) Verify assay protocol: ensure reaction mixtures are fresh and incubation times are correct.] [1]
  • Q3: Our cytotoxicity assay shows high background signal. How can we reduce it?

    • A: [Troubleshooting steps: 1) Use the fluorescence-based LDH or G6PD assay, which has lower background than the colorimetric version. 2) Centrifuge culture media before measurement to remove any suspended cell debris. 3) Include all necessary control wells (e.g., media-only, untreated cells) to accurately subtract background.] [1] [2]
  • Q4: Can we freeze cell culture media samples to run the LDH assay later?

    • A: No. Freezing, refrigeration, or storage of media samples is not recommended, as it leads to a loss of LDH enzyme activity and will result in inaccurate, low readings. The LDH in the media should be tested as soon as possible after collection [1].

Visualizing Signaling and Experimental Workflows

Based on the search results, this compound is an inhibitor of the Abelson murine leukemia (ABL) enzyme [3]. ABL is a key protein in cellular signaling pathways. The following diagram illustrates a generalized signaling pathway and how an ABL inhibitor like this compound might exert its effect. The DOT code is provided for your use.

SignalingPathway GrowthFactor Growth Factor Receptor Receptor (Tyrosine Kinase) GrowthFactor->Receptor Binds ABL ABL Enzyme Receptor->ABL Activates CellProcess Cell Proliferation & Survival ABL->CellProcess Stimulates Inhibitor This compound (Inhibitor) Inhibitor->ABL Inhibits Apoptosis Apoptosis (Cell Death) CellProcess->Apoptosis Without Signal

Diagram: ABL Signaling Pathway and Inhibition - This diagram shows a simplified tyrosine kinase signaling pathway leading to cell proliferation. This compound, as an ABL inhibitor, blocks this signal, which can potentially lead to cell death (apoptosis).

The following diagram outlines a general workflow for conducting cytotoxicity experiments, which you can adapt for this compound.

ExperimentalWorkflow Start Start Experiment PlateCells Plate Cells Start->PlateCells Treat Treat with This compound PlateCells->Treat CollectMedia Collect Media Treat->CollectMedia RunAssay Run LDH/G6PD Assay CollectMedia->RunAssay  Immediately Analyze Analyze Data RunAssay->Analyze End Interpret Results Analyze->End

Diagram: Cytotoxicity Assay Workflow - This flowchart outlines the key steps for performing a cytotoxicity assay. A critical step is to analyze the culture media immediately after collection to prevent loss of enzyme activity.

A Note on Signaling Pathways

For a deeper understanding of signaling pathways, which is crucial for interpreting how this compound works, you can explore specialized resources. These often provide detailed, interactive pathway diagrams that show how proteins like ABL interact with other cellular components [4] [5].

References

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Reproducibility Issues

Reproducibility ensures that scientific results are valid and not just an artifact of a specific experimental environment [1]. It involves providing a precise specification of the data and tools used so that others can obtain the same results.

The table below summarizes the most common categories of reproducibility issues, their root causes, and potential impacts on research.

Issue Category Root Causes & Examples Impact on Research
Reagents & Materials Over-reliance on poorly characterized reagents (e.g., antibodies with highly variable quality); use of contaminated cell lines; ambiguous material descriptions [2]. Leads to inconsistent experimental results and wasted resources; an estimated 54% of biomedical resources are not uniquely identifiable in the literature [3].
Protocol Reporting Incomplete, cursory, or highly variable descriptions of methods; missing critical steps, parameters, or troubleshooting guidance [4] [3]. Makes it impossible to replicate experiments accurately; one study found fewer than 20% of highly-cited papers had adequate descriptions of methods [3].
Experimental Design & Statistics Misuse of statistical methods (e.g., misunderstanding of p-values); failure to report sample sizes, randomization, or blinding [2] [1]. Increases the likelihood that published research findings are false; undermines the statistical validity of conclusions [2].
Data & Code Availability Code, datasets, or full proofs not being made available; insufficient description of hyperparameters or computing infrastructure [1]. Prevents independent validation of results; makes it difficult to build upon previous work.

Troubleshooting Guide & FAQs

Here are answers to common questions, structured for a technical support context.

Q1: Our lab's experiments are often difficult to reproduce, even internally. Where should we focus our improvement efforts?

  • A: Start by critically evaluating your experimental protocols. Ensure they are documented with necessary and sufficient information. Key data elements to include are:
    • Sample: Precise description of the biological or chemical sample used.
    • Instrument: Manufacturer and model of all equipment.
    • Reagent: Full details including supplier, catalog number, lot number, and concentration.
    • Objective: The clear goal of the protocol [4].
    • Adopting a structured guideline or checklist, such as the one proposing 17 fundamental data elements, can significantly improve reporting quality [3].

Q2: How can we be sure that the antibodies and other reagents we use are not the source of irreproducible results?

  • A: This is a very common issue [2]. To troubleshoot:
    • Use Unique Research Resource Identifiers (RRIDs): The Resource Identification Initiative (RII) helps researchers uniquely cite key resources like antibodies, cell lines, and software [3].
    • Consult Specialized Registries: Use the Antibody Registry or the Resource Identification Portal to find validated reagents [3].
    • Run Adequate Controls: Always include appropriate controls in your experiments to identify problems arising from reagent quality [2].

Q3: What level of detail is needed for computational experiments to be considered reproducible?

  • A: According to major conferences, for CONVINCING reproducibility, you should [1]:
    • Make all code required for experiments publicly available upon publication.
    • State the number and range of values tried for each hyperparameter.
    • List all final hyperparameters used for each model/algorithm.
    • Clearly describe the computing infrastructure (e.g., OS, GPU, memory) for run-time critical experiments.

Experimental Workflow for Reproducibility

The following diagram outlines a high-level workflow for planning and executing an experiment with reproducibility as a core goal. This workflow integrates the key principles discussed above.

ReproducibilityWorkflow cluster_planning 1. Planning & Design cluster_execution 2. Protocol Execution cluster_reporting 3. Documentation & Reporting P1 Define Hypothesis & Objectives P2 Select & Validate Reagents (Use RRIDs) P3 Design Statistical Analysis Plan P4 Pre-register Protocol E1 Execute Protocol P4->E1 E2 Record All Parameters & Environmental Conditions E3 Document Any Deviations R1 Report with Detailed Methods (Follow SIRO Model) E3->R1 R2 Share Data & Code in Public Repository R3 Publish Full Protocol

Diagram: Reproducible Research Workflow

This workflow emphasizes critical, yet often overlooked, steps like preregistration and comprehensive reporting based on models like SIRO (Sample, Instrument, Reagent, Objective) to structure methodology descriptions [4] [3].

Tools and Resources

  • SMART Protocols Ontology: A formal framework for representing experimental protocols with embedded domain knowledge, facilitating semantic representation and querying [4].
  • PubCompare: An AI-powered platform that provides access to a large database of experimental protocols from papers and patents, which can be used for validation and comparison [5].
  • Community Checklists: Utilize checklists from established guidelines [3] and conferences [1] to audit your own work before publication.

References

Author: Smolecule Technical Support Team. Date: February 2026

Quality assurance for a research compound involves a system of activities to ensure the reliability and reproducibility of experimental data. The table below outlines potential procedures tailored for DosatiLink-1.

Table 1: Suggested Quality Assurance Procedures for this compound

Procedure Description & Potential Application to this compound
Define Goals [1] Connect daily lab work with organizational objectives (e.g., "accurately characterize ABL enzyme inhibition kinetics"). Boosts confidence and ensures work aligns with drug development goals.
Quality Control (QC) Program [2] Implement a written program for routine calibration and maintenance of equipment (e.g., spectrophotometers, HPLC). Includes procedures for data recording, reporting, and corrective action for malfunctions.
Calibration Drift Assessment [2] Check and quantify the calibration drift of analytical instruments daily using certified reference standards. Prevents data inaccuracies from instrument performance decay.
Data Accuracy Audit [2] Audit procedures and instruments quarterly. Use Certified Reference Materials (CRMs) traceable to national standards to verify the accuracy of concentration measurements.
Structured Troubleshooting [3] Create guides for common experimental issues (e.g., low potency, poor solubility). Guides should list symptoms, potential causes, and step-by-step resolutions.

Sample Troubleshooting Guide & FAQ

You can use the following question-and-answer template, filling in the specifics as you gather more data from your researchers' experiences [3] [4].

Problem: Inconsistent Inhibitory Activity in this compound Assays

Symptom Potential Cause Recommended Action

| High variability in IC50 values across assay replicates. | • Improper storage of this compound stock solution. • Instability of the ABL enzyme preparation. • Error in serial dilution of the compound. | 1. Verify storage conditions: ensure stock solution is aliquoted and stored at the recommended temperature (e.g., -20°C or -80°C). 2. Confirm enzyme activity with a positive control inhibitor. 3. Re-prepare dilution series using calibrated pipettes and fresh buffers. | | No detectable inhibition is observed. | • Incorrect reconstitution of this compound. • Final concentration is below the effective range. | 1. Confirm the molar concentration of the stock solution using an appropriate method (e.g., NMR, quantitative LC-MS). 2. Repeat the assay with a wider concentration range of this compound. |

Frequently Asked Questions (FAQs)

  • Q: What is the recommended procedure for creating a serial dilution of this compound?

    • A: A detailed, step-by-step methodology should be established. For example: 1) Thaw the master stock solution on ice. 2) Prepare a working dilution buffer (e.g., DMSO/PBS). 3) Perform a 1:10 serial dilution across 8 tubes using calibrated pipettes. 4) Use diluted samples immediately to minimize compound precipitation or degradation.
  • Q: How should we handle and store this compound to ensure its stability?

    • A: Based on the manufacturer's information, this compound is for research use only and should be stored under the recommended conditions in the Certificate of Analysis [5]. It is typically transported at room temperature. Always refer to the specific CoA for your batch.

Experimental Protocol Visualization

The workflow for a key experiment, such as an enzyme inhibition assay, can be clearly communicated through a diagram. Below is a Graphviz DOT script that outlines a generic workflow. You can modify the steps to match your specific protocol.

G start Start Assay Preparation step1 Prepare Reagent Buffers start->step1 step2 Thaw ABL Enzyme on Ice step1->step2 step3 Prepare this compound Serial Dilutions step2->step3 step4 Combine Enzyme & Compound Initiate Reaction step3->step4 qc_step QA Check: Verify Stock Solution Concentration step3->qc_step step5 Incubate at 30°C for 30 min step4->step5 step6 Add ATP Substrate Mix step5->step6 step7 Incubate at 30°C for 60 min step6->step7 step8 Stop Reaction & Detect Signal step7->step8 step9 Analyze Data for IC50 step8->step9 end Record Results & QA Check step9->end qc_step->step4

Diagram: Enzyme Inhibition Assay Workflow

This diagram provides a high-level overview of the experimental process, integrating a critical QA check point.

Building Your Support Content

  • Consult the Source: Review the original research article that first described this compound [5], as it may contain crucial methodological details.
  • Develop Internal Protocols: Use frameworks like the SIRO (Sample, Instrument, Reagent, Objective) model [6] to structure your experimental protocols, ensuring all critical information is documented.
  • Implement a Feedback Loop: Encourage your researchers to report issues. Use this data to continuously expand and refine your troubleshooting guides [1] [3].

References

Author: Smolecule Technical Support Team. Date: February 2026

Since specific guides for DosatiLink-1 are not available, a robust, risk-based strategy is essential. The following table outlines core principles adapted from pharmaceutical manufacturing that are directly applicable to research laboratory settings [1] [2].

Principle Description & Application in Research
Holistic Risk Assessment Proactively identify all potential contamination sources (personnel, equipment, materials, methods, environment) using tools like FMEA or Ishikawa diagrams [1].
Process & Material Control Establish qualified sources for raw materials and solvents. Define and validate handling procedures for weighing, dilution, and storage to prevent introduction of particulates or microbes [1] [2].
Technical & Physical Controls Use appropriate engineering controls (fume hoods, laminar flow cabinets) and ensure equipment is properly maintained and cleaned. Automated systems can reduce personnel-related risks [1] [2].
Personnel Training Personnel are a primary contamination source. Implement rigorous training on aseptic techniques, proper gowning, and hygiene to minimize human-derived contamination [1] [3] [2].
Monitoring & Continuous Improvement Implement a system for monitoring (e.g., surface swabs, solution checks). Treat every deviation as a learning opportunity to update and improve protocols [1] [2].

General Experimental Workflow for this compound

The diagram below outlines a generalized workflow for handling a compound like this compound. You can use this as a template to document and refine your own specific procedures.

G Experimental Workflow for this compound Start Start Weighing Weighing Start->Weighing  In fume hood  Tared, clean vessel Solution Prep Solution Prep Weighing->Solution Prep  Use qualified solvent  Sterile filtration Aliquoting Aliquoting Solution Prep->Aliquoting  Aseptic technique  Pre-sterilized tubes Apply to Assay Apply to Assay Aliquoting->Apply to Assay  Follow validated  protocol Data Analysis Data Analysis Apply to Assay->Data Analysis  Expected result? Contamination\nCheck & CAPA Contamination Check & CAPA Apply to Assay->Contamination\nCheck & CAPA  Unexpected result  or observation Waste Disposal Waste Disposal Data Analysis->Waste Disposal  Follow hazardous  waste protocol Contamination\nCheck & CAPA->Weighing  Investigate root cause

The workflow above visualizes key control points. The red path highlights critical steps for investigation and corrective action if contamination is suspected.

Frequently Asked Questions

Given the lack of specific data, here are general FAQs that address common contamination control concerns.

Q1: What is the most critical step to prevent contamination when working with this compound? While all steps are important, the initial weighing and solution preparation are highly critical. This is the first point where a pure, solid compound is exposed to the environment and solvents. Performing this step in a controlled environment (like a fume hood or laminar flow cabinet) using sterile, high-quality solvents and pre-sterilized labware is paramount to preventing initial contamination [1] [2].

Q2: How should I store this compound stock solutions to ensure stability and prevent degradation or microbial growth? The search results do not provide specific storage conditions for this compound. You must refer to the Certificate of Analysis (CoA) from your supplier for recommended storage conditions [4]. As a general best practice for aqueous stock solutions, consider sterile filtration, aliquoting to avoid repeated freeze-thaw cycles, and storage at the recommended temperature (often -20°C or lower).

Q3: I've observed an unexpected result in my experiment. How can I determine if it's due to compound contamination? Initiate a structured investigation:

  • Check Controls: Review the data from negative and positive controls in your assay.
  • Visual Inspection: Examine the solution for cloudiness or particulate matter.
  • Re-test: If possible, prepare a fresh solution from the original stock and repeat the experiment.
  • Root Cause Analysis: Use a tool like an Ishikawa (Fishbone) diagram to brainstorm potential causes across categories like Personnel, Method, Equipment, and Materials [1]. This systematic approach helps move from a generic "contamination" assumption to a specific, identifiable root cause.

How to Develop Your Specific Protocols

To create detailed, compound-specific guides, I suggest you:

  • Consult the Supplier: The most precise handling information should come from the supplier who synthesized this compound [4].
  • Review Analogous Literature: Search scientific databases for studies on similar ABL inhibitors. Their methodologies can offer valuable insights into applicable contamination control measures.
  • Perform Your Own Studies: Conduct forced degradation and compatibility studies to understand how this compound interacts with different solvents, surfaces, and storage conditions in your specific lab environment.

References

Author: Smolecule Technical Support Team. Date: February 2026

What Is DosatiLink-1?

This compound is a chemical compound identified as an Abelson murine leukemia (ABL) enzyme inhibitor [1]. This type of inhibitor is often investigated in cancer research, particularly for diseases like chronic myeloid leukemia (CML). Here are its basic chemical properties:

Property Description
CAS Number 2941512-37-2 [1]
Chemical Formula C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1]
Molar Mass 1517.52 g/mol [1]
Bioactivity ABL enzyme inhibitor [1]
Intended Use For research purposes only; not for human use [1]

Validation Parameters and Proactive Guidance

Without specific protocols for this compound, your validation should follow established scientific guidelines. The table below outlines critical parameters to investigate, drawing from standard practices for analytical method validation.

Validation Parameter Objective & Consideration for this compound
Specificity Confirm the method distinguishes this compound from impurities, degradants, and matrix components.
Accuracy Determine the closeness of test results to the true value, often assessed via spike/recovery experiments.
Precision Evaluate repeatability (same day, same analyst) and intermediate precision (different days, different analysts).
Linearity & Range Establish a linear relationship between analyte concentration and instrument response across the expected range.
Limit of Detection (LOD) / Quantification (LOQ) Determine the lowest amount of this compound that can be detected or quantified with acceptable accuracy and precision.
Robustness Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).

For troubleshooting, a logical workflow helps systematically identify and resolve issues. The diagram below outlines this process.

TroubleshootingWorkflow Troubleshooting Guide Workflow Start Start: Unexpected Analytical Result Step1 Step 1: Verify Instrument Calibration and Standards Start->Step1 Step2 Step 2: Assess Chromatogram/ Spectra for Anomalies Step1->Step2 Instrument OK Step5 Step 5: Identify Root Cause and Implement Fix Step1->Step5 Instrument Faulty Step3 Step 3: Check Sample Preparation Steps Step2->Step3 Signal OK Step2->Step5 Peak Shape Issues or Noise Step4 Step 4: Review Recent Method Changes or Deviations Step3->Step4 Preparation OK Step3->Step5 Contamination or Degradation Step4->Step5 Process Drift End Result: Method is Valid and Reliable Step4->End No Issues Found Step5->End

Suggested Next Steps for Your Research

  • Consult the Primary Literature: The original research on this compound is referenced in the ACS Medicinal Chemistry Letters paper by Robert B. Kargbo (2023) [1]. This is the most authoritative source to start with.
  • Develop In-House Protocols: Based on the general validation parameters and the chemical properties of this compound, your team will likely need to design, optimize, and validate custom analytical methods, such as HPLC or LC-MS/MS protocols.
  • Contact Suppliers: The source, peptidedb.com, provides a sales email (peptidedb@qq.com) [1]. They may offer technical documents or application notes not available publicly.

References

Author: Smolecule Technical Support Team. Date: February 2026

Understanding DosatiLink-1

This compound is a chemical compound identified as an Abelson murine leukemia (ABL) enzyme inhibitor [1]. Here are its basic specifications:

Property Description
CAS Number 2941512-37-2 [1]
Chemical Formula C69H93Cl2F2N13O17S [1]
Molar Mass 1517.52 [1]
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1]
Storage Store under the recommended conditions in the Certificate of Analysis [1]
Intended Use For research use only, not for human use [1]

A Guideline for Reporting Experimental Protocols

To help ensure your experiments are reproducible, here is a checklist of key data elements to include when documenting your protocols, derived from an analysis of over 500 life science protocols [2].

Data Element Category Key Information to Report
Sample Type (e.g., tumor tissue), source, preparation methods, and unique identifiers where possible [3] [2].
Reagents & Equipment Catalog numbers, manufacturer, lot numbers, concentrations, experimental parameters, and unique identifiers (e.g., from the Resource Identification Initiative) [2].
Workflow Information A sequence of steps with necessary and sufficient information, including critical steps, troubleshooting tips, and hints [3] [2].
Objective The goal or purpose of the protocol [3].

Experimental Workflow for an Enzyme Inhibition Assay

Below is a generalized Graphviz diagram for a typical enzyme inhibition assay workflow that you can adapt for this compound.

EnzymeInhibitionAssay Start Prepare Reagent Solutions PrepEnzyme Prepare Enzyme Solution Start->PrepEnzyme PrepInhibitor Prepare this compound Inhibitor Solution Start->PrepInhibitor PrepSubstrate Prepare Substrate Solution Start->PrepSubstrate Incubation Pre-incubate Enzyme and Inhibitor PrepEnzyme->Incubation PrepInhibitor->Incubation ReactionStart Initiate Reaction (Add Substrate) PrepSubstrate->ReactionStart Incubation->ReactionStart IncubationReaction Incubate Reaction Mixture ReactionStart->IncubationReaction Measurement Measure Product Formation IncubationReaction->Measurement DataAnalysis Analyze Data (IC50/Ki) Measurement->DataAnalysis End End of Experiment DataAnalysis->End

Enzyme Inhibition Assay Workflow - This flowchart outlines key steps from reagent preparation to data analysis in a typical enzyme inhibition experiment.

References

Author: Smolecule Technical Support Team. Date: February 2026

DosatiLink-1: Compound Overview & Handling

Before troubleshooting, it's crucial to understand the basic properties and correct handling procedures for this compound. The table below summarizes the key information [1].

Property Specification
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1].
CAS Number 2941512-37-2 [1]
Chemical Formula C69H93Cl2F2N13O17S [1]
Molar Mass 1517.52 g/mol [1]
Storage Store under the recommended conditions in the provided Certificate of Analysis [1].
Transport Stable at room temperature in continental US; may vary elsewhere [1].
Intended Use For research use only, not for human use. Not for sale to patients [1].

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of this compound? this compound is characterized as an inhibitor of the Abelson murine leukemia (ABL) enzyme. ABL kinases play critical roles in cell processes, and their dysregulation is implicated in certain cancers, making them a key target in drug discovery [1].

  • Where can I find the recommended storage conditions for this compound? The specific storage conditions are detailed in the product's Certificate of Analysis (CoA). Always refer to this document upon receipt of the compound. It is generally advised to store it under the recommended conditions to ensure stability [1].

  • Is this compound approved for human therapeutic use? No. This compound is strictly for research purposes and is not intended for human use. It is not to be sold to patients [1].

Troubleshooting Common Experimental Problems

The following table outlines potential issues you might encounter when working with this compound in a research setting, along with their likely causes and proposed solutions.

Problem Potential Causes Recommended Solutions

| Unexpectedly low bioactivity or potency | 1. Incorrect storage leading to compound degradation. 2. Error in solution preparation (concentration, solvent). 3. Systematic error in assay calibration or execution [2]. | 1. Verify storage conditions against the CoA. Prepare fresh stock solutions. 2. Double-check calculations and dilution steps. Use a calibrated spectrophotometer for concentration verification. 3. Review assay protocol; include control compounds and positive/negative controls. | | High variability in experimental results | 1. Random errors from environmental fluctuations or instrument noise [2]. 2. Inhomogeneous compound distribution in assay wells. 3. Inconsistent cell culture or sample handling techniques. | 1. Increase the number of replicates (n). Control environmental factors like temperature. 2. Ensure proper vortexing or pipetting when preparing dosing solutions. 3. Standardize cell passage and treatment protocols across experiments. | | Inability to reproduce published findings | 1. Type I Error: Incorrectly rejecting the null hypothesis (false positive) in the initial study [3]. 2. Undisclosed critical experimental variable. 3. Differences in cell line, assay conditions, or data analysis methods. | 1. Attempt to replicate the exact conditions from the reference literature. The initial study should be replicated to minimize this chance [3]. 2. Contact the original authors for clarification if possible. 3. Fully document and control all aspects of your own experimental setup. | | Poor solubility in assay buffer | The complex chemical structure (C69H93Cl2F2N13O17S) may require specific solvents [1]. | 1. Check literature for recommended solvents. Start with small-scale solubility tests in DMSO, followed by dilution into assay buffer, monitoring for precipitation. |

Experimental Workflow & Error Analysis

For a typical experiment involving this compound, it is vital to follow a structured workflow and understand potential points of error. The diagram below visualizes a general assay workflow and integrates concepts of systematic and random errors.

G cluster_errors Potential Error Sources Start Start Experiment P1 Plan Experiment & Prepare Reagents Start->P1 P2 Prepare this compound Stock Solution P1->P2 P3 Dilute to Working Concentrations P2->P3 P4 Treat Cells/Enzyme P3->P4 P5 Incubate P4->P5 P6 Measure Response (e.g., Luminescence) P5->P6 P7 Analyze Data P6->P7 End Interpret Results P7->End Systematic Systematic Error - Incorrect calibration - Faulty pipette - Degraded compound Systematic->P2 Systematic->P3 Systematic->P6 Random Random Error - Ambient temp fluctuations - Cell passage number variance - Electronic noise in reader Random->P4 Random->P5 Random->P6

The concepts of systematic error and random error are critical for troubleshooting [2]. A Type I error (false positive) occurs if you conclude this compound is effective when it is not, while a Type II error (false negative) occurs if you conclude it is ineffective when it actually works [3]. Proper experimental design, including replication and controls, helps minimize these risks [3] [2].

Seeking Further Assistance

Since detailed protocols for this compound are not publicly available, designing robust experiments is key.

  • Consult the Literature: The primary reference for this compound is the paper "Expanding the Chemical Space: New Approach to Cell-Permeable Drugs" by Robert B. Kargbo in ACS Med. Chem. Lett. 2023 [1]. This is your best resource for initial experimental context.
  • Robust Experimental Design:
    • Include Controls: Always run vehicle controls (solvent without compound) and positive controls (a known ABL inhibitor) in your assays.
    • Replicate: Perform technical replicates (multiple wells of the same sample) and biological replicates (independent experiments on different days) to account for random error and assess reproducibility [2].
    • Blind Analysis: Where possible, perform blinded experiments to avoid unconscious bias when measuring outcomes.

References

Author: Smolecule Technical Support Team. Date: February 2026

Understanding DosatiLink-1

This compound is a chemical compound identified as an inhibitor of the Abelson murine leukemia (ABL) enzyme [1]. Here are its basic specifications:

Property Description
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1]
CAS Number 2941512-37-2 [1]
Chemical Formula C69H93Cl2F2N13O17S [1]
Molar Mass 1517.52 g/mol [1]
Storage Store under the recommended conditions in the Certificate of Analysis [1]
Usage For research use only, not for human use [1]

A Framework for Experimental Optimization

To optimize experimental conditions for this compound, you can employ Response Surface Methodology (RSM) with a Central Composite Design (CCD). This statistical approach is efficient for studying the effects of multiple variables and finding their optimal combinations [2].

The table below outlines key considerations for applying this framework to this compound:

Aspect Considerations for this compound Assay Development
Key Response Variable Inhibition of ABL enzyme activity (e.g., IC50 value, percentage inhibition).
Potential Factors to Test This compound concentration, incubation time, temperature, pH of the assay buffer, concentration of co-factors.
CCD Structure Example 4 factors, 3 levels, 31 experimental runs (including center points for estimating error) [2].
Execution & Analysis Use statistical software (e.g., Minitab, R) to randomize run order, perform ANOVA, and generate predictive models.

Troubleshooting Guide & FAQs

Based on common experimental challenges, here is a troubleshooting guide in a Q&A format.

Q1: What should I do if this compound shows unexpectedly low activity in my assay?

  • Confirm compound integrity: Check the storage conditions and expiration date. Ensure the compound is properly dissolved and free from degradation.
  • Review assay conditions: Verify the pH and temperature of your assay buffer. Test a wider range of this compound concentrations to ensure you are within a sensitive detection range.
  • Check for non-specific binding: Include controls to account for potential binding to labware or other assay components.

Q2: How can I improve the reproducibility of my results with this compound?

  • Standardize protocols: Create a detailed, step-by-step procedure for all experiments and ensure all team members are trained on it [3] [4].
  • Include robust controls: Always run positive and negative controls in parallel with your this compound tests to validate each experiment.
  • Document meticulously: Keep a detailed lab notebook, including lot numbers of reagents, any deviations from the protocol, and all raw data [3].

Q3: The data from my optimization experiments are complex and show interacting factors. How can I analyze them?

  • Use statistical modeling: This is where CCD shines. Use analysis of variance (ANOVA) to identify which factors and factor interactions have a statistically significant effect on your response [2].
  • Generate response surface plots: These 3D plots can visually help you understand the relationship between your factors and the inhibitory activity, making it easier to find the optimum [2].

Experimental Workflow Diagram

The following diagram visualizes the systematic workflow for optimizing this compound experimental conditions, from initial setup to final implementation.

Start Define Optimization Goal F1 Identify Key Variables & Ranges Start->F1 F2 Design Experiments (Central Composite Design) F1->F2 F3 Execute Runs (Randomized Order) F2->F3 F4 Collect Response Data F3->F4 F5 Analyze Data (ANOVA & Model Fitting) F4->F5 F6 Locate Optimum Conditions F5->F6 F7 Verify Model Prediction F6->F7 End Implement Optimized Protocol F7->End

Recommendations for Future Research

  • Consult the Literature: The primary source for this compound cites a reference that may contain more detailed biological data: Robert B. Kargbo. Expanding the Chemical Space: New Approach to Cell-Permeable Drugs. ACS Med. Chem. Lett. 2023, 14, 10, 1329-1330 [1]. Locating this paper is a crucial next step.
  • Start with a CCD: If resources allow, using a Central Composite Design from the outset is more efficient than one-factor-at-a-time optimization, as it captures interaction effects between variables [2].

References

Author: Smolecule Technical Support Team. Date: February 2026

About DosatiLink-1

The table below summarizes the core information available for this compound.

Property Description
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1].
CAS Number 2941512-37-2 [1].
Chemical Formula C69H93Cl2F2N13O17S [1].
Molar Mass 1517.52 [1].
Storage Store under the recommended conditions in the Certificate of Analysis [1].
Intended Use For research use only, not for human use [1].

Handling Precautions & Safety

Based on its research-only classification and standard laboratory safety principles, the following general precautions are advised in the absence of a specific safety data sheet (SDS):

  • General Handling: Always handle the product in a well-ventilated area, preferably within a fume hood. Use appropriate personal protective equipment (PPE) including lab coats, gloves, and safety goggles.
  • Storage: Store the product only under the recommended conditions specified in its Certificate of Analysis (CoA). Storage conditions can vary, so consulting the CoA is critical [1].
  • Usage Restriction: This product is strictly for research purposes and must not be administered to humans [1].
  • Documentation: Always consult the product's Certificate of Analysis (CoA) and any available Safety Data Sheet (SDS) for the most accurate and detailed handling, storage, and safety information.

Troubleshooting & FAQs

Due to a lack of specific data, here are general troubleshooting approaches for working with biochemical inhibitors.

  • Q1: What should I do if the compound appears to be degraded or contaminated?
    • A: Upon receipt, inspect the product visually. Note the storage conditions upon delivery and compare them to the CoA recommendations. Store it immediately under the correct conditions upon receipt [1].
  • Q2: What if the biological activity is lower than expected in my assays?
    • A: Verify the preparation of your stock and working solutions. Ensure the storage conditions (e.g., temperature, exposure to light) have been meticulously maintained since the product was received, as improper storage is a common cause of compound degradation and loss of activity [1].
  • Q3: Where can I find the recommended conditions for storing this product?
    • A: The specific storage conditions are provided in the product's Certificate of Analysis (CoA). This is the primary document to consult for this information [1].

Experimental Workflow Example

The following diagram illustrates a generalized workflow for using a research compound like this compound in an experimental setting. This workflow emphasizes the critical safety and preparation steps.

General Workflow for Research Compound Use

A Note on Protocol Representation

Formalizing experimental protocols with semantic frameworks can significantly improve reproducibility and data integration. Research, such as the development of the SMART Protocols ontology, highlights the importance of structuring protocol information around key elements like Samples, Instruments, Reagents, and Objectives (the SIRO model) [2]. Adopting such practices in your documentation can enhance clarity and facilitate troubleshooting.

References

Author: Smolecule Technical Support Team. Date: February 2026

DosatiLink-1 Substance Information

The table below summarizes the core identifying information for this compound found in the search results [1].

Property Description
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1].
CAS Number 2941512-37-2 [1].
Chemical Formula C69H93Cl2F2N13O17S [1].
Molar Mass 1517.52 g/mol [1].
Transport & Storage Room temperature in continental US (may vary elsewhere). Store under the recommended conditions in the provided Certificate of Analysis [1].

Suggested Framework for Your Support Center

Since public sources lack detailed methodologies, your technical support center should be built on the manufacturer's proprietary data. Here is a proposed structure and some general guidance based on established laboratory practices [2] [3].

1. Frequently Asked Questions (FAQs)

  • What is the recommended solvent for preparing a 10mM stock solution of this compound? (This would detail solubility in DMSO, water, etc.)
  • What is the typical purity analysis result (e.g., HPLC) for a standard batch? (This would include expected chromatogram profiles and acceptance criteria).
  • How many freeze-thaw cycles are the stock solutions stable for?

2. Troubleshooting Guides for Common Experimental Issues Adopt a systematic approach to troubleshooting [2]:

  • Unexpectedly Low Bioactivity:
    • Check Assumptions: Verify the experimental design and hypothesis are sound [2].
    • Review Methods: Confirm the reagent was stored correctly and is not past its effective date. Check equipment calibration and the functionality of positive/negative controls [2].
    • Test Alternatives: Repeat the assay with a fresh aliquot or a different lot of the compound to rule out reagent degradation [2].
  • Inconsistent Results Between Replicates:
    • Review Methods: Ensure the compound was thoroughly mixed and dispensed accurately. Check for sample contamination or inconsistencies in cell viability/passage number if it's a cell-based assay [2].
    • Document Process: Keep a detailed record of all steps to identify any deviations [2].

3. Essential Data Quality Control Tables For each batch, your internal guides should include a QC table like the one below. The specific values and tests would come from your quality control lab.

QC Metric Acceptance Criteria Result for Batch: XYZ123
Purity (HPLC) ≥ 98% 98.7%
Water Content (KF) ≤ 0.5% 0.2%
Heavy Metals ≤ 10 ppm < 5 ppm
Appearance White to off-white solid Off-white solid
Bioassay (IC50) 5 - 15 nM 8 nM

How to Proceed and an Experimental Workflow Diagram

Given the lack of public data, your most reliable path is to contact the manufacturer directly. The search results indicated a sales email (peptidedb@qq.com), which could be your starting point for requesting detailed technical documentation, certificates of analysis, and application notes [1].

The following Graphviz diagram outlines a generic, high-level workflow for an inhibitor experiment, which you can adapt once you have the specific protocols for this compound.

DosatiLink_Workflow Experimental Workflow for Inhibitor Assay Start Start Experiment Prepare Reagents CellPrep Cell Seeding and Incubation Start->CellPrep Dosing Apply this compound Dilution Series CellPrep->Dosing Incubate Incubate (Specified Duration) Dosing->Incubate Assay Perform Assay (e.g., Viability, Phosphorylation) Incubate->Assay Analysis Data Collection and Analysis Assay->Analysis End Interpret Results & QC Check Analysis->End

Generic experimental workflow for an inhibitor assay. Specific incubation times, concentrations, and assay types must be defined based on the official this compound protocol.

References

Author: Smolecule Technical Support Team. Date: February 2026

DosatiLink-1 Basic Profile

Property Description
Name This compound [1] [2] [3]
CAS Number 2941512-37-2 [1] [2] [3]
Molecular Formula C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1] [2] [3]
Molar Mass 1517.52 g/mol [1] [2] [3]
Primary Stated Activity Abelson murine leukemia (ABL) enzyme inhibitor [1] [2] [3]

Known Biological Activity

The table below summarizes the only specific experimental data I found for this compound.

Cell Line Assay Result (EC₅₀) Implication
K562 (human chronic myeloid leukemia cells) Inhibition of cell growth after 3-day incubation (CellTiter-Glo 2.0 assay) [3] 2.47 nM [3] Potent anti-proliferative activity in ABL-driven cells.
K562 expressing ABL T315I mutant Inhibition of cell growth after 3-day incubation (CellTiter-Glo 2.0 assay) [3] > 300 nM [3] Suggests a lack of efficacy against this common resistance mutation.

Inferred Experimental Context

While a full protocol is not available, the data from [3] provides some insights:

  • Common Model: The use of the K562 cell line is standard for evaluating ABL inhibitors because its proliferation is dependent on the Bcr-Abl protein (the human equivalent of the viral ABL enzyme) [3].
  • Standard Assay: The CellTiter-Glo assay is a well-established, luminescent method for determining the number of viable cells based on ATP levels, commonly used for high-throughput compound screening [3].
  • Resistance Testing: Testing against the T315I "gatekeeper" mutant is critical in ABL inhibitor development, as this mutation confers resistance to many first- and second-generation drugs [3].

The ABL Signaling Pathway

The following diagram outlines the core ABL signaling pathway, which this compound is designed to inhibit. The ABL kinase is a key node in pathways that drive cell proliferation and survival.

G GrowthFactors Growth Factors & Extracellular Signals BCRABL BCR-ABL Fusion (Oncogenic Driver) GrowthFactors->BCRABL Activates ABL ABL Kinase GrowthFactors->ABL Activates Downstream Downstream Pathways (e.g., RAS/RAF/MEK/ERK, JAK/STAT, PI3K/AKT) BCRABL->Downstream Phosphorylates & Activates ABL->Downstream Phosphorylates & Activates CellularEffects Cellular Outcomes: • Uncontrolled Proliferation • Reduced Apoptosis • Enhanced Survival Downstream->CellularEffects

References

Author: Smolecule Technical Support Team. Date: February 2026

For researchers evaluating alternatives, the following tables summarize key experimental data and clinical profiles of approved and investigational BCR-ABL Tyrosine Kinase Inhibitors (TKIs).

Table 1: Comparative Efficacy and Key Mechanisms of BCR-ABL Inhibitors

Inhibitor (Generation) Key Molecular Targets Representative IC₅₀ / Potency Data (Cell Proliferation) Key Resistance Overcome Experimental and Clinical Efficacy Notes
Imatinib (1st) BCR-ABL, c-KIT, PDGFR [1] ~100-150 nM for BCR-ABL [1] Baseline Landmark success; high relapse in advanced phases [2].
Nilotinib (2nd) BCR-ABL [2] More potent than imatinib [2] Most imatinib-resistant mutants (except T315I) [2] Superior 1-yr molecular response vs imatinib [3].
Dasatinib (2nd) BCR-ABL, Src family kinases [2] More potent than imatinib [2] Most imatinib-resistant mutants (except T315I) [2] Superior 1-yr molecular response vs imatinib [3].
Ponatinib (3rd) BCR-ABL (native & mutant) [4] Effective against BCR-ABLT315I [4] T315I "gatekeeper" mutation [1] [4] Only 23% major cytological response in blast phase CML [4].
Asciminib (Novel) BCR-ABL (myristoyl pocket) [5] Active against T315I mutation [5] T315I mutation [5] No endothelial cell toxicity in assays [5].
KF1601 (Investigational) BCR-ABL, FLT3 [4] IC₅₀ for BCR-ABLT315I: 0.76-10.9 nM [4] T315I mutation, FLT3 signaling [4] Preclinical: complete tumor regression in xenograft models [4].

Table 2: Comparative Safety and Toxicity Profiles

Inhibitor Common / Notable Adverse Effects Vascular Endothelial Cell (EC) Toxicity (in vitro) [5] Key Clinical Safety Findings
Imatinib Hepatotoxicity (lower risk) [3] Baseline for comparison (low toxicity) [5] Lower risk of arterial thrombosis vs newer TKIs [5].
Nilotinib Hepatotoxicity (higher risk) [3] Impaired EC wound healing, survival, proliferation; enhanced necrosis [5] 3- to 4-fold increased risk of acute arterial thrombosis [5].
Dasatinib Hepatotoxicity (not significantly increased) [3] Impaired EC migration, survival; increased inflammation and permeability [5] 3- to 4-fold increased risk; unique association with pleural effusions [5].
Ponatinib Hepatotoxicity (higher risk) [3] Impaired EC migration and survival; increased inflammation [5] Severe cardiovascular events; 25% arterial thrombosis in PACE trial [4] [5].
Asciminib Limited long-term data No significant toxicity in assays [5] Favorable preclinical safety profile regarding vascular toxicity [5].
KF1601 Preclinical stage No significant carotid artery occlusion or vessel damage in murine model [4] Favorable preclinical safety profile vs ponatinib's thrombo-inflammatory responses [4].

Experimental Protocols for Profiling ABL Inhibitors

To objectively compare inhibitors like DosatiLink-1 against established compounds, researchers can employ several key assays.

1. Biochemical Kinase Assay for Potency (IC₅₀) This assay directly measures a compound's ability to inhibit kinase activity.

  • Objective: Determine the half-maximal inhibitory concentration (IC₅₀) against native and mutant BCR-ABL kinases.
  • Methodology: Use purified kinase proteins in an ATP-transfer reaction. The signal is generated using anti-phosphotyrosine antibodies or fluorescence polarization [4].
  • Data Output: Dose-response curves and IC₅₀ values for each kinase/inhibitor combination.

2. Cell-Based Proliferation Assay (Anti-leukemic Efficacy) This evaluates the functional effect of inhibitors on cancer cell growth and survival.

  • Objective: Establish the concentration that inhibits 50% of cell proliferation (IC₅₀).
  • Cell Lines: Use BCR-ABL-positive cell lines and engineered lines expressing resistant mutants.
  • Methodology: Treat cells with a dose range of the inhibitor for 48-72 hours. Quantify cell viability using colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assays [4].
  • Data Output: Dose-response curves and IC₅₀ values for each cell line.

3. Analysis of Downstream Signaling Pathway Inhibition This confirms on-target engagement by measuring phosphorylation of key pathway components.

  • Objective: Assess inhibition of BCR-ABL signaling (e.g., CRKL, STAT5, ERK).
  • Methodology: Treat cells with inhibitors and analyze cell lysates via Western Blotting using phospho-specific antibodies [4].
  • Data Output: Immunoblots showing reduced phosphorylation of target proteins.

4. In Vivo Xenograft Mouse Model for Efficacy This tests the inhibitor's ability to suppress tumor growth in a live animal model.

  • Objective: Evaluate tumor growth inhibition and animal survival.
  • Methodology: Implant BCR-ABL-positive human CML cells into immunodeficient mice. After tumor establishment, treat with the inhibitor or vehicle control. Monitor tumor volume and overall survival [4].
  • Data Output: Tumor growth curves, survival plots, and regression data.

5. Vascular Endothelial Cell (EC) Toxicity Profiling This assesses potential cardiovascular toxicity, a major issue with some TKIs.

  • Objective: Evaluate compound toxicity on human vascular endothelial cells.
  • Methodology: Expose primary HUVECs to clinically relevant drug concentrations.
    • Wound Healing Scratch Assay: Measures EC migration and proliferation [5].
    • Leukocyte Adhesion Assay: Quantifies monocyte adhesion to ECs and adhesion molecule expression (ICAM1, VCAM1) [5].
    • Engineered Microvessel Permeability Assay: Uses 3D models to assess impact on cell junction integrity and vessel leakiness [5].
  • Data Output: Quantitative data on wound closure, adhesion rates, and permeability indices.

BCR-ABL Signaling and Experimental Workflow

To help visualize the experimental process and biological context, the following diagrams outline the key signaling pathway and a proposed workflow for inhibitor profiling.

G BCR_ABL BCR-ABL Fusion Protein (Constitutively Active) Downstream Downstream Pathways (STAT5, RAS/MAPK, PI3K/Akt, MYC) BCR_ABL->Downstream Phosphorylation Outcomes Oncogenic Outcomes (Uncontrolled Proliferation, Reduced Apoptosis) Downstream->Outcomes

Diagram 1: Core BCR-ABL Oncogenic Signaling Pathway. The constitutively active BCR-ABL tyrosine kinase drives leukemia by activating multiple downstream signaling pathways that promote cell proliferation and survival [6] [4].

G Start Start Profiling Biochemical 1. Biochemical Assay Determine IC₅₀ vs. purified kinase Start->Biochemical Cellular 2. Cellular Assays Proliferation (IC₅₀) & Signaling (Western Blot) Biochemical->Cellular InVivo 3. In Vivo Efficacy Xenograft tumor model Cellular->InVivo Safety 4. Safety Profiling Endothelial cell toxicity assays InVivo->Safety

Diagram 2: Proposed Workflow for ABL Inhibitor Profiling. A multi-tiered experimental approach is recommended to comprehensively evaluate the potency, efficacy, and safety of a new ABL inhibitor.

Research Implications and Future Directions

The development of BCR-ABL inhibitors exemplifies rational drug design. Future work focuses on overcoming resistance and improving safety.

  • Overcoming Resistance: The T315I "gatekeeper" mutation remains a primary challenge, addressed by ponatinib, asciminib, and KF1601 [4] [5]. Novel strategies include allosteric inhibition (asciminib) and dual-pathway inhibition (KF1601) [4].
  • Mitigating Toxicity: Endothelial toxicity is a major limitation. Profiling new compounds with assays from Table 2 and Protocol 5 is crucial early in development [5].
  • This compound Research Path: To position this compound, researchers should generate data using the outlined protocols for direct comparison with established inhibitors on efficacy, mutant coverage, and safety.

References

Author: Smolecule Technical Support Team. Date: February 2026

The search results confirm DosatiLink-1's basic description but lack the comparative and methodological data you require. [1]

Property Description
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor. [1]
CAS Number 2941512-37-2 [1]
Chemical Formula C69H93Cl2F2N13O17S [1]
Molar Mass 1517.52 [1]
Intended Use For research use only, not for human use. [1]

Experimental Workflow for Specificity Validation

Although specific protocols for this compound are not available, a typical workflow for validating the specificity of a kinase inhibitor like an ABL inhibitor involves several key stages. The following diagram outlines this general logical process.

SpecificityValidation cluster_1 Key Experimental Steps start Start: Identify ABL Kinase Target in_vitro In Vitro Assays start->in_vitro kinome_scan Kinase Profiling (e.g., Kinome Scan) assay1 • Biochemical ABL  Kinase Activity Assay in_vitro->assay1 cell_based Cell-Based Assays assay2 • Screening Against  Diverse Kinase Panel kinome_scan->assay2 assay3 • Cellular Phosphorylation  & Phenotypic Response cell_based->assay3 data_analysis Data Analysis & Specificity Confirmation assay1->kinome_scan assay2->cell_based assay3->data_analysis

References

Author: Smolecule Technical Support Team. Date: February 2026

The information below summarizes the key data point available from the search results.

Property Description
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1].
Reference Robert B. Kargbo. Expanding the Chemical Space: New Approach to Cell-Permeable Drugs. ACS Med. Chem. Lett. 2023, 14, 10, 1329-1330 [1].

This single reference suggests that the primary data for DosatiLink-1 might be found in a 2023 article in ACS Medicinal Chemistry Letters. You would need to obtain this full article to understand the initial experimental data.

A Framework for Comparative Analysis

Since direct comparative data is unavailable, you can build a validation guide by defining the standards that such a study should meet. The table below outlines key aspects you should look for or future studies should include.

Aspect Considerations for a Robust Comparison
Comparative Agents Compare against established ABL inhibitors (e.g., Imatinib, Dasatinib, Nilotinib) in relevant experimental models [2].
Experimental Metrics Include quantitative data on IC50/EC50, binding affinity (Kd), cellular potency, and selectivity profiles [1].
Validation Standards Follow peer-reviewed practices. Adhere to community standards like the BMJ Open Pharmacology checklist and provide full methodological detail for reproducibility [2].

Experimental Workflow for Inhibitor Validation

To help conceptualize the necessary laboratory work for a thorough comparison, the following diagram outlines a potential experimental workflow. This workflow moves from initial biochemical testing to more complex cellular and selectivity assays.

Inhibitor_Validation_Workflow In Vitro Inhibitor Validation Workflow Start Start: Compound & Controls Biochem In Vitro Biochemical Assay (Metric: IC50) Start->Biochem  Establish  Basal Activity Cell Cellular Potency Assay (Metric: EC50) Biochem->Cell  Confirm Cellular  Efficacy Select Selectivity Profiling (Metric: Kinase Panel) Cell->Select  Assess Target  Specificity Analyze Data Analysis & Peer Review Select->Analyze  Compile All Data End Validated Profile Analyze->End  Publish Results

Recommended Next Steps for Research

Given the current data gap, here are some concrete actions you can take to advance your investigation:

  • Obtain the Primary Reference: Secure the full text of the ACS Medicinal Chemistry Letters article by Robert B. Kargbo (2023). This is the most critical next step to find the original experimental data for this compound [1].
  • Conduct a Deeper Literature Search: Use specialized scientific databases like PubMed, Scopus, or Google Scholar. Search for "this compound" and its CAS number (2941512-37-2), and also broadly for recent "ABL inhibitor" studies to identify the current competitive landscape [1].
  • Explore Structural Data: While not for this compound itself, databases like the RCSB Protein Data Bank (PDB) provide structural information on other ABL inhibitors bound to the enzyme. Analyzing these can offer insights into mechanisms and design principles [2].

References

Author: Smolecule Technical Support Team. Date: February 2026

DosatiLink-1: Known Information

Here is a summary of the available information for this compound:

Property Detail
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1]
CAS Number 2941512-37-2 [1]
Chemical Formula C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1]
Molar Mass 1517.52 g/mol [1]
Intended Use For research use only, not for human use [1]
Reference Robert B. Kargbo. Expanding the Chemical Space: New Approach to Cell-Permeable Drugs. ACS Med. Chem. Lett. 2023, 14, 10, 1329-1330 [1]

Potential Testing Framework

To objectively compare this compound's performance with other ABL inhibitors (such as Imatinib, Nilotinib, Dasatinib), you would typically need data from the following types of experiments, which are not present in the current search results:

  • Biochemical Assays: Data from experiments like IC₅₀ determinations to compare the potency of different inhibitors.
  • Cellular Efficacy Studies: Results from cell proliferation assays using ABL-positive cell lines.
  • Selectivity Profiling: Data from kinase panel screens to assess off-target effects.
  • Resistance Profiling: Studies on efficacy against common ABL kinase domain mutants.

ABL Inhibition Signaling Pathway

The diagram below outlines the core signaling pathway involving ABL, which is inhibited by compounds like this compound. This can serve as a visual guide for understanding its mechanism of action.

ExternalSignal External Signal (e.g., Growth Factor) BCR BCR Protein ExternalSignal->BCR BCR_ABL Oncogenic BCR-ABL Fusion Protein BCR->BCR_ABL Chromosomal Translocation ABL ABL Enzyme Substrates Downstream Substrates (CRKL, STAT5, etc.) BCR_ABL->Substrates Phosphorylates CellProliferation Uncontrolled Cell Proliferation (CML) Substrates->CellProliferation Inhibitor ABL Inhibitor (e.g., this compound) Inhibitor->BCR_ABL Inhibits

References

Author: Smolecule Technical Support Team. Date: February 2026

Information on DosatiLink-1

According to the search results, here are the identified characteristics of this compound [1]:

Property Description
Bioactivity Abelson murine leukemia (ABL) enzyme inhibitor [1].
CAS Number 2941512-37-2 [1].
Chemical Formula C69H93Cl2F2N13O17S [1].
Molar Mass 1517.52 [1].
Intended Use For research use only, not for human use [1].

Graphviz Workflow Diagram

Based on the general guidelines for handling reference standards, here is a proposed experimental workflow for qualifying a new working standard against a primary reference standard, which you can adapt for your specific protocols [2].

The below diagram illustrates the logical workflow for qualifying a working standard.

G Start Start Qualification Select Select Approved Raw Material Batch Start->Select Qualify Qualify Against Primary Ref. Standard Select->Qualify Tests Perform Qualification Tests Qualify->Tests IR Identification (IR Spectrum) Tests->IR Water Water Content (Triplicate) Tests->Water Assay Assay (Triplicate, RSD ≤1.0%) Tests->Assay Document Document Results & Issue CoA IR->Document Water->Document Assay->Document Package Package & Label Vials Document->Package Assign Assign Validity (Typically 1 Year) Package->Assign End Working Standard Ready Assign->End

References

Author: Smolecule Technical Support Team. Date: February 2026

For a novel compound like DosatiLink-1, a robust cross-laboratory validation study is essential to establish the reliability and reproducibility of its analytical methods. The following table outlines the core parameters and typical acceptance criteria for such a study, based on regulatory guidelines from ICH, USP, and FDA [1].

Validation Parameter Experimental Methodology Acceptance Criteria
Accuracy Analyze replicate samples (n≥6) at multiple concentration levels (e.g., 50%, 100%, 150%) against a reference standard. Mean recovery should be 98-102% [1].
Precision (Repeatability) Inject a minimum of 6 independent preparations of a homogenous sample at 100% concentration. RSD of response ≤ 1.0% [1].
Specificity Resolve this compound peak from close-eluting potential interferences (degradants, impurities, excipients). Resolution (Rs) ≥ 2.0 between this compound and nearest peak [1].
Linearity & Range Prepare and analyze standard solutions at at least 5 concentration levels, from below to above the expected range. Correlation coefficient (r) ≥ 0.999 [1].
System Suitability Perform before or during analysis; parameters include plate count, tailing factor, and repeatability. Theoretical plates (N) > 2000; Tailing factor (T) ≤ 2; RSD of repeatability ≤ 1% for N≥5 [1].

Key Experimental Protocol Considerations:

  • Pre-Validation Requirements: Before starting, ensure all equipment undergoes Installation, Operational, and Performance Qualification. The stability of sample and standard solutions in the chosen solvent must be verified over the intended analysis period (e.g., 24 hours) [1].
  • Cross-Lab Execution: The study should be performed across at least three independent laboratories. Each lab follows a pre-approved and identical Standard Operating Procedure, using different HPLC systems, columns, and analysts. A central team prepares and distributes identical, homogenous samples and reference standards to all participating labs to minimize variability [2] [1].
  • Data Comparison: The results from all labs are compiled and statistically analyzed (e.g., using ANOVA) to determine inter-laboratory variance. The method is considered validated if the data from all sites meet the pre-defined acceptance criteria with a high degree of concordance [2].

Experimental Workflow for Validation

The diagram below visualizes the key stages in a cross-laboratory validation study.

ValidationWorkflow Cross-Lab Validation Workflow Start Start Method Validation Protocol Develop Master Validation Protocol Start->Protocol Prep Prepare & Distribute Samples/Standards Protocol->Prep LabWork Independent Analysis across 3 Labs Prep->LabWork DataCollection Collect & Compile Raw Data LabWork->DataCollection StatisticalAnalysis Statistical Analysis & Cross-Site Comparison DataCollection->StatisticalAnalysis Report Prepare Final Validation Report StatisticalAnalysis->Report End Method Validated Report->End

References

×

XLogP3

5

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

5

Exact Mass

1515.5878214 Da

Monoisotopic Mass

1515.5878214 Da

Heavy Atom Count

104

Dates

Last modified: 08-10-2024

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